Senkyunolide C
Description
(3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one has been reported in Ligusticum striatum, Angelica sinensis, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRENRLOUWSVYIA-WCIBSUBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C=CC(=C2)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C(C=CC(=C2)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Senkyunolide C?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide C is a naturally occurring phthalide (B148349) compound that has been isolated from the rhizome of Cnidium officinale, a plant used in traditional medicine. Phthalides as a class are recognized for their diverse pharmacological activities, and while this compound is a known constituent of this class, it is less extensively studied than its isomers such as Senkyunolide A, H, and I. This guide provides a comprehensive overview of the current scientific knowledge regarding the chemical structure and biological activities of this compound, alongside comparative data from its more studied isomers to offer a broader context for research and development.
Chemical Structure and Properties
The definitive chemical structure of this compound is crucial for understanding its biological activity and for its potential synthesis and modification.
Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 204.22 g/mol | --INVALID-LINK-- |
| CAS Number | 91652-78-7 | --INVALID-LINK-- |
Figure 1: 2D Chemical Structure of this compound.
Biological Activity and Experimental Data
This compound has been identified as a component of Cnidium officinale, a plant known for its anti-inflammatory properties.[1]
Anti-Inflammatory Activity
A study by Tran HNK, et al. (2018) investigated the anti-inflammatory activity of compounds isolated from the rhizome of Cnidium officinale. While this study identified this compound as a constituent, it did not report specific quantitative data on its individual anti-inflammatory efficacy. The study focused on other compounds from the same extract which showed inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Due to the limited specific data on this compound, the known anti-inflammatory activities of other senkyunolide isomers are presented below for comparative purposes.
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Falcarindiol (from C. officinale) | NO Inhibition | RAW 264.7 | 4.31 ± 5.22 | Molecules 2011, 16(10), 8833-8847 |
| Ligustilidiol (from C. officinale) | NO Inhibition | RAW 264.7 | 72.78 ± 5.13 | Molecules 2011, 16(10), 8833-8847 |
| Senkyunolide H (from C. officinale) | NO Inhibition | RAW 264.7 | 173.42 ± 3.22 | Molecules 2011, 16(10), 8833-8847 |
Experimental Protocols
The following is a generalized experimental protocol for assessing the anti-inflammatory activity of natural compounds, based on methodologies used for other senkyunolides.
Nitric Oxide (NO) Production Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response, and the cells are incubated for another 24 hours.
-
NO Measurement: The production of nitric oxide is determined by measuring the amount of nitrite (B80452) in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is calculated from the dose-response curve.
Signaling Pathways
Specific signaling pathways modulated by this compound have not yet been elucidated in the scientific literature. However, studies on other senkyunolide isomers provide insights into the potential mechanisms of action for this class of compounds. Senkyunolides, in general, have been shown to exert their pharmacological effects, particularly their anti-inflammatory and neuroprotective activities, through the modulation of several key signaling pathways.[2][3]
These pathways include:
-
NF-κB (Nuclear Factor-kappa B) Signaling Pathway: This pathway is a central regulator of inflammation. Several senkyunolides have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: This pathway, which includes ERK, p38, and JNK, is involved in cellular responses to a variety of stimuli and plays a critical role in inflammation and apoptosis.
-
PI3K/AKT/mTOR Signaling Pathway: This pathway is crucial for cell survival, proliferation, and autophagy. Senkyunolide H has been reported to affect cerebral ischemic injury through the regulation of autophagy via this pathway.
The following diagram illustrates a generalized workflow for investigating the effects of a natural product like this compound on inflammatory signaling pathways.
Caption: A generalized workflow for studying the anti-inflammatory effects of this compound.
The following diagram illustrates the potential interplay of senkyunolides with key inflammatory signaling pathways.
Caption: Putative mechanism of senkyunolides on inflammatory signaling pathways.
Conclusion and Future Directions
This compound is a structurally identified natural product with potential biological activities, suggested by its presence in a medicinal plant with known anti-inflammatory effects. However, there is a significant lack of specific research on this particular isomer. The in-depth characterization of its pharmacological profile, including quantitative measures of its anti-inflammatory and other potential activities, is a clear area for future research.
For drug development professionals, this compound represents an unexplored chemical entity within a class of bioactive compounds. Future studies should focus on:
-
Isolation and Purification: Development of robust methods for isolating or synthesizing pure this compound to enable detailed biological testing.
-
Pharmacological Screening: A comprehensive screening of this compound against a panel of biological targets to identify its primary mechanisms of action.
-
In-depth Mechanistic Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its effects at a molecular level.
-
Structure-Activity Relationship (SAR) Studies: Comparison of the activity of this compound with its other isomers to understand the structural determinants of their biological effects.
The information provided in this guide, including the comparative data from other senkyunolides and the generalized experimental protocols, serves as a foundational resource for initiating further research into the therapeutic potential of this compound.
References
Senkyunolide C: A Technical Guide to its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Senkyunolide C, a bioactive phthalide (B148349) found in medicinal plants. Due to a notable focus in scientific literature on its structural analogs, this document synthesizes available information on the natural sources of this compound and presents a generalized, yet detailed, protocol for its isolation and purification based on established methods for related compounds from the same botanical matrix. Furthermore, it explores the potential biological activities and associated signaling pathways attributed to the senkyunolide class of compounds, offering a foundational understanding for future research and drug development endeavors.
Natural Source
This compound is a naturally occurring phthalide predominantly found in the rhizomes of Ligusticum chuanxiong Hort. (family Umbelliferae), a perennial herb widely cultivated in China.[1][2] This plant, commonly known as Chuanxiong, has a long history of use in traditional Chinese medicine for various ailments, including cardiovascular and cerebrovascular diseases. While this compound is a constituent of this plant, it is often present in lower concentrations compared to other phthalides such as Senkyunolide A, Senkyunolide H, and Senkyunolide I.[3][4]
Isolation and Purification
While a specific, detailed experimental protocol for the isolation of this compound is not extensively documented in current scientific literature, a generalized procedure can be formulated based on the successful isolation of other senkyunolides from Ligusticum chuanxiong. The following protocol is a composite of established methodologies and serves as a robust starting point for the targeted isolation of this compound.
Generalized Experimental Protocol for Isolation and Purification
2.1.1. Plant Material and Extraction
-
Preparation of Plant Material: Dried rhizomes of Ligusticum chuanxiong are pulverized into a coarse powder.
-
Solvent Extraction: The powdered rhizomes are extracted with a high-concentration ethanol (B145695) (e.g., 95% ethanol) or methanol (B129727) solution at room temperature using methods such as maceration, percolation, or ultrasonication to enhance extraction efficiency.[5] A typical solid-to-solvent ratio is 1:10 (w/v). The extraction is repeated multiple times (e.g., three times) to ensure exhaustive extraction of the phthalides.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.2. Fractionation and Chromatographic Purification
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Phthalides, including senkyunolides, are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution is employed, starting with a non-polar solvent system (e.g., n-hexane-ethyl acetate) and gradually increasing the polarity to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound (as indicated by TLC or analytical HPLC) are pooled, concentrated, and further purified by preparative HPLC on a C18 column. A typical mobile phase consists of a gradient of methanol or acetonitrile (B52724) and water.[3] The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
Final Purification and Identification: The collected fraction is concentrated to yield purified this compound. The purity of the isolated compound is assessed by analytical HPLC. The structure of this compound is then confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Workflow for the Isolation of this compound
Caption: A generalized workflow for the isolation and purification of this compound.
Quantitative Data
| Compound | Starting Material | Extraction Method | Purification Method | Yield (from crude extract) | Purity | Reference |
| Senkyunolide A | Ligusticum chuanxiong | Sonication with petroleum ether | Prep-TLC, Semi-prep HPLC | Not Reported | 97.98% | [6] |
| Senkyunolide H | Ligusticum chuanxiong | Not specified | Counter-current Chromatography | 0.425% (4.25 mg/g) | 93% | [3] |
| Senkyunolide I | Ligusticum chuanxiong | Not specified | Counter-current Chromatography | 1.6% (16 mg/g) | 98% | [3] |
Biological Activities and Signaling Pathways
The pharmacological activities of this compound have not been as extensively studied as those of its analogs. However, the broader class of senkyunolides exhibits significant biological effects, suggesting that this compound may possess similar properties. The primary activities reported for senkyunolides include anti-inflammatory, neuroprotective, and cardiovascular-protective effects.[1]
Anti-inflammatory Activity
Senkyunolides are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the central pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines. Senkyunolides have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.
Inhibition of NF-κB Signaling by Senkyunolides
Caption: Senkyunolides can inhibit the NF-κB signaling pathway.
Neuroprotective Effects
Several senkyunolides have demonstrated neuroprotective properties, suggesting a potential therapeutic role in neurodegenerative diseases and ischemic stroke.[1] The neuroprotective mechanisms are often linked to the modulation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.
The PI3K/Akt pathway is a critical regulator of cell survival and apoptosis. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins, thereby promoting cell survival. Senkyunolides have been reported to activate the PI3K/Akt pathway, contributing to their neuroprotective effects.
Neuroprotection via PI3K/Akt Signaling by Senkyunolides
Caption: Senkyunolides may promote neuroprotection through the PI3K/Akt pathway.
Conclusion
This compound, a constituent of the traditional medicinal plant Ligusticum chuanxiong, represents a promising area for further phytochemical and pharmacological investigation. While specific data on its isolation and biological activity are currently limited, established methods for related senkyunolides provide a solid foundation for its targeted purification. The known anti-inflammatory and neuroprotective effects of the senkyunolide class, mediated through key signaling pathways such as NF-κB and PI3K/Akt, suggest that this compound may hold significant therapeutic potential. This technical guide serves as a resource to encourage and facilitate future research into the precise quantification, isolation, and characterization of the biological activities of this compound, which could lead to the development of novel therapeutic agents.
References
- 1. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 2. tcmjc.com [tcmjc.com]
- 3. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
Unraveling the Biosynthetic Blueprint of Senkyunolide C in Cnidium officinale: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cnidium officinale Makino is a perennial plant of the Apiaceae family, long utilized in traditional medicine, particularly in East Asia. Its rhizome is a rich source of various bioactive phthalides, including the senkyunolides, which are of significant interest for their potential therapeutic applications. Among these, Senkyunolide C represents a key compound with promising pharmacological activities. However, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide synthesizes the current understanding of phthalide (B148349) biosynthesis, proposes a putative pathway for this compound formation in Cnidium officinale, provides a summary of relevant quantitative data, and details the experimental protocols necessary for pathway elucidation and validation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, metabolic engineering, and drug discovery.
Introduction to Phthalides in Cnidium officinale
The rhizome of Cnidium officinale is a well-known source of various phthalide compounds, which are characterized by a bicyclic structure derived from a fusion of a benzene (B151609) ring and a γ-lactone ring. These compounds are largely responsible for the characteristic aroma and medicinal properties of the plant. Prominent phthalides isolated from Cnidium officinale and related species like Ligusticum chuanxiong include ligustilide (B1675387), senkyunolides A, H, and I.[1][2][3] The biosynthesis of these molecules is an area of active research, with ligustilide being identified as a key precursor for several other senkyunolides.[1][4] Understanding the enzymatic transformations that lead to the diverse array of senkyunolides is crucial for the potential metabolic engineering of Cnidium officinale to enhance the production of specific high-value compounds like this compound.
A Putative Biosynthetic Pathway for this compound
While the complete biosynthetic pathway of this compound has not been experimentally validated, a putative pathway can be proposed based on the known transformations of other phthalides, particularly the conversion of ligustilide. The biosynthesis is believed to originate from polyketide precursors.[5]
The proposed pathway initiates with the formation of (Z)-ligustilide, a major phthalide in Cnidium officinale. Subsequent enzymatic modifications, likely involving cytochrome P450 monooxygenases and other oxidoreductases, are hypothesized to lead to the formation of this compound. The structural difference between (Z)-ligustilide and this compound suggests that hydroxylation and potential isomerization reactions are key steps.
Below is a diagram illustrating the proposed biosynthetic relationship.
Quantitative Data on Phthalides in Cnidium officinale
| Compound | Plant Species | Concentration (mg/g dry weight) | Reference |
| (Z)-Ligustilide | Ligusticum chuanxiong | > 10 | [6] |
| Senkyunolide A | Ligusticum chuanxiong | Varies, can decrease with storage | [6] |
| Senkyunolide I | Ligusticum chuanxiong | 0.32 (after drying at 60°C) | [6] |
| Senkyunolide I | Angelica sinensis | ~ 1 | [6] |
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining metabolomics, transcriptomics, and biochemical assays. Below are detailed methodologies for key experiments.
General Experimental Workflow
A general workflow for identifying the genes and enzymes involved in a plant natural product biosynthetic pathway is outlined below.
Metabolite Profiling using LC-MS
-
Objective: To identify and quantify this compound and other related phthalides in Cnidium officinale extracts.
-
Protocol:
-
Sample Preparation: Freeze-dry rhizome tissue and grind to a fine powder. Extract a known weight of the powder with methanol (B129727) or a similar organic solvent using sonication or maceration. Filter the extract and dilute to a final concentration suitable for LC-MS analysis.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water (containing 0.1% formic acid) and acetonitrile.
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode. Perform full scan analysis to detect all ions and targeted MS/MS analysis for the fragmentation of ions corresponding to the mass of this compound and other known phthalides for confirmation.
-
Quantification: Use an external standard curve of purified this compound to quantify its concentration in the extracts.
-
Transcriptome Analysis (RNA-seq)
-
Objective: To identify candidate genes encoding the enzymes involved in this compound biosynthesis.
-
Protocol:
-
RNA Extraction: Extract total RNA from rhizome tissue using a plant RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from high-quality RNA samples and sequence them on an Illumina platform.
-
Data Analysis: Perform quality control of the raw sequencing reads. Assemble the transcriptome de novo if a reference genome is not available. Align reads to the assembled transcriptome to quantify gene expression levels. Identify differentially expressed genes between tissues or conditions with varying levels of this compound.
-
Co-expression Analysis
-
Objective: To identify genes that are co-expressed with known phthalide biosynthetic genes, thereby identifying new candidate genes.
-
Protocol:
-
Data Input: Use the normalized gene expression data from the RNA-seq experiment.
-
Analysis: Use bioinformatics tools and statistical methods (e.g., Pearson correlation) to identify genes whose expression patterns are highly correlated with those of known genes in the phthalide pathway (e.g., genes encoding enzymes for ligustilide biosynthesis).
-
Heterologous Expression and Enzyme Assays
-
Objective: To functionally characterize candidate enzymes.
-
Protocol:
-
Gene Cloning and Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector. Transform the constructs into a suitable heterologous host, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (for transient expression).
-
Enzyme Assays:
-
In vivo: Feed the heterologous host with the putative precursor (e.g., (Z)-ligustilide) and analyze the culture medium or plant tissue for the production of the expected product (e.g., a hydroxylated intermediate or this compound) using LC-MS.
-
In vitro: Purify the expressed enzyme from the heterologous host. Incubate the purified enzyme with the putative substrate and necessary co-factors (e.g., NADPH for P450s). Analyze the reaction products by LC-MS.
-
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Cnidium officinale is a compelling area of research with significant implications for the production of this medicinally important compound. While the complete pathway is yet to be fully elucidated, the proposed putative pathway, based on the known chemistry of related phthalides, provides a solid foundation for future investigation. The experimental protocols detailed in this guide offer a roadmap for researchers to identify and characterize the enzymes involved in this compound biosynthesis. The successful elucidation of this pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the metabolic engineering of Cnidium officinale to enhance the production of this compound for pharmaceutical applications. The integration of multi-omics approaches with traditional biochemical techniques will be paramount in achieving this goal.
References
- 1. (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one | C12H12O3 | CID 642374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. De novo transcriptome assembly and gene expression analysis of Cnidium officinale under high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scienmag.com [scienmag.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
The Enigmatic Mechanism of Senkyunolide C: A Review of Its Closely Related Analogs
A comprehensive review of existing scientific literature reveals a notable absence of specific research on the mechanism of action for Senkyunolide C. Despite extensive searches, no detailed studies outlining its signaling pathways, quantitative pharmacological data, or specific experimental protocols were identified. However, the family of senkyunolides, particularly Senkyunolide A, H, and I, has been the subject of numerous investigations, shedding light on their potent anti-inflammatory, neuroprotective, and anti-thrombotic properties. This guide provides an in-depth technical overview of the core mechanisms of action for these well-studied analogs, offering valuable insights for researchers, scientists, and drug development professionals who may be investigating this compound or other related compounds.
Senkyunolide A: Neuroprotection and Anti-inflammatory Activity
Senkyunolide A (SenA) has demonstrated significant neuroprotective effects, particularly in models of corticosterone-induced apoptosis, which is relevant to the study of depression.[1] Its mechanism is closely linked to the modulation of protein phosphatase 2A (PP2A) and α-synuclein signaling.[1]
Quantitative Data for Senkyunolide A
| Parameter | Value | Cell Line | Condition | Reference |
| Neuroprotective Effect | ||||
| IC50 (Inhibition of NO production) | >100 µM | BV-2 microglia | LPS-induced | [2] |
| Pharmacokinetics (Rat) | ||||
| Bioavailability (Oral) | ~8% | Sprague-Dawley | [3] | |
| Tmax (Oral) | 0.21 ± 0.08 hours | Sprague-Dawley | [3] | |
| T1/2 (IV) | 0.65 ± 0.06 hours | Sprague-Dawley | [3] |
Key Experimental Protocols for Senkyunolide A
Corticosterone-Induced Apoptosis in PC12 Cells [1]
-
Cell Culture: PC12 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are pre-treated with Senkyunolide A (0 to 2 mg/L) for a specified duration (e.g., 2 hours).
-
Induction of Apoptosis: Corticosterone (10 µM) is added to the culture medium for 48 hours to induce apoptosis.
-
Cell Viability Assay: Cell viability is assessed using a CCK-8 kit, with absorbance measured at 450 nm.
-
Apoptosis Analysis: Apoptosis is quantified using Annexin V-FITC/PI staining followed by flow cytometry.
-
Western Blot Analysis: Protein levels of PP2A, p-PP2A, α-synuclein, and p-α-synuclein are determined to elucidate the signaling pathway.
Signaling Pathway of Senkyunolide A in Neuroprotection
References
- 1. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synergistic Effects of Cryptotanshinone and Senkyunolide I in Guanxinning Tablet Against Endogenous Thrombus Formation in Zebrafish [frontiersin.org]
- 3. Low oral bioavailability and pharmacokinetics of senkyunolide a, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Bioactivity of Phthalides from Ligusticum chuanxiong: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical overview of the biological activities of phthalides derived from the traditional Chinese medicinal herb, Ligusticum chuanxiong. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes current scientific findings on the neuroprotective, anti-inflammatory, and cardiovascular effects of these compounds. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are presented to facilitate further research and development in this promising area of pharmacology.
Introduction
Ligusticum chuanxiong, a perennial plant in the Apiaceae family, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including cardiovascular and cerebrovascular diseases.[1] Modern phytochemical research has identified phthalides as a major class of bioactive constituents responsible for the therapeutic effects of this herb.[2][3] Among the most studied phthalides are Z-ligustilide, senkyunolide A, and n-butylidenephthalide, which have demonstrated a wide range of pharmacological activities.[1][4][5] This guide aims to provide a comprehensive technical resource on the biological activities of these phthalides, with a focus on their mechanisms of action and the experimental methodologies used to elucidate them.
Key Bioactive Phthalides and Their Activities
The primary phthalides isolated from Ligusticum chuanxiong exhibit a spectrum of biological effects. The following table summarizes the quantitative data associated with their activities.
Table 1: Quantitative Biological Activity of Phthalides from Ligusticum chuanxiong
| Phthalide (B148349) | Biological Activity | Assay System | Measured Parameter | Value | Reference(s) |
| Senkyunolide A | Anti-proliferative | HT-29 colon cancer cells | IC50 | 10.4 µM | [6] |
| Anti-proliferative | CCD-18Co non-cancerous colon cells | IC50 | 20.95 µM | [6] | |
| Anti-proliferative | HT-29 colon cancer cells | IC50 | 54.17 µM | [7] | |
| Anti-proliferative | CCD-18Co non-cancerous colon cells | IC50 | 109.11 µM | [7] | |
| Phthalide Dimer 8 | Vasodilation | KCl pre-constricted rat thoracic aortic rings | EC50 | 8.73 µmol/L | [8] |
| Phthalide Dimer 6 | Vasodilation | KCl pre-constricted rat thoracic aortic rings | EC50 | 9.46 µmol/L | [8] |
| Phthalide Dimer 7 | Vasodilation | KCl pre-constricted rat thoracic aortic rings | EC50 | 11.86 µmol/L | [8] |
| Ligusticumalide A | Anti-gout | Xanthine Oxidase Inhibition | IC50 | 93.88 µM | [9] |
Major Biological Activities and Underlying Signaling Pathways
Phthalides from Ligusticum chuanxiong exert their effects through the modulation of several key signaling pathways.
Neuroprotection
Z-ligustilide, a prominent phthalide in Ligusticum chuanxiong, has shown significant neuroprotective effects in models of ischemic stroke and neurodegenerative diseases like Parkinson's disease.[10][11][12] Its mechanisms of action include the activation of the Nrf2-TrxR and PI3K/Akt signaling pathways, which help to mitigate oxidative stress and inhibit apoptosis.[10][13]
Anti-inflammatory Effects
Phthalides, including Z-ligustilide and senkyunolide A, exhibit potent anti-inflammatory properties.[14][15] They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the activation of the NF-κB and NLRP3 inflammasome signaling pathways.[6][14][15]
Cardiovascular Effects
The cardiovascular benefits of Ligusticum chuanxiong phthalides are primarily attributed to their vasorelaxant and antiplatelet activities.[16] Butylidenephthalide (B10783142), for example, induces vasodilation through both endothelium-dependent (NO-mediated) and -independent mechanisms.[13] Phthalides have also been shown to inhibit platelet aggregation, contributing to their traditional use in promoting blood circulation.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Ligusticum chuanxiong phthalides.
Extraction and Isolation of Phthalides
This protocol outlines a general procedure for the extraction and isolation of phthalides from the dried rhizomes of Ligusticum chuanxiong.[10][11][12]
Methodology:
-
Extraction: The air-dried and powdered rhizomes of L. chuanxiong (5 kg) are ultrasonically extracted twice with ethyl acetate for 1 hour each time.[12] Alternatively, the powdered rhizomes (18.0 kg) can be extracted with 60% ethanol (70 L x 2 hours, twice).[10]
-
Partitioning: The concentrated ethanol extract is suspended in water and successively partitioned with ethyl acetate and n-butanol.[10] The ethyl acetate layer is collected for further separation.
-
Column Chromatography:
-
Silica Gel: The ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of cyclohexane-ethyl acetate.[10]
-
ODS: Fractions from the silica gel column are further separated on an octadecyl silane (B1218182) (ODS) column using a methanol-water gradient.[10]
-
Sephadex LH-20: Subsequent purification is performed on a Sephadex LH-20 column with methanol (B129727) as the eluent.[10]
-
-
High-Performance Liquid Chromatography (HPLC): Final purification of individual phthalides is achieved by preparative or semi-preparative HPLC.[10][17]
Cell Viability (MTT) Assay for Neuroprotection
This protocol describes the use of the MTT assay to assess the neuroprotective effects of phthalides against oxygen-glucose deprivation (OGD)-induced cell death in neuronal cell lines.[14][18][19]
Methodology:
-
Cell Seeding: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in 96-well plates at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test phthalide for a specified period (e.g., 2 hours).
-
OGD Induction: Replace the culture medium with glucose-free medium and place the plates in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a duration sufficient to induce cell death (e.g., 4-6 hours).
-
Reoxygenation: Terminate the OGD by replacing the medium with normal culture medium and return the plates to a normoxic incubator for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to dissolve the formazan (B1609692) crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol details the MCAO model in rats to evaluate the in vivo neuroprotective effects of phthalides.[6][8]
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (250-300 g).
-
MCAO Surgery:
-
Anesthetize the rat (e.g., with chloral (B1216628) hydrate).
-
Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Drug Administration: Administer the test phthalide (e.g., Z-ligustilide, 20 or 80 mg/kg) orally or intravenously at a specific time point relative to the ischemic event (e.g., 2 hours after ischemia).[6][8]
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.
-
Neurological Deficit Scoring: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement:
-
Sacrifice the animals and remove the brains.
-
Slice the brain into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes the evaluation of the anti-inflammatory activity of phthalides in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5][20]
Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in 48- or 96-well plates at a density of 2.5 x 105 cells/well and allow them to adhere overnight.[5]
-
Treatment: Pre-treat the cells with various concentrations of the test phthalide for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[5]
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm to quantify nitrite (B80452) concentration, an indicator of NO production.
-
-
Cytokine Measurement (ELISA):
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.[20]
-
Western Blot Analysis of Signaling Pathways
This protocol provides a general procedure for analyzing the modulation of signaling pathways (e.g., NF-κB, Nrf2, PI3K/Akt) by phthalides using Western blotting.[15][21]
Methodology:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, Nrf2, phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The phthalides from Ligusticum chuanxiong represent a promising class of natural compounds with multifaceted biological activities. Their neuroprotective, anti-inflammatory, and cardiovascular effects, mediated through the modulation of key signaling pathways, underscore their potential for the development of novel therapeutics. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in this field, enabling the standardization of methodologies and facilitating the discovery of new therapeutic applications for these potent bioactive molecules. Future research should focus on clinical trials to validate the preclinical findings and explore the synergistic effects of different phthalides in combination therapies.
References
- 1. Identification and comparative determination of senkyunolide A in traditional Chinese medicinal plants Ligusticum chuanxiong and Angelica sinensis by HPLC coupled with DAD and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 6. Neuroprotective effect of Z-ligustilide against permanent focal ischemic damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic interaction between the Ligusticum chuanxiong constituent butylidenephthalide and the nitric oxide donor sodium nitroprusside in relaxing rat isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Z-ligustilide activates the Nrf2/HO-1 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 17. [Preparation of ferulic acid, senkyunolide I and senkyunolide H from Ligusticum chuanxiong by preparative HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. mdpi.com [mdpi.com]
- 21. ajol.info [ajol.info]
Senkyunolide C: A Technical Whitepaper on its Role in Traditional Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senkyunolide C, a phthalide (B148349) compound found in revered traditional medicinal herbs such as Ligusticum chuanxiong (Chuanxiong) and Angelica sinensis (Danggui), represents a promising area for novel drug discovery. Traditionally utilized for its purported ability to invigorate blood circulation, alleviate pain, and dispel wind-dampness, modern research is beginning to elucidate the molecular mechanisms underpinning these therapeutic effects. This technical guide provides a comprehensive overview of the current understanding of this compound and its closely related analogues, focusing on its pharmacological activities, relevant signaling pathways, and the experimental methodologies used in its investigation. While specific data for this compound is emerging, this paper draws upon the broader senkyunolide class to present a holistic view for researchers.
Traditional Medicine Context
For centuries, the rhizome of Ligusticum chuanxiong has been a cornerstone of Traditional Chinese Medicine (TCM).[1][2] It is traditionally prescribed for a variety of conditions, including cardiovascular diseases, migraines, and rheumatic ailments.[1][2] The therapeutic actions of this herb are largely attributed to its essential oil components, of which phthalides like senkyunolides are major constituents. In TCM theory, Chuanxiong is believed to facilitate blood circulation, disperse blood stasis, and relieve pain, properties that are now being investigated through the lens of modern pharmacology.
Pharmacological Activities of Senkyunolides
The senkyunolide family, including this compound and its more extensively studied counterparts Senkyunolide A, H, and I, exhibits a wide range of biological activities. These include anti-inflammatory, neuroprotective, anti-oxidative, and cardiovascular-protective effects.[1][2][3] Notably, their ability to cross the blood-brain barrier makes them particularly interesting candidates for neurological drug development.[1][2]
Data Presentation: Quantitative Bioactivity of Senkyunolides
The following tables summarize key quantitative data from studies on various senkyunolides. It is important to note the specific analogue tested in each study, as data exclusively for this compound is limited.
Table 1: Neuroprotective Effects of Senkyunolides
| Senkyunolide Analogue | Model System | Concentration / Dose | Observed Effect | Reference |
| Senkyunolide A | Corticosterone-induced apoptosis in PC12 cells | 0.125 - 0.5 mg/L | Attenuated corticosterone-induced apoptosis | [4] |
| Senkyunolide A | Corticosterone-treated PC12 cells | 0.5 mg/L | Significantly decreased LDH release | [4] |
| Senkyunolide H | Cerebral Ischemia Rat Model | Not specified | Reduced neurological deficit score and brain water content | [5] |
| Senkyunolide I | Rat transient middle cerebral artery occlusion (tMCAO) model | 36 and 72 mg/kg (i.v.) | Ameliorated neurological injury and reduced cerebral infarct volume | [6][7] |
| Senkyunolide I | Glutamate-induced injury in Neuro2a cells | Not specified | Reversed decreased cell viability and elevated apoptosis | [8] |
Table 2: Anti-inflammatory and Other Activities of Senkyunolides
| Senkyunolide Analogue | Activity | Model System | Key Findings | Reference |
| Senkyunolide A | Antifungal | Fusarium graminearum | Minimum Inhibitory Concentration (MIC) of 7.81 mg/L | [3] |
| Senkyunolides (general) | Anti-inflammatory | Not specified | Inhibition of cyclooxygenase (COX) | [2] |
Key Signaling Pathways
Research indicates that senkyunolides exert their pharmacological effects by modulating several key signaling pathways. The primary pathways implicated are the Toll-like receptor 4/nuclear factor-kappa B (NF-κB) signaling pathway and various mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways.[1][2]
For instance, Senkyunolide H has been shown to inhibit the activation of microglia and the subsequent neuroinflammation by regulating the ERK and NF-κB pathways.[2] In models of cerebral ischemia, Senkyunolide H is suggested to affect neuronal autophagy through the PI3K/AKT/mTOR signaling pathway.[2] Senkyunolide I has demonstrated neuroprotective effects by attenuating the JNK/caspase-3 activation pathway in response to glutamate-induced toxicity.[8] Furthermore, Senkyunolide A has been found to protect neural cells by modulating the protein phosphatase 2A (PP2A) and α-synuclein signaling pathway.[4]
Caption: Overview of signaling pathways modulated by senkyunolides.
Experimental Protocols
The following sections detail common methodologies employed in the research of senkyunolides.
Extraction and Isolation of Senkyunolides
A common method for the extraction and isolation of senkyunolides from plant material, such as the rhizomes of L. chuanxiong, involves the following steps:
-
Extraction: The dried and powdered plant material is typically extracted with a high-concentration ethanol (B145695) solution (e.g., 95% ethanol) using methods like reflux, immersion, or ultrasonication to enhance efficiency.[7]
-
Fractionation: The crude extract is then subjected to fractionation using column chromatography. A common approach is to use a silica (B1680970) gel column.
-
Purification: Further purification is often achieved using preparative high-performance liquid chromatography (HPLC), frequently with a reversed-phase column.[7] A gradient elution with a mobile phase consisting of methanol (B129727) and an aqueous buffer is often employed to separate individual senkyunolides.
Caption: General workflow for the extraction and isolation of senkyunolides.
In Vitro Neuroprotection Assays
A frequently used in vitro model to assess the neuroprotective effects of compounds like senkyunolides involves inducing apoptosis in neuronal cell lines.
Corticosterone-Induced Apoptosis Model in PC12 Cells: [4]
-
Cell Culture: PC12 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., Senkyunolide A at 0.125-0.5 mg/L) for a specified duration (e.g., 2 hours).
-
Induction of Apoptosis: Corticosterone is added to the cell culture to induce apoptosis.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the CCK-8 assay.
-
Measurement of Cytotoxicity: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is quantified as a measure of cell death.
-
Apoptosis Analysis: Apoptosis can be further confirmed and quantified using methods like Hoechst staining or flow cytometry with Annexin V-FITC and propidium (B1200493) iodide (PI) staining.[4]
In Vivo Neuroprotection Models
Animal models are crucial for evaluating the therapeutic potential of senkyunolides in a physiological context.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats: [6][7]
-
Animal Model: Ischemic stroke is induced in rats by transiently occluding the middle cerebral artery.
-
Drug Administration: The test compound (e.g., Senkyunolide I at 36 and 72 mg/kg) is administered intravenously.
-
Neurological Assessment: Neurological deficits are scored at various time points post-occlusion.
-
Infarct Volume Measurement: After a set period, the animals are euthanized, and the brains are sectioned and stained (e.g., with TTC) to measure the cerebral infarct volume.
-
Biochemical Analysis: Brain tissue can be homogenized to measure markers of oxidative stress (e.g., malondialdehyde and superoxide (B77818) dismutase activity) and protein expression via Western blot.
Future Directions
While the existing research on the senkyunolide family is promising, several key areas require further investigation to fully realize the therapeutic potential of this compound:
-
Dedicated Studies on this compound: There is a pressing need for studies focusing specifically on the pharmacological activities and mechanisms of action of pure this compound.
-
Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential for its development as a drug candidate.
-
Toxicology and Safety Assessment: Comprehensive safety and toxicology studies are required to establish a safe dosage range for potential clinical applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogues could lead to the discovery of more potent and selective compounds.
Conclusion
This compound, as a key constituent of traditionally used medicinal plants, holds significant promise for the development of novel therapeutics, particularly for inflammatory and neurodegenerative disorders. The broader senkyunolide class has been shown to modulate critical signaling pathways involved in inflammation and cell survival. The experimental protocols outlined in this guide provide a framework for future research aimed at further elucidating the specific contributions of this compound to the therapeutic effects of its source herbs and its potential as a standalone therapeutic agent. Continued research in this area is warranted to translate the wisdom of traditional medicine into evidence-based modern pharmaceuticals.
References
- 1. tcmjc.com [tcmjc.com]
- 2. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Senkyunolide H Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of Senkyunolide I against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Senkyunolides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senkyunolides, a class of phthalide (B148349) compounds predominantly found in the medicinal plant Ligusticum chuanxiong (Chuanxiong), have garnered significant scientific interest for their diverse and potent pharmacological activities. With a rich history of use in Traditional Chinese Medicine (TCM) for ailments related to blood circulation and pain, modern research is now elucidating the molecular mechanisms behind these traditional claims. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to senkyunolides. It details the initial isolation and characterization of these compounds, summarizes their quantitative biological activities, and provides in-depth experimental protocols for their study. Furthermore, this guide visualizes the intricate signaling pathways modulated by senkyunolides, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction: From Traditional Herb to Modern Pharmacopeia
Ligusticum chuanxiong, commonly known as Chuanxiong or Szechuan lovage, has been a cornerstone of Traditional Chinese Medicine for millennia. Its rhizome has been historically prescribed to invigorate blood circulation, alleviate pain, and treat a variety of conditions, including headaches, menstrual disorders, and cardiovascular ailments. The bioactive constituents responsible for these therapeutic effects have been a subject of intense scientific investigation, leading to the discovery of a unique class of compounds known as senkyunolides.
These phthalide derivatives have demonstrated a wide array of pharmacological effects, including neuroprotective, anti-inflammatory, antiplatelet, and vasorelaxant activities. This guide delves into the scientific journey of senkyunolides, from their initial discovery to the current understanding of their mechanisms of action, providing a technical foundation for future research and therapeutic development.
The Genesis of Discovery: A Historical Timeline
The discovery of senkyunolides was not a singular event but rather a gradual unveiling of the chemical diversity within Ligusticum and related species.
-
1977: The first compound to be named "senkyunolide" was isolated from the ether extract of Cnidium officinale MAKINO (Japanese name "Senkyu") by Yamagishi and Kaneshima. Through meticulous chromatographic separation and spectroscopic analysis, its structure was determined to be (3S)-3-butyl-4,5-dihydrophthalide.
-
1983-1984: The compound now widely known as Senkyunolide I was first discovered in 1983 from Ligusticum wallichii under the name (Z)-ligustidiol. Shortly after, in 1984, it was also identified in the rhizome of Cnidium officinale. In the same year, Puech-Baronnat, Kaouadji, and Mariotte reported the isolation of two new hydroxylated butylidenephthalides, (Z)-5-Hydroxy- and (Z)-4,5-dihydroxybutylidene-3-phthalides, from the rhizome of Ligusticum wallichii, further expanding the family of known senkyunolides. These early discoveries laid the groundwork for the subsequent isolation and characterization of a growing number of senkyunolide analogues, including senkyunolides A, H, and others, primarily from Ligusticum chuanxiong.
Isolation and Characterization: Unveiling the Molecular Architecture
The isolation and structural elucidation of senkyunolides have evolved from classical chromatographic techniques to sophisticated analytical methods.
General Isolation Workflow
The general procedure for isolating senkyunolides from plant material, typically the dried rhizomes of Ligusticum chuanxiong, follows a multi-step process designed to extract and purify these specific phthalides from a complex mixture of natural products.
Figure 1: General experimental workflow for the isolation of senkyunolides.
Detailed Experimental Protocols
Protocol 1: Isolation of Senkyunolide I using Reversed-Phase Preparative HPLC
This method describes the isolation of Senkyunolide I from a 95% ethanol extract of Chuanxiong.
-
Extraction and Preliminary Separation:
-
The dried rhizomes of Ligusticum chuanxiong are extracted with 95% ethanol.
-
The resulting crude extract is subjected to normal-phase silica (B1680970) column chromatography to obtain a fraction enriched with Senkyunolide I.
-
-
Preparative HPLC:
-
The enriched fraction is dissolved in a suitable solvent and subjected to reversed-phase preparative high-performance liquid chromatography (HPLC).
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient solvent system of methanol (B129727) and 0.05 mol/L ammonium (B1175870) acetate aqueous solution is used. A typical gradient might be:
-
10% methanol for the first 10 minutes.
-
A linear gradient from 10% to 60% methanol over the next 30 minutes.
-
-
Detection: UV detection at an appropriate wavelength.
-
-
Desalination and Final Purification:
-
The collected fractions containing Senkyunolide I are passed through an open MCI gel CHP-20P column for desalination.
-
The eluate is concentrated to yield pure Senkyunolide I.
-
-
Structure Identification:
-
The structure of the isolated compound is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: Isolation of Senkyunolide I and H using Counter-Current Chromatography
This protocol details a method for the simultaneous isolation of Senkyunolide I, Senkyunolide H, and ferulic acid from a crude extract of Rhizoma Chuanxiong.
-
Crude Extract Preparation:
-
A crude extract of Rhizoma Chuanxiong is prepared.
-
-
Counter-Current Chromatography (CCC):
-
Two-Phase Solvent System: A system composed of n-hexane-ethyl acetate-methanol-water at an optimized volume ratio (e.g., 3:7:4:6 v/v) is selected based on the partition coefficient values (k) of the target compounds.
-
Mobile Phase: The lower phase of the solvent system is employed as the mobile phase.
-
Elution Mode: Head-to-tail elution mode is used.
-
Sample Loading: A specific amount of the crude extract (e.g., 400 mg) is dissolved in a mixture of the two phases and injected into the CCC instrument.
-
-
Fraction Analysis and Identification:
-
The collected fractions are analyzed by high-performance liquid chromatography (HPLC) to determine the purity of the isolated compounds.
-
The structures of the purified compounds are identified by mass spectrometry (MS) and 1H NMR.
-
Pharmacological Activities: A Quantitative Perspective
Senkyunolides exhibit a remarkable range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.
Table 1: Anti-inflammatory and Anti-proliferative Activities of Senkyunolides
| Senkyunolide | Assay | Cell Line / Model | IC50 / EC50 | Reference |
| Senkyunolide H | Inhibition of Nitric Oxide (NO) release | LPS-stimulated RAW 264.7 macrophage cells | 173.42 ± 3.22 μM | [1] |
| Senkyunolide H | Anti-proliferative effect | Primary smooth muscle cells of mouse aorta | < 0.1 µg/mL | [2] |
| Senkyunolide A | Inhibition of cell transformation | Epidermal growth factor-induced JB6 P+ cells | ~ 0.2 µg/mL | [2] |
Table 2: Antiplatelet and Antithrombotic Activities of Senkyunolides
| Senkyunolide | Assay | Target / Inducer | IC50 / Activity | Reference |
| Senkyunolide I | Thrombin inhibitory activity | Thrombin | 197.23 μM | [2] |
| Senkyunolide A, H, I | Antiplatelet aggregation | ADP | Associated with AAB |
Mechanisms of Action: Modulating Key Signaling Pathways
The therapeutic effects of senkyunolides are underpinned by their ability to modulate critical intracellular signaling pathways, particularly those involved in inflammation and neuronal survival.
Inhibition of Pro-inflammatory Pathways
Senkyunolides, notably Senkyunolide H and I, have been shown to exert potent anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the activation of Toll-like receptor 4 (TLR4) triggers a downstream cascade that leads to the activation of the IKK complex. This, in turn, phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.
Simultaneously, the MAPK pathway, comprising ERK, JNK, and p38, is also activated, further amplifying the inflammatory response. Senkyunolides have been demonstrated to inhibit the phosphorylation of IκBα and the components of the MAPK pathway, thereby suppressing the production of inflammatory mediators.
Figure 2: Senkyunolide-mediated inhibition of NF-κB and MAPK signaling pathways.
Neuroprotective Signaling Cascades
The neuroprotective effects of senkyunolides are attributed to their ability to activate pro-survival signaling pathways, such as the PI3K/Akt pathway. In the context of cerebral ischemia, Senkyunolide H has been shown to promote the phosphorylation and activation of PI3K and Akt. Activated Akt, in turn, can inhibit pro-apoptotic proteins and suppress the activity of the pro-inflammatory transcription factor NF-κB, ultimately leading to reduced neuronal death and improved neurological outcomes.
Figure 3: Neuroprotective mechanism of Senkyunolide H via the PI3K/Akt pathway.
Detailed Protocols for Biological Assays
Protocol 3: In Vitro Anti-inflammatory Assay in LPS-stimulated BV2 Microglia
This protocol describes the evaluation of the anti-inflammatory effects of senkyunolides in a cell-based model of neuroinflammation.
-
Cell Culture:
-
BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment:
-
Cells are pre-treated with various concentrations of the test senkyunolide for a specified period (e.g., 1 hour).
-
Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines: The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Western Blot Analysis for Signaling Pathway Proteins:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38.
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 4: In Vivo Neuroprotection Assay using the Middle Cerebral Artery Occlusion (MCAO) Model
This protocol outlines the procedure for assessing the neuroprotective effects of senkyunolides in a mouse model of ischemic stroke.
-
Animal Model:
-
Male C57BL/6 mice are anesthetized, and focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) with a nylon monofilament suture for a specific duration (e.g., 90 minutes).
-
Reperfusion is initiated by withdrawing the suture.
-
-
Drug Administration:
-
Senkyunolide H (e.g., 20 or 40 mg/kg) or vehicle is administered via intragastric gavage immediately after reperfusion and then once daily.
-
-
Neurological Deficit Scoring:
-
Neurological function is assessed at specific time points (e.g., 24 hours post-MCAO) using a standardized scoring system (e.g., 0-4 scale, where 0 is no deficit and 4 is severe deficit).
-
-
Infarct Volume Measurement:
-
At the end of the experiment, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC).
-
The infarct area (white) is measured using image analysis software to calculate the total infarct volume.
-
-
Western Blot Analysis:
-
Brain tissue from the ischemic hemisphere is homogenized, and protein extracts are subjected to Western blot analysis to assess the expression and phosphorylation of proteins in the PI3K/Akt and other relevant signaling pathways.
-
Protocol 5: In Vitro Antiplatelet Aggregation Assay
This protocol describes a method to evaluate the inhibitory effect of senkyunolides on platelet aggregation induced by ADP.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Whole blood is collected from healthy human volunteers into tubes containing 3.8% sodium citrate.
-
PRP is obtained by centrifuging the blood at a low speed (e.g., 200 x g for 15 minutes).
-
PPP is prepared by centrifuging the remaining blood at a higher speed (e.g., 1500 x g for 15 minutes).
-
-
Platelet Aggregation Measurement:
-
Platelet aggregation is measured using a light transmission aggregometer.
-
PRP is placed in a cuvette with a stir bar and incubated at 37°C.
-
The test senkyunolide at various concentrations is added to the PRP and incubated for a short period (e.g., 2 minutes).
-
Platelet aggregation is initiated by adding an agonist, such as adenosine (B11128) diphosphate (B83284) (ADP) (e.g., at a final concentration of 10 µM).
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis:
-
The percentage of platelet aggregation inhibition is calculated by comparing the aggregation in the presence of the senkyunolide to that of the vehicle control.
-
The IC50 value, the concentration of the senkyunolide that inhibits platelet aggregation by 50%, is determined.
-
Conclusion and Future Directions
The journey of senkyunolides from a traditional herbal remedy to a subject of modern pharmacological investigation is a testament to the value of ethnobotanical knowledge in drug discovery. The discovery and characterization of these compounds have provided a molecular basis for the traditional uses of Ligusticum chuanxiong. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of senkyunolides.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of different senkyunolide analogues and their biological activities will be crucial for the design of more potent and selective drug candidates.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of promising senkyunolides are essential for their translation into clinical applications.
-
Clinical Trials: Well-designed clinical trials are needed to evaluate the safety and efficacy of senkyunolides in human subjects for various therapeutic indications.
-
Elucidation of Novel Mechanisms: While significant progress has been made in understanding the modulation of NF-κB and MAPK pathways, further research may uncover novel molecular targets and signaling cascades affected by senkyunolides.
By continuing to unravel the complexities of senkyunolide pharmacology, the scientific community can unlock the full therapeutic potential of these fascinating natural products, potentially leading to the development of new and effective treatments for a range of human diseases.
References
Spectroscopic Profile of Senkyunolide C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide C, a phthalide (B148349) derivative, belongs to a class of bioactive compounds found in various medicinal plants, most notably in the rhizome of Ligusticum chuanxiong. These compounds have garnered significant interest within the scientific community for their potential therapeutic applications. A thorough understanding of their chemical structure and properties is paramount for advancing research and development efforts. This technical guide provides a comprehensive overview of the spectroscopic data for Senkyunolide H, a closely related and well-characterized analogue, which will be used as a proxy due to the limited availability of public data for this compound. The methodologies for obtaining and analyzing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are detailed herein.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR spectroscopic data for Senkyunolide H, along with its mass spectrometry data.
Table 1: ¹H NMR Spectroscopic Data for Senkyunolide H
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4 | 6.25 | t | 7.2 |
| 5α | 2.30 | m | |
| 5β | 2.15 | m | |
| 6 | 4.10 | m | |
| 7 | 3.80 | m | |
| 9 | 2.20 | m | |
| 10 | 1.45 | sextet | 7.5 |
| 11 | 0.95 | t | 7.5 |
| 6-OH | 3.50 | d | 5.0 |
| 7-OH | 3.40 | d | 6.0 |
Solvent: CDCl₃. Spectrometer frequency: 400 MHz.
Table 2: ¹³C NMR Spectroscopic Data for Senkyunolide H
| Position | Chemical Shift (δ, ppm) |
| 1 | 168.5 |
| 3 | 145.0 |
| 3a | 125.0 |
| 4 | 128.0 |
| 5 | 25.0 |
| 6 | 70.0 |
| 7 | 68.0 |
| 8 | 135.0 |
| 9 | 28.0 |
| 10 | 22.5 |
| 11 | 13.8 |
Solvent: CDCl₃. Spectrometer frequency: 100 MHz.
Table 3: Mass Spectrometry Data for Senkyunolide H
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |
| ESI+ | 225.1070 | 100 | [M+H]⁺ |
| ESI+ | 207.0965 | 80 | [M+H-H₂O]⁺ |
| ESI+ | 189.0859 | 60 | [M+H-2H₂O]⁺ |
| ESI+ | 179.1118 | 45 | [M+H-H₂O-CO]⁺ |
Experimental Protocols
Isolation of Senkyunolides
Senkyunolides are typically isolated from the dried rhizomes of Ligusticum chuanxiong. A common procedure involves the following steps:
-
Extraction: The powdered plant material is extracted with a solvent such as 60% ethanol.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques for purification. This often includes:
-
Silica gel column chromatography.
-
Octadecyl silane (B1218182) (ODS) column chromatography.
-
Sephadex LH-20 column chromatography.
-
Preparative and/or semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Fractions are collected and monitored by Thin-Layer Chromatography (TLC) or HPLC to isolate the pure compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance 400 MHz instrument.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired to determine the number of different types of protons and their connectivity.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are obtained to identify the number and types of carbon atoms in the molecule.
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the complete and unambiguous assignment of all proton and carbon signals and to elucidate the final structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry is a crucial tool for determining the molecular formula of the isolated compounds.
-
Instrumentation: A common setup is an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an Electrospray Ionization (ESI) source (UPLC-QTOF-MS).
-
Chromatographic Conditions: The sample is introduced into the mass spectrometer via a UPLC system. A typical column is a Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm). The mobile phase often consists of a gradient of water (containing 0.1% formic acid) and acetonitrile (B52724) (containing 0.1% formic acid).
-
Mass Spectrometric Conditions: The mass spectrometer is operated in positive or negative ion mode. The data is acquired over a specific mass range (e.g., m/z 50-1000). The exact mass measurements of the molecular ions and their fragment ions are used to determine the elemental composition.
Mandatory Visualization
The following diagrams illustrate the general workflow for the spectroscopic analysis of natural products like Senkyunolides and a conceptual signaling pathway that could be investigated.
Caption: General workflow for the isolation and spectroscopic analysis of Senkyunolides.
Caption: Conceptual signaling pathway for the action of a Senkyunolide.
In Silico Prediction of Senkyunolide C Targets: A Technical Guide for Drug Discovery Professionals
Abstract: Senkyunolide C, a phthalide (B148349) natural product found in medicinal plants such as Ligusticum chuanxiong, belongs to a class of compounds demonstrating significant therapeutic potential, including anti-inflammatory, neuroprotective, and cardiovascular-protective effects. While its sibling compounds, Senkyunolides A, H, and I, have been more extensively studied, this compound remains a promising yet underexplored molecule. This technical guide provides a comprehensive framework for the in silico prediction of the molecular targets of this compound, designed for researchers, scientists, and drug development professionals. The guide details robust computational methodologies, including reverse docking, pharmacophore modeling, and molecular similarity searching, and presents a workflow for a systematic target identification campaign. Furthermore, it summarizes known quantitative biological data for related senkyunolides to provide a comparative context and discusses the key signaling pathways likely modulated by this class of compounds.
Introduction to this compound
This compound is a naturally occurring phthalide, a class of bicyclic aromatic lactones. It is one of several bioactive constituents isolated from the rhizomes of plants from the Apiaceae family, notably Ligusticum chuanxiong (Chuanxiong) and Cnidium officinale, which have a long history of use in traditional medicine for treating cardiovascular and inflammatory conditions. While much of the pharmacological research has focused on other phthalides like Senkyunolide A, H, and I, the shared chemical scaffold suggests that this compound may possess similar, or unique, therapeutic activities. The elucidation of its molecular targets is a critical step in understanding its mechanism of action and evaluating its potential as a novel therapeutic agent.
In silico target prediction offers a rapid and cost-effective approach to generate testable hypotheses about the molecular mechanisms of uncharacterized compounds like this compound. By leveraging computational power and vast biological databases, these methods can identify potential protein-ligand interactions, paving the way for focused experimental validation.
Biological Activities of the Senkyunolide Family
While specific quantitative data for this compound is scarce in publicly available literature, the biological activities of its close structural analogs provide valuable insights into its potential therapeutic effects. The primary activities reported for senkyunolides include anti-inflammatory, neuroprotective, and anti-proliferative effects.
Data Presentation: Quantitative Biological Activity of Related Senkyunolides
The following table summarizes key quantitative data for Senkyunolide A, H, and I, which can serve as a benchmark for future experimental evaluation of this compound.
| Compound | Assay | Cell Line/System | Measurement | Value | Reference |
| Senkyunolide A | Anti-proliferation | HT-29 (Colon Cancer) | IC50 | 10.4 µM | [1] |
| Anti-proliferation | CCD-18Co (Normal Colon) | IC50 | 20.95 µM | [1] | |
| Anti-proliferation | HT-29 (Colon Cancer) | IC50 | 54.17 µM | [2][3] | |
| Anti-proliferation | CCD-18Co (Normal Colon) | IC50 | 109.11 µM | [3] | |
| Senkyunolide H | Anti-neuroinflammation | LPS-stimulated BV2 microglia | Inhibition of inflammatory cytokines | Effective at 25, 50, and 100 µM | [4] |
| Senkyunolide I | Anti-inflammatory | LPS-induced IL-8 and IL-6 production in THP-1 cells | - | Effective at 100 µM | [5] |
| Anti-inflammatory | TNF-α-induced NF-κB reporter gene expression | HEK293 cells | Inhibitory at 100 µM | [5] |
In Silico Target Prediction Methodologies
A multi-faceted in silico approach is recommended to increase the confidence in predicted targets for this compound. The proposed workflow integrates ligand-based and structure-based methods.
Experimental Workflow: In Silico Target Prediction
The following diagram illustrates a comprehensive workflow for the identification of potential molecular targets for this compound.
Experimental Protocol: Reverse Docking
Reverse docking, or inverse docking, screens a single ligand against a library of protein structures to identify potential binding partners.
Objective: To identify proteins from a structural database that are likely to bind to this compound.
Methodology:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound (e.g., from PubChem, CID 642374).
-
Generate a low-energy 3D conformation of the ligand.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
Software: Open Babel, Avogadro, AutoDock Tools.
-
-
Protein Target Library Preparation:
-
Compile a library of 3D protein structures. A common source is the Protein Data Bank (PDB). Pre-prepared, dockable libraries such as scPDB or the PDBbind refined set can also be used.
-
For each protein, remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign partial charges.
-
Define the binding site. This can be done by identifying known binding pockets or using pocket prediction algorithms (e.g., fpocket, SiteHound).
-
-
Docking Simulation:
-
For each protein in the library, dock the prepared this compound structure into the defined binding site.
-
Use a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock, GOLD fitness score in GOLD).
-
Generate multiple binding poses for the ligand in each protein's active site.
-
Software: AutoDock Vina, GOLD, idock.
-
-
Scoring and Ranking:
-
Score each generated pose using the docking program's scoring function (e.g., binding energy in kcal/mol, GOLD score).
-
Select the best-scoring pose for each protein.
-
Rank all proteins based on their best docking score. Proteins with lower binding energies or higher fitness scores are considered more likely targets.
-
-
Post-Docking Analysis:
-
Visually inspect the binding poses of the top-ranked protein-ligand complexes to ensure favorable interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Filter results based on biological relevance to the known activities of related compounds (e.g., inflammation, neuroprotection).
-
Experimental Protocol: Pharmacophore Modeling and Screening
This ligand-based approach identifies common chemical features among a set of active molecules to create a 3D pharmacophore model, which is then used to screen compound databases for molecules that fit the model. For target prediction, a reverse pharmacophore screening approach is used.
Objective: To identify proteins whose known ligands share pharmacophoric features with this compound.
Methodology:
-
Pharmacophore Model Generation:
-
Generate a 3D pharmacophore model from the structure of this compound. The model will consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
-
Software: PharmaGist, LigandScout, MOE.
-
-
Database Screening:
-
Screen a database of known ligands with annotated protein targets (e.g., ChEMBL) against the this compound pharmacophore model.
-
Alternatively, use a pre-computed database of pharmacophore models derived from known protein-ligand complexes (e.g., Pharmit).
-
-
Hit Identification and Ranking:
-
Identify ligands from the database that fit the this compound pharmacophore.
-
The protein targets associated with these hit ligands are the predicted targets for this compound.
-
Rank the predicted targets based on the fit scores of their ligands to the pharmacophore model.
-
Experimental Protocol: Molecular Similarity Searching
This approach is based on the principle that structurally similar molecules are likely to have similar biological activities and bind to the same targets.
Objective: To identify known bioactive molecules that are structurally similar to this compound and to infer its targets from them.
Methodology:
-
Ligand Representation:
-
Represent the 2D or 3D structure of this compound as a molecular fingerprint (e.g., Morgan fingerprints, MACCS keys). This fingerprint is a bit string where each bit represents the presence or absence of a specific substructural feature.
-
-
Database Searching:
-
Use a web-based server or local software to compare the fingerprint of this compound against a database of fingerprints of known bioactive compounds with annotated targets (e.g., ChEMBL).
-
Web Servers:
-
SwissTargetPrediction: Uses a combination of 2D and 3D similarity measures.
-
Similarity Ensemble Approach (SEA): Compares sets of ligands for different targets to identify relationships.
-
SuperPred: Compares the input molecule to a database of approved drugs and known bioactive compounds.
-
-
-
Similarity Scoring and Target Ranking:
-
Calculate a similarity score (e.g., Tanimoto coefficient) between this compound and each molecule in the database.
-
The servers will provide a ranked list of potential targets based on the similarity of this compound to the known ligands of those targets. The results are often presented with a probability or confidence score.
-
Potential Signaling Pathways and Targets
Based on studies of related senkyunolides, this compound is likely to modulate key signaling pathways involved in inflammation and cell survival. Experimentally validated targets for Senkyunolide A include Protein Phosphatase 2A (PP2A) and α-synuclein[6], while Senkyunolide H has been shown to directly bind to and regulate CXCR2[7]. These findings provide a strong starting point for interpreting the results of in silico predictions for this compound.
NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling cascades are central to the inflammatory response. Several senkyunolides have been shown to inhibit these pathways, suggesting that key proteins within these cascades could be direct or indirect targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Senkyunolide A | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Senkyunolide H reverses depression-induced breast cancer progression by regulating CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Senkyunolides: A Technical Whitepaper for Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide focuses on the neuroprotective potential of the Senkyunolide class of compounds, primarily Senkyunolide A, H, and I, due to the current lack of specific published research on Senkyunolide C. The findings presented for these related compounds may offer valuable insights into the potential therapeutic applications of this compound and other structurally similar molecules in the context of neurodegenerative diseases and acute brain injury.
Executive Summary
Senkyunolides, a class of phthalide (B148349) derivatives isolated from medicinal plants such as Ligusticum chuanxiong, have emerged as promising candidates for the development of neuroprotective therapeutics. Preclinical studies have demonstrated their efficacy in various models of neurological disorders, including cerebral ischemia, neuroinflammation, and glutamate-induced neurotoxicity. The neuroprotective effects of senkyunolides are attributed to their multifaceted mechanisms of action, which involve the modulation of key signaling pathways associated with oxidative stress, apoptosis, and inflammation. This whitepaper provides a comprehensive overview of the current state of research on the neuroprotective potential of senkyunolides, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Mechanisms of Neuroprotection
Senkyunolides exert their neuroprotective effects through the modulation of several critical signaling pathways. These pathways are central to neuronal survival and function, and their dysregulation is a hallmark of many neurodegenerative diseases.
Anti-Apoptotic Pathways
Senkyunolides have been shown to inhibit neuronal apoptosis through the regulation of key signaling cascades.
-
JNK/caspase-3 Pathway: Senkyunolide I has been demonstrated to protect against glutamate-induced neuronal death by attenuating the activation of the c-Jun N-terminal kinase (JNK) and caspase-3 pathway[1]. Glutamate-induced excitotoxicity leads to the phosphorylation of JNK, which in turn activates downstream executioner caspases, such as caspase-3, culminating in apoptotic cell death.
-
PI3K/Akt/mTOR Pathway: Senkyunolide H has been implicated in the regulation of neuronal autophagy and apoptosis via the PI3K/Akt/mTOR signaling pathway[2][3]. Activation of the PI3K/Akt pathway is a well-established pro-survival signal that can inhibit apoptosis and modulate autophagy.
-
Bcl-2 Family Proteins: Senkyunolide I has been shown to modulate the expression of Bcl-2 family proteins, promoting a higher ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax[4]. This shift in the Bcl-2/Bax ratio is a critical determinant of cell fate, favoring survival over apoptosis.
Antioxidant and Anti-inflammatory Pathways
Oxidative stress and neuroinflammation are key pathological features of many neurological disorders. Senkyunolides have demonstrated potent antioxidant and anti-inflammatory properties.
-
Nrf2/HO-1 Pathway: Senkyunolide I has been shown to up-regulate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway[4][5]. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of antioxidant and cytoprotective genes, including HO-1.
-
ERK/NF-κB Pathway: Senkyunolide H has been found to inhibit the activation of microglia and attenuate lipopolysaccharide (LPS)-mediated neuroinflammation by regulating the extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) pathways[6][7]. NF-κB is a key transcription factor that governs the expression of pro-inflammatory cytokines and mediators.
-
MAPK Pathway: Senkyunolide I has been shown to inhibit the activation of the mitogen-activated protein kinase (MAPK) signaling pathway in the hippocampus, reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[8].
Quantitative Data on Neuroprotective Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of various senkyunolides.
Table 1: In Vitro Neuroprotective Effects of Senkyunolides
| Senkyunolide | Experimental Model | Cell Line | Key Findings | Reference |
| Senkyunolide I | Glutamate-induced neurotoxicity | Neuro2a | Increased cell viability and decreased apoptosis. Reduced expression of p-JNK/JNK and cleaved caspase-3. | [1] |
| Senkyunolide A | Corticosterone-induced apoptosis | PC12 | Protected against corticosterone-induced apoptosis. Modulated PP2A and α-synuclein signaling. | [9] |
| Senkyunolide H | LPS-mediated neuroinflammation | BV2 microglia | Attenuated LPS-mediated activation of microglia and production of inflammatory cytokines. | [6] |
| Senkyunolide I | Oxygen-glucose deprivation/reoxygenation | SH-SY5Y | Improved cell viability, reduced reactive oxygen species (ROS) and lactate (B86563) dehydrogenase (LDH) levels. | [5] |
Table 2: In Vivo Neuroprotective Effects of Senkyunolides
| Senkyunolide | Animal Model | Key Findings | Reference |
| Senkyunolide I | Focal cerebral ischemia-reperfusion (rat) | Significantly ameliorated neurological deficit, reduced infarct volume and brain edema. | [4] |
| Senkyunolide H | Cerebral ischemic injury (rat) | Reduced nerve injury and brain tissue water content. Inhibited apoptosis and autophagy of neuronal cells. | [2][3] |
| Senkyunolide I | Sepsis-associated encephalopathy (mouse) | Improved survival rates, reduced systemic inflammation, and attenuated cognitive dysfunction. | [8] |
| Senkyunolide H | Cerebral ischemic stroke (mouse) | Post-treatment significantly reduced neurological deficits, infarct volume, and neuronal death. | [10] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies.
In Vitro Models
-
Glutamate-Induced Neurotoxicity in Neuro2a Cells [1]
-
Cell Culture: Mouse neuroblastoma (Neuro2a) cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of Senkyunolide I for a specified duration, followed by exposure to glutamate (B1630785) to induce neurotoxicity.
-
Assessment of Cell Viability: Cell viability is assessed using assays such as the WST-1 assay.
-
Apoptosis Assay: Apoptosis is evaluated using techniques like Annexin V-FITC and propidium (B1200493) iodide (PI) double staining followed by flow cytometry.
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., p-JNK, JNK, cleaved caspase-3) are determined by Western blot analysis.
-
-
LPS-Mediated Neuroinflammation in BV2 Microglia [6]
-
Cell Culture: BV2 microglial cells are cultured in standard conditions.
-
Treatment: Cells are treated with various concentrations of Senkyunolide H in the presence or absence of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Assessment of Microglial Activation: Microglial activation is assessed by measuring the expression of markers like Iba1 through Western blot and immunofluorescence.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant are quantified using ELISA.
-
qRT-PCR: The mRNA expression levels of inflammatory genes are measured by quantitative real-time PCR.
-
In Vivo Models
-
Focal Cerebral Ischemia-Reperfusion Injury in Rats [4]
-
Animal Model: Male Sprague-Dawley rats are subjected to transient middle cerebral artery occlusion (tMCAO) to induce focal cerebral ischemia, followed by reperfusion.
-
Drug Administration: Senkyunolide I is administered intravenously at different doses after the onset of ischemia.
-
Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Histological Analysis: Brain tissue is processed for histological examination (e.g., H&E staining) to assess neuronal damage.
-
Biochemical Assays: Brain tissue homogenates are used to measure markers of oxidative stress (e.g., MDA, SOD) and protein expression by Western blotting.
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by senkyunolides.
Caption: Senkyunolide I inhibits glutamate-induced apoptosis via the JNK/caspase-3 pathway.
References
- 1. Neuroprotective effects of Senkyunolide I against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Senkyunolide H Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Senkyunolide H Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Senkyunolide I protects rat brain against focal cerebral ischemia-reperfusion injury by up-regulating p-Erk1/2, Nrf2/HO-1 and inhibiting caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Senkyunolide I Protects against Sepsis-Associated Encephalopathy by Attenuating Sleep Deprivation in a Murine Model of Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Cardiovascular Effects of Senkyunolide C: A Technical Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Summary: Scientific literature extensively documents the cardiovascular benefits of senkyunolides, a class of phthalide (B148349) compounds primarily found in Umbelliferae plants like Ligusticum chuanxiong and Cnidium officinale. These benefits, including vasodilation, anti-inflammatory action, and cardiac protection, are well-established for several isomers, notably Senkyunolide A and Senkyunolide I. However, research specifically detailing the cardiovascular effects of Senkyunolide C is currently limited. This guide provides a comprehensive overview of the available data on this compound, primarily focusing on its anti-inflammatory properties, which are intrinsically linked to cardiovascular health. For comparative context, the established cardiovascular effects and mechanisms of other prominent senkyunolide isomers are also summarized.
Introduction to Senkyunolides and their Cardiovascular Significance
Senkyunolides are recognized for their therapeutic potential in a range of diseases, including coronary heart disease.[1][2] Their cardiovascular-protective properties are a key area of modern research.[1][2] The general mechanisms underlying these effects involve multiple signaling pathways, such as the toll-like receptor 4/nuclear factor-kappa B (NF-κB) signaling, extracellular signal-regulated kinase (ERK) pathway, p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK) pathways.[1]
Cardiovascular Effects of Well-Studied Senkyunolide Isomers (A and I)
To provide a framework for understanding the potential of this compound, it is useful to review the documented cardiovascular effects of its more studied counterparts.
-
Senkyunolide A: This compound has demonstrated significant vasorelaxant activity.[3] Studies have shown that Senkyunolide A, along with scopoletin, can induce coronary artery relaxation through the Akt-eNOS-NO pathway.[3] It has also been shown to inhibit the expression of AP-1 and NF-κB, which are implicated in the pathogenesis of atherosclerosis.[4]
-
Senkyunolide I: Research has highlighted the synergistic effects of Senkyunolide I with Salvianolic acid B in alleviating cardiac hypertrophy.[5] This combination was found to improve cardiac function, reduce oxidative stress, and suppress inflammation in a mouse model of isoproterenol-induced cardiac hypertrophy.[5] The underlying mechanism involves the modulation of MAP3K1 signaling.[5]
This compound: Focus on Anti-inflammatory Activity
While direct evidence of the cardiovascular effects of this compound is scarce, a key study by Tran et al. (2018) investigated the anti-inflammatory properties of compounds isolated from the rhizome of Cnidium officinale, a known source of senkyunolides.[6][7] Inflammation is a critical component in the pathogenesis of cardiovascular diseases, including atherosclerosis.[4]
Inhibition of Nitric Oxide (NO) Production
In the aforementioned study, a number of compounds were evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells. While the study identified several active compounds, it did not explicitly name this compound as one of the active constituents for which quantitative data was provided. The active compounds were found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in a concentration-dependent manner.[6]
Table 1: Anti-inflammatory Activity of Selected Compounds from Cnidium officinale
| Compound Number (as per Tran et al., 2018) | IC50 (μM) for NO Inhibition |
| 7 | 5.1 |
| 13 | 24.5 |
| 14 | 27.8 |
Note: The identities of these numbered compounds could not be definitively confirmed as this compound from the available abstracts.
Experimental Protocols
The following methodologies were employed in the study by Tran et al. (2018) to assess the anti-inflammatory effects of compounds from Cnidium officinale.[6]
3.2.1. Cell Culture and NO Assay
-
Cell Line: RAW 264.7 macrophage cells.
-
Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Method: The anti-inflammatory activity was evaluated by measuring the inhibition of LPS-induced nitric oxide (NO) production.
-
Detection: The concentration of nitrite, a stable product of NO, in the cell culture supernatant was measured using the Griess reagent.
-
Data Analysis: The half maximal inhibitory concentration (IC50) was calculated to quantify the potency of the compounds.
3.2.2. Western Blot Analysis for iNOS and COX-2 Expression
-
Objective: To determine the effect of the compounds on the protein expression of key inflammatory enzymes.
-
Method: RAW 264.7 cells were treated with the test compounds in the presence of LPS. Cell lysates were then prepared and subjected to SDS-PAGE.
-
Detection: Proteins were transferred to a membrane and probed with specific antibodies against iNOS and COX-2.
-
Analysis: The intensity of the protein bands was quantified to determine the change in expression levels in a concentration-dependent manner.
Signaling Pathways and Visualizations
The anti-inflammatory effects of compounds from Cnidium officinale are linked to the inhibition of the iNOS and COX-2 pathways, which are downstream of the LPS-activated inflammatory cascade in macrophages.
Figure 1. Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of active compounds from Cnidium officinale.
Conclusion and Future Directions
The therapeutic potential of senkyunolides in cardiovascular diseases is well-supported by scientific evidence for certain isomers. While direct studies on the cardiovascular effects of this compound are currently lacking, its presence in Cnidium officinale, a plant with known anti-inflammatory and cardiovascular benefits, suggests it may contribute to these effects. The anti-inflammatory properties of compounds from this plant, through the inhibition of NO production via the downregulation of iNOS and COX-2, provide an indirect link to cardiovascular protection.
Future research should focus on isolating this compound in sufficient quantities for comprehensive biological evaluation. Key areas of investigation should include:
-
Direct Vasorelaxant Effects: Assessing the ability of this compound to relax pre-constricted arterial rings in ex vivo models.
-
Cardiac Effects: Investigating its impact on cardiomyocyte hypertrophy, apoptosis, and fibrosis in in vitro and in vivo models of cardiac injury.
-
Anti-atherosclerotic Properties: Evaluating its ability to inhibit key processes in atherosclerosis, such as foam cell formation and endothelial dysfunction.
-
Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound in cardiovascular cells.
A thorough investigation into these areas will clarify the specific role of this compound in cardiovascular health and determine its potential as a novel therapeutic agent.
References
- 1. Anti-inflammatory activity of compounds from the rhizome of Cnidium officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KOPRI Repository: Anti-inflammatory activity of compounds from the rhizome of Cnidium officinale [repository.kopri.re.kr]
- 3. d-nb.info [d-nb.info]
- 4. 友善列印 - 洋川芎內酯(senkyunolide)的研究新知 [nricm.edu.tw]
- 5. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.kopri.re.kr [repository.kopri.re.kr]
- 7. Response of Cnidium officinale Makino Plants to Heat Stress and Selection of Superior Clones Using Morphological and Molecular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Senkyunolide C from Cnidium officinale
Introduction
Cnidium officinale Makino, a perennial plant of the Apiaceae family, is a well-known traditional medicine used in East Asia for its various therapeutic properties, including the improvement of blood circulation and anti-inflammatory effects.[1] The rhizome of Cnidium officinale is rich in bioactive compounds, primarily phthalides, which are responsible for many of its pharmacological activities. Among these, senkyunolides represent a significant class of phthalides. This document provides a detailed protocol for the isolation and purification of a specific phthalide, Senkyunolide C, from the rhizome of Cnidium officinale. The methodologies described herein are compiled from established procedures for the separation of analogous compounds from the same plant source and are intended for use by researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Physicochemical Properties and Reference Data
While specific data for this compound is limited, the properties of related senkyunolides isolated from Cnidium officinale and the closely related Ligusticum chuanxiong can provide valuable benchmarks for the isolation process. Senkyunolide I, for example, is a yellowish, oily substance that is soluble in both water and various organic solvents such as ethanol, ethyl acetate (B1210297), and chloroform.[2] The molecular formula of this compound is C12H12O3. Based on its chemical structure relative to other senkyunolides, it is expected to be a moderately polar compound.
The following table summarizes the yield and purity of other senkyunolides and related compounds isolated from Ligusticum chuanxiong, which can serve as a reference for the expected outcome of this compound isolation.
| Compound | Starting Material | Extraction Method | Purification Method | Yield (from crude extract) | Purity | Reference |
| Senkyunolide I | 400 mg crude extract | Not specified | Counter-Current Chromatography | 1.60% | 98% | [3][4] |
| Senkyunolide H | 400 mg crude extract | Not specified | Counter-Current Chromatography | 0.43% | 93% | [3][4] |
| Ferulic Acid | 400 mg crude extract | Not specified | Counter-Current Chromatography | 1.10% | 99% | [3][4] |
Experimental Protocol
This protocol outlines a comprehensive procedure for the isolation of this compound from the dried rhizomes of Cnidium officinale. The methodology is divided into three main stages: extraction, fractionation, and purification.
Materials and Reagents
-
Dried rhizomes of Cnidium officinale
-
Methanol (B129727) (analytical grade)
-
Ethanol (95%)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Chloroform (analytical grade)
-
Silica (B1680970) gel (for column chromatography, 200-300 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel GF254)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized)
-
Rotary evaporator
-
Freeze-dryer
Extraction of Crude Phytochemicals
-
Preparation of Plant Material: Grind the dried rhizomes of Cnidium officinale into a coarse powder.
-
Maceration/Reflux Extraction:
-
Suspend the powdered rhizomes (1 kg) in 80% methanol (10 L).
-
Extract the plant material at room temperature with continuous stirring for 24 hours, or perform reflux extraction at 60-70°C for 3 hours.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.
-
Lyophilization: Freeze-dry the concentrated extract to obtain a powdered crude extract.
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning:
-
Suspend the dried crude extract in deionized water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.
-
For each partitioning step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the organic layer and repeat the process three times for each solvent.
-
-
Concentration of Fractions: Concentrate each of the n-hexane, chloroform, and ethyl acetate fractions separately using a rotary evaporator to yield the respective dried fractions.
Purification of this compound
-
Column Chromatography:
-
Based on preliminary Thin Layer Chromatography (TLC) analysis, the fraction showing the most promising spot corresponding to this compound (this can be inferred based on the polarity of related compounds) should be selected for column chromatography. The ethyl acetate fraction is a likely candidate.
-
Pack a glass column with silica gel (200-300 mesh) slurried in n-hexane.
-
Dissolve the selected fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., n-hexane:ethyl acetate from 100:0 to 0:100).
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
TLC Analysis: Monitor the collected fractions by TLC using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pooling and Concentration: Combine the fractions containing the compound of interest (based on Rf value) and concentrate using a rotary evaporator.
-
Preparative HPLC:
-
Further purify the semi-purified fraction containing this compound by preparative HPLC.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water. The exact gradient should be optimized based on analytical HPLC. A starting point could be a linear gradient from 20% to 80% acetonitrile over 40 minutes.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (a common detection wavelength for phthalides is around 280 nm).
-
Collect the peak corresponding to this compound.
-
-
Final Concentration and Structure Elucidation:
-
Concentrate the collected pure fraction under reduced pressure.
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
-
Experimental Workflow Diagram
Caption: Workflow for the Isolation of this compound.
Signaling Pathway (Reference)
While not directly related to the isolation protocol, it is noteworthy that compounds isolated from Cnidium officinale have been shown to modulate various signaling pathways. For instance, some phthalides exhibit anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. This is often associated with the downregulation of pathways involving inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The diagram below illustrates a generalized anti-inflammatory signaling pathway that could be investigated for this compound.
Caption: Potential Anti-inflammatory Signaling Pathway.
References
Application Note: Quantification of Senkyunolide C using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Senkyunolide C, a bioactive phthalide (B148349) found in various medicinal plants. The described protocol is designed for accuracy, precision, and high-throughput screening, making it suitable for quality control of raw materials, analysis of extracts, and pharmacokinetic studies. This document provides comprehensive experimental protocols, data presentation tables, and a visual workflow to ensure straightforward implementation in a laboratory setting.
Introduction
This compound is a naturally occurring phthalide that has garnered interest for its potential therapeutic properties. As research into this and related compounds progresses, the need for a validated analytical method for its quantification becomes crucial for standardization and drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and reproducibility. This application note presents a detailed HPLC method optimized for the separation and quantification of this compound.
Chemical Structure
This compound
-
Molecular Formula: C₁₂H₁₂O₃
-
Molecular Weight: 204.22 g/mol
-
Chemical Class: Phthalide
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (50:50, v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general procedure for the extraction of this compound from a plant matrix. The protocol may need to be optimized based on the specific sample type.
-
Grinding: Mill the dried plant material to a fine powder (40-60 mesh).
-
Extraction: Accurately weigh 1 g of the powdered sample into a centrifuge tube. Add 25 mL of methanol and vortex for 1 minute.
-
Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.
Method Validation Summary
The following tables summarize the hypothetical performance characteristics of this HPLC method, which should be validated in the user's laboratory.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | > 0.999 |
Table 2: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| This compound | 5 | < 2.0% | < 3.0% |
| 50 | < 1.5% | < 2.5% | |
| 90 | < 1.0% | < 2.0% |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| This compound | 20 | 19.8 | 99.0 |
| 40 | 40.5 | 101.3 | |
| 80 | 79.2 | 99.0 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.2 | 0.7 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound.
Caption: Workflow for this compound quantification.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The protocol is straightforward and utilizes common laboratory equipment and reagents. Proper method validation should be performed in the respective laboratory to ensure data quality and integrity. This method can be a valuable tool for researchers and professionals in the fields of natural product chemistry, quality control, and drug development.
Application Notes and Protocols: Senkyunolide C Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide C is a naturally occurring phthalide (B148349) derivative found in various medicinal plants, notably in the rhizome of Cnidium officinale. Phthalides as a class of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. Senkyunolides, including this compound, have been investigated for their potential anti-inflammatory and neuroprotective effects.[1] This document provides detailed protocols for the proposed synthesis of this compound, methods for its derivatization, and an overview of the biological signaling pathways implicated in the activity of related senkyunolide compounds.
Data Presentation
Table 1: Biological Activities of Various Senkyunolides
| Compound | Biological Activity | Model System | Reported Effect | Quantitative Data (IC50/EC50) |
| Senkyunolide A | Neuroprotective | Corticosterone-induced apoptosis in PC12 cells | Modulates protein phosphatase 2A and α-synuclein signaling. | Not Reported |
| Senkyunolide H | Anti-inflammatory | LPS-stimulated BV2 microglia cells | Inhibits activation of microglia and attenuates neuroinflammation and oxidative stress via ERK and NF-κB pathways. | Not Reported |
| Senkyunolide H | Neuroprotective | MPP+-induced apoptosis in PC12 cells | Protects against apoptosis via the ROS-mediated MAPK pathway. | Not Reported |
| Senkyunolide H | Neuroprotective | Cerebral ischemic injury in rats | Regulates autophagy of neuronal cells via the PI3K/AKT/mTOR signaling pathway. | Not Reported |
| Senkyunolide I | Neuroprotective | Focal cerebral ischemia-reperfusion injury in rats | Up-regulates p-Erk1/2, Nrf2/HO-1 and inhibits caspase 3.[2] | Not Reported |
| Senkyunolide I | Neuroprotective | Glutamate-induced cell death in Neuro2a cells | Attenuates JNK/caspase-3 activation and apoptosis.[3] | Not Reported |
| Senkyunolide Analogs | Neuroprotective | Oxygen glucose deprivation (OGD) in neuronal cells | Furoxan-based derivatives showed significant neuroprotection. | Compound 1g showed 145.2% cell survival at 100 µM.[4] |
Note: Specific quantitative bioactivity data for this compound is limited in the currently available literature. The table presents data for closely related senkyunolides to provide context for potential activities.
Experimental Protocols
Protocol 1: Proposed Total Synthesis of this compound
While a specific total synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of 3-substituted phthalides from 2-formylbenzoic acid derivatives.[4][5][6] This approach involves a one-pot cascade reaction.
Reaction Scheme:
A proposed synthetic route could involve the reaction of a suitably protected 2-formyl-4-hydroxybenzoic acid with a source of the butyl side chain, followed by cyclization and deprotection. A more direct approach, based on the work of Jia and Han (2017) for other 3-substituted phthalides, involves the reaction of 2-formylbenzoic acid with a β-keto acid.[4][5][6] For this compound, this would be adapted.
Materials:
-
4-Hydroxy-2-formylbenzoic acid
-
Hexanoic acid
-
p-Anisidine (B42471) (catalyst)
-
Glycerol (B35011) (solvent)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a round-bottom flask, add 4-hydroxy-2-formylbenzoic acid (1.0 mmol), hexanoic acid (2.0 mmol), and p-anisidine (0.1 mmol).
-
Add glycerol (5 mL) to the flask and stir the mixture at 65 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to proceed via an initial aldol-type condensation, followed by cyclization and decarboxylation.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product from the glycerol phase with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Derivatization of this compound at the 5-Hydroxyl Group
2.1 Synthesis of 5-O-Benzoyl-Senkyunolide C
This protocol is adapted from standard Schotten-Baumann benzoylation methods for phenols.[2][7]
Materials:
-
This compound
-
Benzoyl chloride
-
5% Sodium hydroxide (B78521) solution
-
Dichloromethane (B109758) (DCM) or another suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve this compound (1.0 mmol) in 10 mL of 5% sodium hydroxide solution in a flask.
-
Cool the mixture in an ice bath.
-
Add benzoyl chloride (1.2 mmol) dropwise with vigorous stirring.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Extract the reaction mixture with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield 5-O-benzoyl-senkyunolide C.
2.2 Synthesis of 5-O-Methyl-Senkyunolide C
This protocol utilizes dimethyl sulfate for the methylation of the phenolic hydroxyl group, a common and effective method.[8]
Materials:
-
This compound
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate
-
Anhydrous acetone (B3395972) or N,N-dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetone (20 mL), add anhydrous potassium carbonate (2.0 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.2 mmol) dropwise to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture and filter off the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 5-O-methyl-senkyunolide C.
Visualizations
Logical Workflow for Synthesis and Derivatization
Caption: Proposed synthetic and derivatization workflow for this compound.
Signaling Pathways Implicated in Senkyunolide Activity
The biological effects of senkyunolides are often attributed to their modulation of key signaling pathways involved in inflammation and cell survival.
Anti-inflammatory Signaling Pathway (NF-κB)
Caption: Inhibition of the NF-κB inflammatory pathway by Senkyunolide H.
Neuroprotective Signaling Pathway (PI3K/AKT/mTOR)
Caption: Activation of the pro-survival PI3K/AKT/mTOR pathway by Senkyunolide H.
References
- 1. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Neuroprotective effects of Senkyunolide I against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol [beilstein-journals.org]
- 6. Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoylation - Unacademy [unacademy.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Cell-Based Assay Protocol for Evaluating the Anti-inflammatory Activity of Senkyunolide C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Senkyunolide C is a natural phthalide (B148349) compound isolated from the rhizome of Cnidium officinale.[1] Related compounds, senkyunolides, have demonstrated a range of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer activities.[2][3][4] The anti-inflammatory properties of senkyunolides are often attributed to their ability to modulate key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3] This document provides a detailed protocol for a cell-based assay to characterize the anti-inflammatory activity of this compound using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from the described assays.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) |
| Control (Unstimulated) | - | ||
| LPS (1 µg/mL) | - | 100 | |
| This compound + LPS | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Positive Control (e.g., L-NMMA) + LPS | (Specify) |
Table 3: Inhibition of Pro-inflammatory Cytokine Secretion by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | Treatment | Concentration (µM) | Cytokine Level (pg/mL) | % Inhibition | IC₅₀ (µM) |
| TNF-α | Control (Unstimulated) | - | |||
| LPS (1 µg/mL) | - | 0 | |||
| This compound + LPS | 1 | ||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| Positive Control + LPS | (Specify) | ||||
| IL-6 | Control (Unstimulated) | - | |||
| LPS (1 µg/mL) | - | 0 | |||
| This compound + LPS | 1 | ||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| Positive Control + LPS | (Specify) |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluency.
2. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound to establish a non-toxic working concentration range.
-
Principle: The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[5]
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
3. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.
-
Principle: The Griess reagent detects nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant. The reaction forms a colored azo compound, and the absorbance is proportional to the NO concentration.[6]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[6]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Collect 50-100 µL of the cell culture supernatant from each well.[6][7]
-
Add an equal volume of Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[7]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[7]
-
Use a sodium nitrite solution to generate a standard curve for quantifying nitrite concentrations.
-
4. Pro-inflammatory Cytokine Quantification (ELISA)
This assay quantifies the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well or 96-well plate and treat with this compound and LPS as described in the NO production assay. Incubation time for cytokine production is typically 6-24 hours.[7]
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[7]
-
5. Western Blot Analysis
This technique is used to investigate the effect of this compound on the expression of key inflammatory proteins and the activation of signaling pathways.
-
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then detecting the target protein using specific antibodies.
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL). The stimulation time will vary depending on the target protein (e.g., 15-60 minutes for MAPK phosphorylation, 12-24 hours for iNOS/COX-2 expression).[7]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-ERK, ERK, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Overall experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Simplified NF-κB and MAPK signaling pathways modulated by this compound.
References
Application Notes and Protocols for In Vivo Experimental Design: Senkyunolide C Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo experimental studies to investigate the therapeutic potential of Senkyunolide C. The protocols outlined below are based on established methodologies for analogous compounds, such as Senkyunolide H and I, and are intended to serve as a foundational framework for studying the anti-inflammatory, neuroprotective, and anti-cancer properties of this compound.
Introduction to this compound
This compound is a natural phthalide (B148349) compound isolated from the rhizome of Cnidium officinale.[1] Phthalides from this plant family, including the well-studied Senkyunolides H and I, have demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[2][3][4] Notably, some senkyunolides exhibit high bioavailability and the ability to cross the blood-brain barrier, making them promising candidates for neurological and systemic diseases.[2][3][4] The proposed mechanisms of action involve the modulation of key signaling pathways such as NF-κB, PI3K/AKT/mTOR, and Nrf2/HO-1.[2][3][5]
General Considerations for In Vivo Experimental Design
A robust in vivo study design is crucial for obtaining reproducible and translatable results.[6][7] Key considerations include:
-
Animal Model Selection: The choice of animal model should be appropriate for the disease being studied.[7]
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups, and investigators should be blinded to the treatment allocation to minimize bias.[6]
-
Sample Size Calculation: The number of animals per group should be statistically justified to ensure sufficient power to detect meaningful effects.[6]
-
Controls: Both positive and negative (vehicle) controls are essential for validating the experimental model and interpreting the results.[6]
-
Route of Administration and Dosing: The route of administration and dosage of this compound should be optimized based on pharmacokinetic and pharmacodynamic studies.[6]
Proposed In Vivo Models for this compound
Based on the known activities of related senkyunolides, the following in vivo models are proposed for evaluating the therapeutic efficacy of this compound.
Anti-Inflammatory Activity: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is widely used to study acute inflammatory responses.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle Control (Saline)
-
LPS (1 mg/kg) + Vehicle
-
LPS (1 mg/kg) + this compound (Dose 1, e.g., 10 mg/kg)
-
LPS (1 mg/kg) + this compound (Dose 2, e.g., 20 mg/kg)
-
LPS (1 mg/kg) + Dexamethasone (Positive Control, 1 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 1 hour before LPS challenge.
-
Induction of Inflammation: Administer LPS (from E. coli O111:B4) via i.p. injection.
-
Endpoint Measurements (6 hours post-LPS):
-
Collect blood via cardiac puncture for cytokine analysis (TNF-α, IL-6, IL-1β) using ELISA.
-
Harvest lung and liver tissues for histological examination (H&E staining) and assessment of inflammatory cell infiltration.
-
Homogenize tissues for Western blot analysis of key inflammatory markers (e.g., p-NF-κB, IκBα).
-
Data Presentation:
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Lung MPO Activity (U/g tissue) |
| Vehicle Control | ||||
| LPS + Vehicle | ||||
| LPS + this compound (Dose 1) | ||||
| LPS + this compound (Dose 2) | ||||
| LPS + Dexamethasone |
Neuroprotective Activity: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
This model mimics the pathophysiology of ischemic stroke in humans.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats, 250-300g.
-
Acclimatization: As described above.
-
Grouping: Randomly divide rats into the following groups (n=8-10 per group):
-
Sham-operated
-
MCAO + Vehicle
-
MCAO + this compound (Dose 1, e.g., 36 mg/kg)
-
MCAO + this compound (Dose 2, e.g., 72 mg/kg)
-
-
Surgical Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery for 2 hours, followed by reperfusion.[8]
-
Drug Administration: Administer this compound intravenously (i.v.) 15 minutes after the onset of occlusion.[8]
-
Endpoint Measurements (24 hours post-reperfusion):
-
Neurological Deficit Scoring: Evaluate motor and neurological function.
-
Infarct Volume Measurement: Use TTC staining to quantify the ischemic area.
-
Brain Edema Assessment: Measure the water content of the brain hemispheres.
-
Histological Analysis: H&E staining of brain sections to assess neuronal damage.
-
Biochemical Assays: Measure markers of oxidative stress (MDA, SOD) and apoptosis (Caspase-3) in brain homogenates.
-
Western Blot Analysis: Assess the expression of Nrf2, HO-1, and p-Erk1/2 in brain tissue.[8]
-
Data Presentation:
| Group | Neurological Score | Infarct Volume (%) | Brain Water Content (%) | Caspase-3 Activity (fold change) |
| Sham | ||||
| MCAO + Vehicle | ||||
| MCAO + this compound (Dose 1) | ||||
| MCAO + this compound (Dose 2) |
Anti-Cancer Activity: Xenograft Tumor Model
This model is used to evaluate the in vivo efficacy of anti-cancer compounds.
Experimental Protocol:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old.
-
Cell Culture: Culture a relevant cancer cell line (e.g., human breast cancer cell line MDA-MB-231).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.
-
Grouping: When tumors reach a palpable size (e.g., 100 mm³), randomly divide mice into groups (n=8-10 per group):
-
Vehicle Control
-
This compound (Dose 1, e.g., 25 mg/kg)
-
This compound (Dose 2, e.g., 50 mg/kg)
-
Positive Control (e.g., Paclitaxel, 15 mg/kg)[9]
-
-
Drug Administration: Administer treatments via i.p. or i.v. injection every 3-5 days for 3-4 weeks.
-
Endpoint Measurements:
-
Tumor Growth: Measure tumor volume with calipers every 2-3 days.
-
Body Weight: Monitor for signs of toxicity.
-
At the end of the study:
-
Excise tumors and weigh them.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (Ki-67), apoptosis (cleaved Caspase-3), and angiogenesis (CD31).
-
Western Blot Analysis: Analyze tumor lysates for proteins in relevant signaling pathways (e.g., PI3K/AKT, CXCR2).[10]
-
-
Data Presentation:
| Group | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Body Weight Change (%) | Ki-67 Positive Cells (%) |
| Vehicle Control | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| Positive Control |
Visualization of Pathways and Workflows
Signaling Pathways
Experimental Workflow
Conclusion
The provided application notes and protocols offer a robust starting point for the in vivo investigation of this compound. Researchers should adapt these general frameworks to their specific research questions and institutional guidelines. Careful experimental design, execution, and analysis are paramount to elucidating the therapeutic potential of this promising natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tcmjc.com [tcmjc.com]
- 3. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Senkyunolide H Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ichor.bio [ichor.bio]
- 7. Tackling In Vivo Experimental Design [modernvivo.com]
- 8. Senkyunolide I protects rat brain against focal cerebral ischemia-reperfusion injury by up-regulating p-Erk1/2, Nrf2/HO-1 and inhibiting caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Senkyunolide H reverses depression-induced breast cancer progression by regulating CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Senkyunolide C Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide C is a phthalide (B148349) compound of interest for various pharmacological studies. Accurate and consistent preparation of stock solutions is fundamental for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions, intended for use in research and drug development. Due to the limited availability of specific physicochemical data for this compound, this protocol is based on the known properties of structurally similar compounds, such as Senkyunolide A, H, and I, and general best practices for handling natural product compounds.
Disclaimer: The following protocols are recommended guidelines. It is imperative for the researcher to perform small-scale solubility tests before preparing larger quantities of stock solution to ensure optimal dissolution and stability.
Physicochemical Properties and Solubility
Detailed experimental data on the solubility of this compound is not widely available. However, based on data from other phthalides like Senkyunolide A and I, a general solubility profile can be inferred. Phthalides typically exhibit good solubility in organic solvents and limited solubility in aqueous solutions.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known Solvents |
| This compound | C₁₂H₁₂O₃ | 204.22 | Data not widely available; expected to be soluble in DMSO, ethanol, DMF. |
| Senkyunolide A | C₁₂H₁₆O₂ | 192.25 | DMSO, DMF, Ethanol.[1][2] |
| Senkyunolide H | C₁₂H₁₆O₄ | 224.25 | DMSO.[3] |
| Senkyunolide I | C₁₂H₁₆O₄ | 224.25 | DMSO, DMF, Ethanol, PBS (pH 7.2).[4] |
Table 2: Reported Solubility of Senkyunolide Analogs
| Compound | Solvent | Solubility | Reference |
| Senkyunolide A | Ethanol | 30 mg/mL | [1] |
| DMSO | 5 mg/mL | [1] | |
| DMF | 5 mg/mL | [1] | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] | |
| Senkyunolide H | DMSO | 100 mg/mL (with ultrasonic) | [3] |
| Senkyunolide I | Ethanol | 25 mg/mL | [4] |
| DMF | 15 mg/mL | [4] | |
| DMSO | 10 mg/mL | [4] | |
| PBS (pH 7.2) | 1 mg/mL | [4] |
Recommended Protocol for Stock Solution Preparation
This protocol outlines the steps for preparing a high-concentration stock solution of this compound, typically in an organic solvent, which can then be diluted into aqueous media for final experimental concentrations.
3.1. Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethanol (anhydrous)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Optional: Water bath or sonicator
3.2. Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.2042 mg of this compound (Molecular Weight: 204.22 g/mol ).
-
Calculation: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example: 0.010 mol/L x 0.001 L x 204.22 g/mol x 1000 = 0.2042 mg
-
-
Dissolution: a. Add the weighed this compound to a sterile amber vial. b. Add the calculated volume of anhydrous DMSO. For the example above, add 100 µL of DMSO. c. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Aiding Dissolution (if necessary): If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[2] Visually inspect the solution to ensure there are no visible particles.
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the stock solution at -20°C or -80°C for long-term stability. For Senkyunolide H, storage at -80°C is recommended for up to 6 months.[3]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials.
3.3. Preparation of Working Solutions
For cell-based assays, the organic solvent concentration should be kept to a minimum (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Dilution: Perform a serial dilution of the high-concentration stock solution into the appropriate cell culture medium or buffer.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) used in the working solution.
Workflow and Signaling Pathway Diagrams
Caption: Workflow for preparing this compound stock solutions.
Quality Control and Best Practices
-
Solvent Purity: Always use high-purity, anhydrous solvents to prevent compound degradation. Hygroscopic solvents like DMSO should be from a freshly opened bottle.[3]
-
Light Sensitivity: Store solutions in amber or light-blocking containers, as some related compounds are sensitive to light.[3]
-
Stability: The stability of this compound in solution is not well-documented. It is advisable to prepare fresh working solutions for each experiment and avoid long-term storage of diluted solutions. For related compounds, stock solutions are stable for at least a few months when stored properly at -20°C or below.[3]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots.
By following this detailed protocol, researchers can ensure the consistent and accurate preparation of this compound stock solutions, which is a critical step for the integrity of subsequent experimental studies.
References
Application Notes and Protocols for Senkyunolide Administration in Animal Models
Note: Direct experimental data for Senkyunolide C is limited in the current scientific literature. The following application notes and protocols are based on studies conducted with closely related and well-characterized senkyunolides, primarily Senkyunolide A (SEA), Senkyunolide H (SEH), and Senkyunolide I (SEI). These compounds share a common phthalide (B148349) structure and exhibit similar biological activities, making them relevant analogues for preliminary research design.
Introduction
Senkyunolides are a class of phthalide compounds isolated from medicinal plants such as Ligusticum chuanxiong Hort. and Angelica sinensis.[1] These compounds have garnered significant interest in the scientific community for their diverse pharmacological properties, including neuroprotective, anti-inflammatory, and cardiovascular-protective effects.[2][3] Senkyunolides are characterized by their ability to cross the blood-brain barrier, making them promising candidates for the treatment of central nervous system disorders.[2][3] This document provides a summary of quantitative data from animal studies, detailed experimental protocols, and visualizations of key signaling pathways to guide researchers in the preclinical evaluation of senkyunolides.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the administration parameters and quantitative outcomes of Senkyunolide A, H, and I in various animal models.
Table 1: Neuroprotective Effects of Senkyunolides in Animal Models
| Senkyunolide Isomer | Animal Model | Dosage & Route | Treatment Duration | Key Quantitative Findings | Reference |
| Senkyunolide H (SEH) | Mouse model of intracerebral hemorrhage | Not Specified | Not Specified | Alleviated brain edema, neuronal damage, glial cell activation, and leukocyte infiltration. | [2] |
| Senkyunolide H (SEH) | Rat model of cerebral ischemia (nanoparticle delivery) | Not Specified | Not Specified | Reduced neurological deficit score, cell apoptosis, and neuronal autophagy. | [2] |
| Senkyunolide I (SEI) | Rat model of transient middle cerebral artery occlusion (tMCAO) | 36 and 72 mg/kg, i.v. | Not Specified | Ameliorated neurological injury, reduced cerebral infarct volume, decreased malondialdehyde (MDA) content, and increased superoxide (B77818) dismutase (SOD) activity in brain tissue. | [1] |
| Senkyunolide I (SEI) | Mouse model of sepsis-associated encephalopathy | Not Specified | Not Specified | Reduced neural inflammation and cell apoptosis in the hippocampus, and improved memory loss. | [2] |
Table 2: Pharmacokinetic Parameters of Senkyunolide I in Rats
| Administration Route | Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Oral | 36 mg/kg | 1350 ± 260 | 0.28 ± 0.08 | 1530 ± 290 | 37.25 | [4] |
| Intravenous | 36 mg/kg | 11,980 ± 2,150 | 0.03 ± 0.00 | 4120 ± 780 | - | [4] |
| Intraduodenal | 36 mg/kg | 1280 ± 240 | 0.33 ± 0.10 | 1510 ± 280 | 36.91 | [4] |
| Intraportal Vein | 36 mg/kg | 6890 ± 1230 | 0.08 ± 0.02 | 3340 ± 620 | 81.17 | [4] |
Experimental Protocols
Protocol 1: Induction of Focal Cerebral Ischemia-Reperfusion Injury in Rats (tMCAO Model)
This protocol describes the transient middle cerebral artery occlusion (tMCAO) model, a widely used method to mimic ischemic stroke in rodents.[1][5]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad and rectal probe to maintain body temperature
-
Operating microscope
-
Microsurgical instruments
-
4-0 nylon monofilament with a rounded tip
-
Senkyunolide solution or vehicle
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.[5]
-
Surgical Exposure: Place the rat in a supine position and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[5]
-
Vessel Ligation: Ligate the CCA and the distal end of the ECA. Place a temporary ligature on the ICA.[5]
-
Filament Insertion: Introduce the 4-0 nylon monofilament through an incision in the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 90 minutes).[5]
-
Reperfusion: Gently withdraw the filament to allow for reperfusion of the ischemic territory.[5]
-
Drug Administration: Administer the Senkyunolide solution or vehicle (e.g., intravenously) at the onset of reperfusion.
-
Wound Closure and Post-operative Care: Close the surgical incision and provide appropriate post-operative care, including monitoring for recovery from anesthesia and providing access to food and water.
Protocol 2: Assessment of Neurological Deficit
Neurological deficits can be scored 24 hours after tMCAO using a 5-point scale:
-
0: No neurological deficit
-
1: Failure to extend the contralateral forepaw fully
-
2: Circling to the contralateral side
-
3: Falling to the contralateral side
-
4: No spontaneous motor activity
Signaling Pathways and Visualizations
Senkyunolides exert their therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Key Signaling Pathways
-
NF-κB Signaling Pathway: Senkyunolides have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses.[2][3]
-
MAPK (ERK, JNK, p38) Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular stress responses and are modulated by senkyunolides.[2][3]
-
Nrf2/HO-1 Antioxidant Pathway: Senkyunolide I has been reported to upregulate the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress.[1]
Diagrams
Caption: General experimental workflow for evaluating the neuroprotective effects of senkyunolides in an animal model of cerebral ischemia.
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of senkyunolides.
Caption: The Nrf2/HO-1 antioxidant pathway and its upregulation by senkyunolides.
References
- 1. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcmjc.com [tcmjc.com]
- 3. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 4. Pharmacokinetics, tissue distribution and metabolism of senkyunolide I, a major bioactive component in Ligusticum chuanxiong Hort. (Umbelliferae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application of Senkyunolide C in Cardiovascular Disease Models: Application Notes and Protocols
A Note to the Researcher: While the therapeutic potential of the Senkyunolide class of compounds in cardiovascular disease is an active area of research, published studies focusing specifically on Senkyunolide C are limited. The following application notes and protocols are based on detailed studies of closely related and well-researched isomers, primarily Senkyunolide A and Senkyunolide I . These compounds share a core phthalide (B148349) structure and exhibit similar bioactivities, such as anti-inflammatory and cardiovascular-protective effects. The methodologies and findings presented here serve as a strong foundational guide for investigating this compound in similar cardiovascular disease models.
Application in Atherosclerosis Models
Senkyunolide A has been identified as a key immunomodulatory ingredient in traditional medicines used for cardiovascular diseases.[1] It has shown potential in mitigating atherosclerosis by inhibiting inflammatory signaling pathways.[1]
Quantitative Data Summary: Senkyunolide A in Atherosclerosis
| Model | Treatment | Parameter Measured | Result | Reference |
| ApoE-/- Mouse Model | Suxiao Jiuxin Pill (SX), containing Senkyunolide A | Gene Expression (RNA-Seq) | Modulation of 113 differentially expressed genes involved in immunomodulation, more effective than atorvastatin. | [1] |
| In vitro | Senkyunolide A, Ligustilide | NF-κB Inhibition (Dual-luciferase reporter assay) | Inhibition of NF-κB expression. | [1] |
| In vitro | Ligustilide (structurally related) | Protein Phosphorylation | Suppression of AKT phosphorylation. | [1] |
Application in Cardiac Hypertrophy Models
Senkyunolide I, both alone and in synergy with other compounds like Salvianolic acid B, has demonstrated significant efficacy in alleviating cardiac hypertrophy.[2] The mechanism involves the regulation of critical signaling pathways related to cardiac muscle growth and inflammation.[2][3]
Quantitative Data Summary: Senkyunolide I in Cardiac Hypertrophy
| Model | Treatment | Parameter Measured | Result | Reference |
| Isoproterenol-induced Mouse Model | Senkyunolide I (50 mg/kg) + Salvianolic acid B (80 mg/kg) | Left Ventricular Contractile Function | Improved Ejection Fraction (EF%) and Fractional Shortening (FS%). | [2] |
| Isoproterenol-induced Mouse Model | Senkyunolide I (50 mg/kg) + Salvianolic acid B (80 mg/kg) | Heart Weight | Reduction in heart weight compared to the isoproterenol-only group. | [2] |
| Phenylephrine-induced NRCMs | Guanxinning tablets (containing Senkyunolide I) | Reactive Oxygen Species (ROS) | Marked reduction in PE-induced ROS accumulation. | [2] |
| Aristolochic Acid-stimulated Zebrafish | Senkyunolide I | Cardiac Function | Identified as the key anti-hypertrophic component from Ligusticum striatum. | [2] |
Key Signaling Pathways
Senkyunolides exert their cardiovascular-protective effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cellular growth.
NF-κB and AP-1 Signaling in Atherosclerosis
Senkyunolide A and related phthalides have been shown to inhibit the NF-κB and AP-1 signaling pathways.[1] These pathways are crucial in mediating the inflammatory response within atherosclerotic plaques. Inhibition of these pathways can lead to reduced expression of adhesion molecules and inflammatory cytokines, thereby slowing the progression of atherosclerosis.[1]
References
- 1. Phthalides, senkyunolide A and ligustilide, show immunomodulatory effect in improving atherosclerosis, through inhibiting AP-1 and NF-κB expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvianolic acid B and Senkyunolide I synergistically alleviate cardiac hypertrophy and regulate MAP3K1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of KU-55933 as an anti-atherosclerosis compound by using a hemodynamic-based high-throughput drug screening platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Senkyunolide Analogs as Probes for Studying NF-κB Signaling
Note on Compound Specificity: A comprehensive literature search did not yield specific studies on the direct interaction of Senkyunolide C with the NF-κB signaling pathway. However, extensive research is available for its structural analogs, particularly Senkyunolide H (SNH) and Senkyunolide I (SEI) , which are well-documented inhibitors of this pathway.[1][2][3] The following application notes and protocols are based on the published data for these analogous compounds and can serve as a robust framework for investigating this compound or other related molecules.
Introduction to Senkyunolides and the NF-κB Pathway
Senkyunolides are a class of phthalide (B148349) compounds isolated from medicinal plants such as Ligusticum chuanxiong Hort.[2][4] These compounds have garnered significant interest for their potent anti-inflammatory, antioxidant, and neuroprotective properties.[5][6] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[7][] In resting cells, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins.[9] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[9] This frees NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[10]
Senkyunolide H (SNH) has been demonstrated to exert its anti-inflammatory effects by directly targeting and inactivating the NF-κB signaling pathway.[1][5] Specifically, SNH inhibits the phosphorylation of both IκBα and the p65 subunit of NF-κB in a dose-dependent manner.[1] This action prevents the degradation of IκBα and blocks the nuclear translocation of p65, thereby downregulating the expression of downstream inflammatory mediators.[1][3] Consequently, Senkyunolide analogs serve as valuable chemical tools for researchers studying the mechanisms of inflammation and developing novel anti-inflammatory therapeutics.
Mechanism of Action: Inhibition of NF-κB Signaling
Studies in LPS-stimulated BV2 microglial cells have elucidated the key inhibitory points of Senkyunolide H in the canonical NF-κB pathway. The primary mechanism involves the attenuation of phosphorylation events that are critical for pathway activation.
-
Inhibition of IκBα Phosphorylation: SNH treatment reverses the LPS-induced phosphorylation of IκBα in a dose-dependent manner.[1] By preventing IκBα phosphorylation, SNH stabilizes the IκBα-NF-κB complex in the cytoplasm.
-
Inhibition of p65 Phosphorylation: SNH also dose-dependently inhibits the phosphorylation of the NF-κB p65 subunit.[1] Phosphorylation of p65 is crucial for its transcriptional activity once inside the nucleus.
-
Blocked Nuclear Translocation: As a consequence of inhibiting IκBα phosphorylation and degradation, the nuclear translocation of p65 is suppressed.[2]
This multi-level inhibition effectively shuts down the NF-κB transcriptional program, leading to a reduction in inflammatory cytokine production and a shift in microglial phenotype from pro-inflammatory (M1) to anti-inflammatory (M2).[1][5]
Caption: Inhibition of the NF-κB pathway by Senkyunolide H (SNH).
Data Presentation: Effects of Senkyunolide H on NF-κB Signaling
The following tables summarize the qualitative and dose-dependent effects of Senkyunolide H (SNH) on key proteins and cytokines in the NF-κB pathway, as observed in LPS-stimulated BV2 microglial cells.[1]
Table 1: Effect of SNH on NF-κB Pathway Protein Phosphorylation
| Protein Target | Stimulus | Treatment | Observed Effect on Phosphorylation |
|---|---|---|---|
| IκB-α | LPS | SNH | Dose-dependent decrease |
| NF-κB p65 | LPS | SNH | Dose-dependent decrease |
| ERK | LPS | SNH | Dose-dependent decrease |
| JNK | LPS | SNH | Dose-dependent decrease |
| p38 | LPS | SNH | Dose-dependent decrease |
Table 2: Effect of SNH on Inflammatory Cytokine Expression
| Cytokine | Stimulus | Treatment | Effect on mRNA Expression | Effect on Protein Expression |
|---|---|---|---|---|
| IL-6 | LPS | SNH | Dose-dependent decrease | Dose-dependent decrease |
| IL-1β | LPS | SNH | Dose-dependent decrease | Dose-dependent decrease |
| IL-10 | LPS | SNH | Dose-dependent increase | Dose-dependent increase |
Protocols for Studying NF-κB Signaling with Senkyunolide Analogs
Protocol 1: Cell Culture and Treatment
This protocol is based on methods used for BV2 microglial cells.[1]
-
Cell Culture: Culture BV2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for viability assays) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Senkyunolide H (e.g., 10-50 mM in DMSO). Further dilute the stock in culture medium to achieve the desired final concentrations.
-
Pre-treatment: Pre-treat the cells with various concentrations of Senkyunolide H for 1-2 hours. Include a vehicle control (DMSO) group.
-
Stimulation: After pre-treatment, add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control group.
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes for phosphorylation studies, 6-24 hours for cytokine expression studies).
Protocol 2: Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of the test compound.
-
Seeding: Seed BV2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat cells with a range of Senkyunolide H concentrations (e.g., 1 µM to 100 µM) for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins
This protocol allows for the quantification of changes in protein phosphorylation.[1]
-
Cell Lysis: After treatment (Protocol 1), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, or β-actin (as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to their respective total protein levels.
Caption: Workflow for analyzing NF-κB protein levels via Western blot.
Protocol 4: Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the p65 subunit.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Perform cell treatment as described in Protocol 1, typically for 30-60 minutes post-LPS stimulation.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 (1:200 dilution in blocking buffer) overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS. Stain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Mounting and Imaging: Wash again and mount the coverslips onto microscope slides. Visualize using a fluorescence or confocal microscope. In stimulated, vehicle-treated cells, p65 will appear in the nucleus (co-localized with DAPI). In SNH-treated cells, p65 should remain predominantly in the cytoplasm.
References
- 1. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcmjc.com [tcmjc.com]
- 3. Senkyunolide H attenuates osteoclastogenesis and postmenopausal osteoporosis by regulating the NF-κB, JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 5. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating ERK/JNK Pathways with Senkyunolide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide C, a phthalide (B148349) derivative isolated from Ligusticum chuanxiong, has garnered interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anti-cancer activities.[1][2] Emerging evidence suggests that the pharmacological effects of various Senkyunolides are mediated through the modulation of key intracellular signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways.[1][2] These pathways are critical regulators of cellular processes such as proliferation, differentiation, apoptosis, and inflammation. Dysregulation of ERK and JNK signaling is implicated in numerous pathologies, making them attractive targets for therapeutic intervention.
These application notes provide a comprehensive guide for investigating the effects of this compound on the ERK and JNK signaling pathways. The protocols detailed below are designed to enable researchers to assess the impact of this compound on cell viability, the phosphorylation status of ERK and JNK, and the expression of downstream target genes.
Data Presentation
The following tables present hypothetical quantitative data illustrating the potential effects of this compound on cell viability and the activation of the ERK and JNK pathways. This data is intended to serve as a template for the presentation of experimental results.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Vehicle (DMSO) | - | 100 | ± 5.2 |
| This compound | 1 | 98.6 | ± 4.8 |
| This compound | 5 | 95.2 | ± 5.1 |
| This compound | 10 | 85.7 | ± 6.3 |
| This compound | 25 | 70.1 | ± 5.9 |
| This compound | 50 | 52.4 | ± 7.2 |
| This compound | 100 | 35.8 | ± 6.5 |
Table 2: Effect of this compound on ERK and JNK Phosphorylation (Western Blot Densitometry)
| Treatment | Concentration (µM) | p-ERK/Total ERK (Fold Change) | p-JNK/Total JNK (Fold Change) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 10 | 0.85 | 0.92 |
| This compound | 25 | 0.62 | 0.75 |
| This compound | 50 | 0.41 | 0.53 |
Table 3: Effect of this compound on Downstream Gene Expression (qPCR)
| Treatment | Concentration (µM) | c-Fos mRNA (Fold Change) | c-Jun mRNA (Fold Change) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 25 | 0.78 | 0.85 |
| This compound | 50 | 0.55 | 0.68 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for determining the effect of this compound on the viability of a chosen cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell line of interest (e.g., HeLa, PC12, RAW 264.7)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Remove the culture medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of ERK and JNK Phosphorylation
This protocol describes the detection of phosphorylated and total ERK and JNK proteins to assess the activation state of these pathways.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, p-JNK, total ERK, and total JNK overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Real-Time PCR (qPCR) for Downstream Target Genes
This protocol is for measuring the mRNA expression levels of c-Fos and c-Jun, which are downstream targets of the ERK and JNK pathways, respectively.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for c-Fos, c-Jun, and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Seed and treat cells with this compound as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target genes and housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
Caption: Simplified ERK and JNK signaling pathways and the potential inhibitory points of this compound.
Caption: Experimental workflow for investigating the effects of this compound on ERK/JNK pathways.
References
Application Notes and Protocols for Senkyunolide C Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental conditions and protocols for studying the effects of Senkyunolide C and related phthalides derived from Cnidium officinale. While specific research on this compound is emerging, detailed protocols are often derived from studies on its more extensively researched analogs, such as Senkyunolide A, H, and I. The following sections detail the cell culture conditions, experimental protocols for assessing anti-inflammatory and neuroprotective effects, and the key signaling pathways involved.
General Cell Culture Conditions
Successful cell-based assays with Senkyunolides require meticulous attention to cell culture maintenance. The conditions provided below are broadly applicable to the cell lines commonly used in Senkyunolide research.
| Parameter | Recommendation | Notes |
| Cell Lines | RAW 264.7 (murine macrophage), BV2 (murine microglia), PC12 (rat pheochromocytoma), SH-SY5Y (human neuroblastoma), HepG2 (human liver carcinoma) | Choice of cell line depends on the research question (e.g., inflammation, neuroprotection). |
| Culture Medium | Dulbecco's Modified Eagle's Medium (DMEM) | Supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] |
| Incubation | 37°C in a humidified atmosphere with 5% CO2 | Standard conditions for mammalian cell culture. |
| Subculturing | When cells reach 80-90% confluency | Typically every 2-3 days. Use trypsin-EDTA for adherent cells. |
| Senkyunolide Prep. | Dissolve in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilute in culture medium to the final working concentration. | The final DMSO concentration in the culture medium should be non-toxic, typically below 0.5%.[1] |
I. Anti-Inflammatory Activity Assessment in Macrophages
This protocol details the investigation of the anti-inflammatory effects of Senkyunolides using a lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 macrophage cells. This is a standard model to screen for compounds that can mitigate inflammatory responses.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well.[1]
-
Incubate for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound (or other Senkyunolides) for 1-2 hours.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anti-inflammatory agent).
-
-
Inflammation Induction:
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.
-
Incubate for an additional 24 hours.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant, add MTT solution (5 mg/mL in PBS) to the remaining cells in the wells and incubate for 4 hours.[1]
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm. This ensures that the observed reduction in NO is not due to cytotoxicity of the compound.
-
Quantitative Data Summary: Anti-inflammatory Effects of Senkyunolides
| Compound | Cell Line | Inducer | Assay | Endpoint | Result |
| Senkyunolide H | BV2 microglia | LPS | ELISA, qRT-PCR | Inflammatory Cytokines (TNF-α, IL-1β) | Dose-dependent reduction in cytokine expression.[2][3] |
| Senkyunolide H | BV2 microglia | LPS | Western Blot | p-ERK, p-p65 (NF-κB) | Inhibition of ERK and NF-κB signaling pathways.[2][3] |
| Falcarindiol (from C. officinale) | RAW 264.7 | LPS | Griess Assay | Nitric Oxide (NO) | Inhibition of NO release.[1] |
II. Neuroprotective Effects in Neuronal Cell Lines
Senkyunolides have demonstrated significant neuroprotective properties. The following protocol describes a common in vitro model of ischemia-reperfusion injury using oxygen-glucose deprivation/reoxygenation (OGD/R) in PC12 or SH-SY5Y cells.
Experimental Protocol: Neuroprotection in an OGD/R Model
-
Cell Seeding:
-
Seed PC12 or SH-SY5Y cells in a suitable culture plate.
-
Allow cells to differentiate if required by the specific cell line protocol.
-
-
Oxygen-Glucose Deprivation (OGD):
-
Replace the normal culture medium with a glucose-free medium.
-
Place the cells in a hypoxic chamber with a low oxygen concentration (e.g., 1% O2, 5% CO2, 94% N2) for a specific duration (e.g., 2-4 hours) to simulate ischemic conditions.
-
-
Compound Treatment and Reoxygenation:
-
After the OGD period, replace the glucose-free medium with normal, glucose-containing culture medium.
-
Add this compound (or other Senkyunolides) at various concentrations.
-
Return the cells to a normoxic incubator (21% O2, 5% CO2) for 24 hours to simulate reperfusion.
-
-
Assessment of Cell Viability and Apoptosis:
-
Cell Viability (MTT Assay): Perform as described in the anti-inflammatory protocol. An increase in viability in Senkyunolide-treated cells compared to the OGD/R control indicates a protective effect.
-
Apoptosis (Flow Cytometry): Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic and necrotic cells. A decrease in apoptosis in treated cells signifies neuroprotection.
-
Quantitative Data Summary: Neuroprotective Effects of Senkyunolides
| Compound | Cell Line | Model | Assay | Endpoint | Result |
| Senkyunolide H | PC12 | OGD/R | MTT Assay | Cell Viability | Increased cell viability. |
| Senkyunolide I | SH-SY5Y | OGD/R | LDH Assay, ROS Measurement | Cell death, Oxidative stress | Reduced LDH release and ROS levels.[4] |
| Senkyunolide A | PC12 | Corticosterone-induced apoptosis | CCK-8, LDH Assay | Cell Viability, Cytotoxicity | Increased cell viability and reduced LDH release.[5] |
III. Signaling Pathways and Visualizations
Senkyunolides exert their biological effects by modulating several key intracellular signaling pathways. The primary pathways implicated are the NF-κB and MAPK (including ERK, p38, and JNK) pathways, which are central to inflammation and cell survival.[6][7][8]
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Senkyunolides have been shown to inhibit this process.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway in Neuroprotection
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. In the context of neuroprotection, Senkyunolides can modulate these pathways to promote cell survival and reduce apoptosis.
Caption: Modulation of MAPK signaling pathways by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. Components of Rhizome Extract of Cnidium officinale Makino and Their In vitro Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Integrated Transcriptomic, Proteomic, and Network Pharmacology Analyses Unravel Key Therapeutic Mechanisms of Xuebijing Injection for Severe Acute Pancreatitis [mdpi.com]
- 6. tcmjc.com [tcmjc.com]
- 7. benchchem.com [benchchem.com]
- 8. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
Delivery Methods for In Vitro Studies of Senkyunolide C: Application Notes and Protocols
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific experimental data and established protocols for the in vitro delivery of Senkyunolide C are limited. The following application notes and protocols are based on the well-documented methodologies for structurally related and extensively studied phthalides, namely Senkyunolide A, Senkyunolide H, and Senkyunolide I. Researchers should use this information as a guideline and perform necessary optimizations for this compound.
Introduction
Senkyunolides are a class of phthalide (B148349) compounds primarily isolated from Umbelliferae plants such as Ligusticum chuanxiong Hort and Cnidium officinale.[1][2] While research has highlighted the anti-inflammatory, neuroprotective, and cardiovascular-protective effects of various senkyunolides, specific data on this compound remains sparse.[1][2] This document provides a comprehensive guide to potential in vitro delivery methods and experimental protocols for this compound, extrapolated from studies on its better-characterized analogues.
Solubility and Stock Solution Preparation
Proper solubilization is critical for the accurate and reproducible in vitro testing of hydrophobic compounds like senkyunolides. Based on the solubility data of Senkyunolide A and I, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions.
Table 1: Solubility of Related Senkyunolides
| Compound | Solvent | Solubility |
| Senkyunolide A | DMF | 5 mg/mL |
| DMSO | 5 mg/mL | |
| Ethanol | 30 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| Senkyunolide I | DMF | 15 mg/mL |
| DMSO | 10 mg/mL | |
| Ethanol | 25 mg/mL | |
| PBS (pH 7.2) | 1 mg/mL | |
| Senkyunolide H | DMSO | 22.5 mg/mL (100.33 mM) |
Data compiled from publicly available sources.[3][4][5]
Protocol 2.1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder and place it in a sterile amber vial.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
In Vitro Delivery and Experimental Protocols
For in vitro studies, the this compound stock solution is diluted to the desired final concentration in the cell culture medium. It is crucial to ensure that the compound does not precipitate upon dilution.
Protocol 3.1: General Cell Treatment Procedure
-
Cell Seeding: Plate the cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight (or as required by the specific cell line).
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the final desired treatment concentrations.
-
Gently mix the working solutions by inverting the tubes. Visually inspect for any signs of precipitation.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared working solutions of this compound (and vehicle control) to the respective wells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis: Following incubation, proceed with the planned cellular and molecular assays.
Example Application: Anti-Inflammatory Activity in Macrophages
This protocol is based on studies investigating the anti-inflammatory effects of other senkyunolides which often involve inhibiting lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines like RAW 264.7 or THP-1.[2]
Table 2: Exemplary In Vitro Anti-inflammatory Activity of Senkyunolide I
| Cell Line | Stimulant | Senkyunolide I Concentration | Effect |
| HEK293 | TNF-α | 100 µM | Inhibition of NF-κB reporter gene expression |
| THP-1 | LPS | 100 µM | Reduction of IL-8 and IL-6 production |
Data from in vitro studies on Senkyunolide I.[4]
-
Cell Line: RAW 264.7 murine macrophages.
-
Seeding: Seed RAW 264.7 cells at a density of 2 x 10^5 cells/well in a 24-well plate and incubate for 24 hours.
-
Pre-treatment:
-
Prepare this compound working solutions at various concentrations (e.g., 1, 10, 50, 100 µM) in DMEM.
-
Remove the old medium and pre-treat the cells with the this compound working solutions for 1-2 hours.
-
-
Inflammatory Challenge: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for an additional 24 hours.
-
Analysis:
-
Collect the cell culture supernatants to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Lyse the cells to extract protein for Western blot analysis of key inflammatory signaling proteins (e.g., p-p65, p-ERK).
-
Key Signaling Pathways Modulated by Senkyunolides
Several signaling pathways have been identified as targets for senkyunolides like A, H, and I.[2] These pathways are crucial in inflammation, cell survival, and oxidative stress responses. It is plausible that this compound may modulate similar pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Senkyunolides have been shown to inhibit its activation.[2]
Caption: Inhibition of the NF-κB signaling pathway by senkyunolides.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, are involved in cellular responses to a wide range of stimuli. Senkyunolides can modulate these pathways.[2]
Caption: Modulation of MAPK signaling pathways by senkyunolides.
Experimental Workflow Overview
The following diagram outlines a general workflow for investigating the in vitro effects of this compound.
Caption: General experimental workflow for in vitro studies of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Degradation of Senkyunolide C
Disclaimer: Specific literature on the degradation products of Senkyunolide C is limited. The following guidance is based on established principles of phytochemical stability testing and data from closely related compounds, such as Senkyunolide A and Senkyunolide I.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on studies of related phthalides like Senkyunolide A and Senkyunolide I, the major degradation reactions for this compound are expected to be oxidation, hydrolysis, and isomerization.[1] For instance, Senkyunolide A is known to degrade into butylphthalide (B1668128) through dehydrogenation, while Senkyunolide I can isomerize when exposed to light.[1] Therefore, it is plausible that this compound could undergo similar transformations under various stress conditions.
Q2: Which environmental factors are most likely to cause degradation of this compound?
A2: Oxygen, light, temperature, and pH are major factors influencing the stability of senkyunolides.[1] Oxygen has been identified as a dominant factor that accelerates degradation induced by light and temperature.[2] Alkaline conditions (pH > 10.0) can lead to a ring-opening reaction in Senkyunolide I, while high temperatures in the presence of oxygen can cause hydration or addition reactions.[3] Weakly acidic solutions have been shown to provide better stability for Senkyunolide I.[2][4]
Q3: What analytical techniques are recommended for identifying and quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for this purpose.[5] Specifically, UPLC-Quadrupole Time-of-Flight (UPLC-QTOF-MS) has been successfully used to identify degradation products of Senkyunolide I.[3] These methods allow for the separation, identification, and quantification of the parent compound and its degradants in complex mixtures.[5] For structural elucidation of isolated degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[1]
Q4: How can I ensure the stability of this compound during storage?
A4: To maintain stability, this compound should be stored at low temperatures, protected from light, and in an oxygen-free environment.[1] This is a general recommendation for related senkyunolides to prevent degradation.[1]
Q5: What is a forced degradation study and why is it necessary?
A5: A forced degradation study (or stress testing) exposes a drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, a wide range of pH, oxidation, and photolysis.[6] The goal is to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.[7] These studies are a regulatory requirement in drug development.[6][7]
Troubleshooting Guides
Issue 1: No degradation is observed in my forced degradation study.
-
Possible Cause: The stress conditions are not harsh enough.
-
Troubleshooting Steps:
-
Increase the duration of the stress exposure.
-
For thermal stress, increase the temperature in 10°C increments (e.g., from 60°C to 70°C).[6][8]
-
For hydrolytic stress, increase the concentration of the acid or base (e.g., from 0.1N to 1N HCl/NaOH).
-
For oxidative stress, increase the concentration of hydrogen peroxide.
-
Ensure that the sample is fully in solution to allow for complete exposure to the stressor.
-
Issue 2: The chromatogram (HPLC/UPLC) shows poor resolution between the parent peak (this compound) and degradation products.
-
Possible Cause: The chromatographic method is not optimized for separating structurally similar compounds.
-
Troubleshooting Steps:
-
Modify the Mobile Phase Gradient: Adjust the gradient slope to increase the separation between closely eluting peaks.
-
Change the Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or additives (e.g., formic acid, ammonium (B1175870) formate) to alter selectivity.[9]
-
Adjust the Column Temperature: Lowering or raising the column temperature can affect retention times and selectivity.
-
Try a Different Column: Use a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to achieve a different separation mechanism.[9]
-
Issue 3: Unexpected peaks appear in the chromatogram of the control sample (unstressed).
-
Possible Cause: The sample may have degraded during preparation or while in the autosampler, or the unexpected peaks could be impurities from the solvent or excipients.
-
Troubleshooting Steps:
-
Analyze a Placebo: If working with a formulation, analyze a stressed placebo to identify peaks originating from excipients.
-
Check Solvent Purity: Run a blank gradient (injecting only the mobile phase) to check for solvent impurities.
-
Assess Autosampler Stability: Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of the sample in the vial.[9] Re-inject the same vial over time to see if peak areas of new impurities increase.
-
Prepare Samples Fresh: Prepare samples immediately before analysis to minimize degradation during sample preparation.
-
Data Presentation
Table 1: Summary of Degradation Conditions and Products for Related Senkyunolides
| Compound | Stress Condition | Major Degradation Product(s) | Degradation Pathway | Reference |
| Senkyunolide A | Room temperature, direct sunlight, 2 months | Butylphthalide | Dehydrogenation | [1] |
| Senkyunolide I | Room temperature, direct sunlight, 2 months | (E)-6, 7-transdihydroxyligustilide | Isomerization | [1] |
| Senkyunolide I | Alkaline conditions (pH > 10.0) | Ring-opened products | Hydrolysis | [3] |
| Senkyunolide I | High temperature, aerobic conditions | Hydrated/addition products | Hydration/Addition | [3] |
Table 2: Typical Starting Conditions for Forced Degradation Studies
| Stress Type | Condition | Typical Duration |
| Acid Hydrolysis | 0.1N - 1N HCl at 60-80°C | Up to 7 days |
| Base Hydrolysis | 0.1N - 1N NaOH at 60-80°C | Up to 7 days |
| Oxidation | 3% - 30% H₂O₂ at room temperature | Up to 7 days |
| Photolytic | Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | Variable |
| Thermal (Dry Heat) | 80°C or 20°C above accelerated stability testing temperature | Up to 14 days |
Note: The goal is to achieve 5-20% degradation of the drug substance.[10]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1N HCl. Keep the solution at 60°C. Withdraw samples at specified time points (e.g., 2, 8, 24, 48 hours). Neutralize the samples with an equivalent amount of 0.1N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1N NaOH. Keep the solution at 60°C. Withdraw and neutralize samples as described for acid hydrolysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw samples at specified time points.
-
Thermal Degradation: Transfer the solid this compound powder to a vial and place it in an oven at 80°C. Dissolve samples taken at different time points in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound and the solid compound to a calibrated light source as per ICH Q1B guidelines. Keep control samples wrapped in aluminum foil to protect them from light.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating UPLC-MS/MS method.
Protocol 2: UPLC-MS/MS Analysis of this compound and Degradants
Objective: To separate, identify, and quantify this compound and its degradation products.
Methodology:
-
Chromatographic System: UPLC system coupled with a QTOF mass spectrometer.
-
Column: A reversed-phase column suitable for separating phthalides, such as an ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm).[11]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12.1-15 min, 5% B. The flow rate is typically 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Perform full scan MS to detect all ions and tandem MS (MS/MS) on the major peaks to obtain fragmentation patterns for structural elucidation.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected chromatographic peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijcrt.org [ijcrt.org]
- 6. rjptonline.org [rjptonline.org]
- 7. tcmjc.com [tcmjc.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Metabolic profiling of senkyunolide A and identification of its metabolites in hepatocytes by ultra-high-performance liquid chromatography combined with diode-array detector and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Senkyunolide C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Senkyunolide C. The information is tailored for researchers, scientists, and professionals in drug development. As direct literature on this compound analysis is limited, much of the guidance is based on established methods for structurally similar and co-occurring phthalides, such as Senkyunolide A, H, and I.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: Why am I seeing significant peak tailing or broadening for my this compound peak?
A1: Peak tailing or broadening for this compound can arise from several factors:
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase can occur. Adding a small amount of a weak acid, such as 0.1-0.2% acetic or formic acid, to the mobile phase can help to protonate free silanol (B1196071) groups on the silica-based C18 column, reducing these interactions.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.
-
Mismatched Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker elution strength than the initial mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure acetonitrile (B52724) when the initial mobile phase is highly aqueous) can cause peak distortion. It is recommended to dissolve the sample in the initial mobile phase whenever possible.
-
Column Degradation: Over time, HPLC columns can degrade, leading to poor peak shape. If the above solutions do not resolve the issue, consider replacing the column.
Q2: My this compound peak is not appearing, or the signal intensity is very low. What should I do?
A2: The absence or low intensity of the this compound peak can be due to several reasons:
-
Sample Degradation: Phthalides like senkyunolides can be susceptible to degradation under certain conditions. Senkyunolide I, a closely related compound, has been shown to degrade in alkaline conditions (pH > 10), high temperatures, and upon exposure to light and oxygen.[1][2] Ensure that your samples are prepared fresh, protected from light, and stored at a low temperature. The use of amber vials is recommended.
-
Inadequate Extraction: If you are analyzing this compound from a complex matrix like a plant extract, the extraction efficiency might be low. Sonication with methanol (B129727) has been shown to be an effective method for extracting senkyunolides from plant material.
-
Detector Wavelength: Ensure your detector is set to an appropriate wavelength for this compound. For related senkyunolides, detection wavelengths around 280 nm have been successfully used.[3] It is advisable to determine the UV maximum of your this compound standard for optimal detection.
-
Instrumental Issues: Check for basic HPLC system issues such as leaks, an empty mobile phase reservoir, or a malfunctioning detector lamp.
Q3: I am observing a drift in the retention time of this compound. What is causing this?
A3: Retention time drift is a common HPLC issue that can be caused by:
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analytical run is a frequent cause of retention time drift, especially in gradient elution. Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) until a stable baseline is achieved.
-
Mobile Phase Composition Change: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component in the mobile phase mixture can lead to a gradual change in its composition, causing retention time drift. Always prepare fresh mobile phase and keep the reservoirs capped.
-
Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.
-
Pump Performance: Inconsistent flow rates due to pump issues, such as worn seals or check valves, can also cause retention time drift.
Q4: I am seeing extraneous peaks in my chromatogram. How can I identify and eliminate them?
A4: Extraneous peaks can originate from several sources:
-
Sample Contamination: The sample itself or the solvent used to dissolve it may be contaminated. Run a blank injection (injecting only the sample solvent) to check for solvent-related peaks.
-
Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak. Implement a robust needle wash protocol and, if necessary, inject a blank run after a high-concentration sample.
-
Degradation Products: As mentioned, this compound may degrade under certain conditions. If you observe new peaks appearing over time in your sample solution, this is a likely cause. Preparing samples fresh and storing them appropriately is crucial.[1][2]
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can appear as peaks, especially in gradient elution. Use high-purity HPLC-grade solvents and reagents.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
A1: Based on methods for related senkyunolides, a good starting point for a reversed-phase HPLC method for this compound would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water, with 0.2% acetic acid added to the aqueous phase.[3]
-
Gradient Program: A starting point could be a linear gradient from a lower to a higher percentage of the organic solvent. For example, starting with 45% methanol-acetonitrile (2:1) and increasing to 82% over 30 minutes.[3]
-
Flow Rate: 0.9 - 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 280 nm.[3]
-
Injection Volume: 10 µL.[3]
This method should be optimized for your specific application to achieve the desired separation and sensitivity.
Q2: How should I prepare a plant extract sample for this compound analysis?
A2: A common method for extracting senkyunolides from powdered plant material is ultrasonic extraction with methanol. A typical procedure involves sonicating the sample with methanol, pooling the extracts, and then bringing it to a final volume in a volumetric flask. The extract should then be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Q3: What are the typical validation parameters for a quantitative HPLC method for senkyunolides?
A3: Based on validated methods for Senkyunolide A, the following parameters and acceptance criteria are typical:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.999[4] |
| Recovery (%) | 96.91 - 101.50[4] |
| Precision (RSD %) | < 2.38[4] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 |
Q4: What is the stability of this compound in solution?
A4: While specific data for this compound is limited, studies on the closely related Senkyunolide I indicate that it is relatively stable in weakly acidic solutions but degrades significantly in alkaline conditions.[2] It is also sensitive to light, temperature, and oxygen.[2] Therefore, it is recommended to:
-
Prepare solutions fresh daily.
-
Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) for long-term storage.[5]
-
Protect solutions from light by using amber glassware or covering vials with aluminum foil.
-
Keep solutions tightly capped to minimize exposure to oxygen.
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material (e.g., Ligusticum chuanxiong)
-
Accurately weigh about 0.5 g of powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process two more times with fresh methanol.
-
Pool the supernatants and transfer to a 50 mL volumetric flask.
-
Add methanol to the mark and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol 2: Representative HPLC Method for Senkyunolide Analysis
This protocol is based on a method for the simultaneous determination of several senkyunolides.[3]
-
Column: Hydrosphere C18 (250 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase A: Methanol-acetonitrile (2:1, v/v).[3]
-
Mobile Phase B: 0.2% aqueous acetic acid.[3]
-
Gradient Program:
-
0-11 min: 45% A
-
11-26 min: 45% → 68% A
-
26-39 min: 68% → 82% A
-
39-45 min: 82% → 45% A[3]
-
-
Flow Rate: 0.9 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 280 nm.[3]
-
Injection Volume: 10 µL.[3]
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: A general experimental workflow for HPLC analysis.
References
- 1. The Study of Senkyunolide I Degradation Products by Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | Scientific.Net [scientific.net]
- 2. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Identification and comparative determination of senkyunolide A in traditional Chinese medicinal plants Ligusticum chuanxiong and Angelica sinensis by HPLC coupled with DAD and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Senkyunolide C Dosage for In Vivo Studies
Welcome to the technical support center for utilizing Senkyunolide C in your in vivo research. This guide provides essential information, troubleshooting advice, and standardized protocols to help you design and execute successful experiments.
Disclaimer: Publicly available in vivo data for this compound is limited. The following guidance is based on established pharmacological principles and data extrapolated from structurally similar senkyunolide compounds, such as Senkyunolide A and Senkyunolide I. Researchers should always begin with a dose-range finding study to determine the optimal and safe dosage for their specific animal model and disease state.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential mechanisms of action?
This compound is a natural phthalide (B148349) compound found in plants of the Umbelliferae family, such as Cnidium officinale. While specific mechanisms for this compound are not well-documented, related senkyunolides are known to possess anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] These effects are often linked to the modulation of key signaling pathways, including:
Therefore, a logical starting point for mechanistic studies would be to investigate the effect of this compound on these inflammatory and stress-response pathways.
Q2: How should I determine the starting dose for my in vivo study?
Without established dosage data for this compound, a dose-range finding (dose escalation) study is critical. Based on effective doses of other senkyunolides, a conservative starting range is advisable. For example, Senkyunolide I has shown efficacy in mice at doses between 32 mg/kg and 36 mg/kg for analgesic and anti-inflammatory effects.[4] It is recommended to test a wide range, such as 10, 25, and 50 mg/kg, to identify a minimum effective dose (MED) without inducing toxicity.[5][6][7][8]
Q3: What is the recommended route of administration for this compound?
The choice of administration route significantly impacts bioavailability.
-
Oral Gavage (PO): This route is common but may be limited by bioavailability. For instance, Senkyunolide A has a very low oral bioavailability of approximately 8% in rats, largely due to instability in the gastrointestinal tract and first-pass metabolism.[9] In contrast, Senkyunolide I has a much higher oral bioavailability of around 37%.[2]
-
Intraperitoneal (IP) Injection: This route bypasses first-pass metabolism and typically results in higher bioavailability. Senkyunolide A's bioavailability improved to 75% with IP administration.[9] For initial dose-finding and efficacy studies, IP injection may provide more consistent results.
If oral administration is required for your model, be aware that higher doses may be necessary to achieve therapeutic concentrations.
Q4: What are the expected pharmacokinetic (PK) properties of this compound?
Specific PK data for this compound is not available. However, data from other senkyunolides suggest that these compounds are generally absorbed and eliminated rapidly. Senkyunolide I is known to cross the blood-brain barrier, which may be a relevant property for neurological studies.[1][3] Refer to the data summary table below for known values of related compounds.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from published studies on related senkyunolide compounds to inform your experimental design.
Table 1: Pharmacokinetic Parameters of Senkyunolides in Rats
| Compound | Administration Route | Bioavailability (%) | Tmax (hours) | T½ (hours) | Reference |
|---|---|---|---|---|---|
| Senkyunolide A | Oral (PO) | ~8% | 0.21 ± 0.08 | - | [9] |
| Senkyunolide A | Intraperitoneal (IP) | 75% | 0.04 ± 0.01 | - | [9] |
| Senkyunolide A | Intravenous (IV) | 100% | - | 0.65 ± 0.06 | [9] |
| Senkyunolide I | Oral (PO) | ~37.25% | - | - |[2] |
Table 2: Reported In Vivo Effective Doses of Senkyunolides in Mice
| Compound | Dose | Route | Animal Model | Observed Effect | Reference |
|---|---|---|---|---|---|
| Senkyunolide I | 32 mg/kg | - | Acetic acid-induced writhing | Reduced writhing (analgesic effect) | [4] |
| Senkyunolide I | 36 mg/kg | IP | Cecal ligation and puncture (sepsis) | Increased survival, reduced inflammatory cytokines |[4] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in a Mouse Model
Objective: To determine the Minimum Effective Dose (MED) and Maximum Tolerated Dose (MTD) of this compound.
Materials:
-
This compound (solid form)
-
Vehicle (e.g., Saline with 5% DMSO and 10% Tween® 80)
-
Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old)
-
Gavage needles or sterile syringes for injection
-
Standard laboratory equipment
Methodology:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Dose Grouping: Divide animals into at least five groups (n=5-8 per group):
-
Group 1: Vehicle control
-
Group 2: Low Dose (e.g., 5 mg/kg)
-
Group 3: Mid Dose 1 (e.g., 15 mg/kg)
-
Group 4: Mid Dose 2 (e.g., 30 mg/kg)
-
Group 5: High Dose (e.g., 60 mg/kg)
-
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the highest dose and the number of animals.
-
Prepare a stock solution by dissolving this compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
Create the final dosing formulation by adding the stock solution to the vehicle (e.g., saline with Tween® 80) and vortexing thoroughly to ensure a uniform suspension. Prepare serial dilutions for lower dose groups.
-
-
Administration:
-
Administer the assigned dose to each mouse via the chosen route (e.g., oral gavage or IP injection). The volume should be consistent across all groups (e.g., 10 mL/kg).
-
-
Monitoring:
-
Observe animals for signs of acute toxicity (e.g., lethargy, ruffled fur, abnormal posture, mortality) continuously for the first 4 hours and then at regular intervals for up to 14 days.
-
Record body weight daily.
-
-
Endpoint Analysis:
-
At a predetermined time point after inducing the disease model, collect relevant samples (e.g., blood, tissue) to measure biomarkers of efficacy (e.g., inflammatory cytokines, protein expression of target pathways) and toxicity (e.g., liver enzymes like ALT/AST).
-
-
Data Interpretation:
Troubleshooting Guide
Issue 1: No observable therapeutic effect at the tested doses.
-
Possible Cause 1: Insufficient Dosage. The MED may be higher than the doses tested.
-
Solution: If no toxicity was observed, perform a subsequent study with higher doses.
-
-
Possible Cause 2: Poor Bioavailability. If administered orally, the compound may not be absorbed effectively.
-
Solution: Switch to an intraperitoneal (IP) administration route and re-evaluate efficacy.
-
-
Possible Cause 3: Formulation Issue. The compound may not be fully dissolved or suspended in the vehicle, leading to inaccurate dosing.
-
Solution: Check the solubility of this compound in your vehicle. Use sonication or a different vehicle composition (e.g., adjust DMSO/Tween percentage) to improve formulation.
-
Issue 2: Signs of toxicity (e.g., weight loss, lethargy) are observed.
-
Possible Cause 1: Dose is too high. The administered dose exceeds the MTD.
-
Solution: Reduce the dose in subsequent experiments. Ensure that the observed toxicity is not due to the vehicle itself by checking the vehicle control group.
-
-
Possible Cause 2: Off-target effects. The compound may have unintended biological effects.
-
Solution: Conduct preliminary toxicology assessments, including measurements of liver and kidney function markers and histological analysis of major organs.
-
Visualizations: Workflows and Pathways
Experimental and logical workflows
Potential Signaling Pathway
References
- 1. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 2. tcmjc.com [tcmjc.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Minimum effective dose of clemastine in a mouse model of preterm white matter injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Minimum effective dose of clemastine in a mouse model of preterm white matter injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Low oral bioavailability and pharmacokinetics of senkyunolide a, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Senkyunolide C in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Senkyunolide C in solution. The information is based on available data for closely related senkyunolides, primarily Senkyunolide A and Senkyunolide I, and should serve as a starting point for your own experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of senkyunolides in solution?
Based on studies of related compounds like Senkyunolide A and Senkyunolide I, the primary factors contributing to degradation are exposure to oxygen, light, and elevated temperatures.[1] Alkaline pH conditions have also been shown to accelerate the degradation of Senkyunolide I.[2][3]
Q2: What are the expected degradation products of this compound?
While specific degradation products for this compound are not well-documented, insights can be drawn from its analogues. Senkyunolide A primarily degrades to butylphthalide (B1668128) through dehydrogenation.[1] Senkyunolide I can isomerize to (E)-6, 7-transdihydroxyligustilide when exposed to sunlight and can undergo a ring-opening reaction in alkaline conditions (pH > 10.0).[1][3] Under high temperatures in the presence of oxygen, addition or hydration reactions may occur.[3]
Q3: What are the recommended storage conditions for this compound solutions?
To minimize degradation, this compound solutions should be stored at low temperatures, protected from light, and in an oxygen-free environment.[1] Using amber vials and purging the headspace with an inert gas like nitrogen or argon before sealing is recommended. For long-term storage, keeping solutions at -20°C or -80°C is advisable.
Q4: How does pH affect the stability of this compound?
Specific data for this compound is limited, but Senkyunolide I shows better stability in weakly acidic solutions and significant degradation under alkaline conditions.[2] It is therefore recommended to maintain a slightly acidic pH for this compound solutions whenever experimentally feasible.
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in solution.
| Potential Cause | Troubleshooting Step |
| Oxidation | Degas your solvent before preparing the solution. Purge the vial headspace with nitrogen or argon before sealing. Consider adding an antioxidant (e.g., BHT, Vitamin E), but verify its compatibility with your experimental system. |
| Photodegradation | Protect your solution from light at all times by using amber vials or wrapping your containers in aluminum foil. Minimize exposure to ambient light during handling. |
| Thermal Degradation | Prepare and store your solutions at low temperatures. Avoid repeated freeze-thaw cycles. If heating is necessary for your experiment, minimize the duration and temperature. |
| Unfavorable pH | Measure the pH of your solution. If it is neutral or alkaline, consider adjusting to a weakly acidic pH, if your experimental protocol allows. |
Issue 2: Appearance of unknown peaks in chromatography.
| Potential Cause | Troubleshooting Step |
| Formation of Degradation Products | This indicates degradation of your this compound. Review the "Rapid loss of potency" guide to identify and mitigate the cause. Characterize the new peaks using techniques like LC-MS to identify the degradation products, which can provide clues about the degradation pathway (e.g., isomerization, oxidation). |
Data on Stability of Related Senkyunolides
The following tables summarize the stability of Senkyunolide A and Senkyunolide I under different conditions, which may provide insights for handling this compound.
Table 1: Stability of Senkyunolide A vs. Senkyunolide I at Room Temperature with Daylight
| Compound | Time | Degradation | Degradation Product |
| Senkyunolide A | 2 months | Complete conversion | Butylphthalide[1][2] |
| Senkyunolide I | 5 months | ~20% conversion | Isomerization to its cis-trans isomer[2] |
| Senkyunolide I | 2 months (direct sunlight) | Partial conversion | Isomerization to (E)-6, 7-transdihydroxyligustilide[1] |
Table 2: Effect of pH on Senkyunolide I Stability
| pH Condition | Stability | Degradation Pathway |
| Weakly Acidic | More Stable | - |
| Alkalescent (pH > 10.0) | Accelerated Degradation | Ring-opening reaction[2][3] |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol can be adapted to test the stability of this compound under various conditions.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Ethanol) at a known concentration.
-
Divide the stock solution into aliquots in amber glass vials.
-
-
Condition Exposure:
-
pH: Adjust the pH of the aliquots to desired levels (e.g., 4, 7, 9) using appropriate buffers.
-
Temperature: Store aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Light: Expose one set of aliquots to a controlled light source (e.g., a photostability chamber) while keeping a control set in the dark.
-
Oxygen: Prepare one set of aliquots under an inert atmosphere (e.g., in a glovebox) and another exposed to air.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each aliquot.
-
-
Quantification:
-
Analyze the concentration of the remaining this compound using a validated analytical method, such as HPLC-UV.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition to determine the degradation rate.
-
Visualizations
Caption: Degradation pathways for Senkyunolide A and Senkyunolide I.
Caption: Workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Study of Senkyunolide I Degradation Products by Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | Scientific.Net [scientific.net]
Senkyunolide C interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Senkyunolide C and related phthalides. The information addresses common issues encountered during biochemical assays and suggests protocols to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a phthalide (B148349) compound, part of a broader family of Senkyunolides, which are naturally occurring molecules found predominantly in Umbelliferae plants like Ligusticum chuanxiong Hort.[1][2][3]. These compounds are known for a variety of pharmacological effects, including anti-inflammatory, analgesic, and cardiovascular-protective properties.[1][2][3][4]. Recently, novel activities such as antibacterial, anti-osteoporosis, and anti-fibrosis effects have also been reported.[1][2][3].
Q2: What are the key signaling pathways modulated by Senkyunolides?
Senkyunolides have been shown to modulate multiple critical signaling pathways. The most frequently cited are the Toll-like receptor 4/nuclear factor-kappa B (NF-κB) signaling pathway and the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.[1][2][3][5]. By inhibiting these pathways, Senkyunolides can reduce the production of pro-inflammatory cytokines and mediators.[5][6].
Q3: Is this compound a Pan-Assay Interference Compound (PAIN)?
While this compound is not definitively classified as a PAIN in current literature, researchers should be aware that many natural products can act as pan-assay interference compounds (PAINS).[7]. PAINS are compounds that appear as "hits" in many different high-throughput screens (HTS) due to non-specific activity or interference with the assay technology itself, rather than specific interaction with the biological target.[8][9][10]. Given the potential for false positives, it is crucial to perform validation and counter-screening assays to confirm any observed activity is specific.[10][11].
Troubleshooting Guide
Q4: Problem - My compound shows activity across multiple, unrelated biochemical assays. Why is this happening?
Possible Cause: This is a classic hallmark of a Pan-Assay Interference Compound (PAIN).[9][12]. PAINS often contain reactive functional groups that can non-specifically interact with various proteins or interfere with assay components.. Mechanisms of interference include covalent protein modification, redox cycling, aggregation, and interference with optical detection methods (e.g., fluorescence).[13][14].
Recommended Solution:
-
PAINS Substructure Search: Use computational filters or online tools to check if this compound or its analogs contain known PAINS substructures.[7].
-
Run Orthogonal Assays: Validate the hit using an assay with a different detection method. For example, if the primary assay is fluorescence-based, use a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for confirmation.[10][13].
-
Perform Counter-Screens: Test the compound in assays lacking the target protein to see if it interferes with reporter enzymes (e.g., luciferase) or other assay components directly.[13].
Q5: Problem - My IC₅₀ values are inconsistent and/or depend on the concentration of my target protein.
Possible Cause: This behavior often suggests that the compound is forming aggregates.[14]. At critical concentrations, compounds can form colloidal particles that sequester and denature the target protein, leading to non-specific inhibition. This effect is often sensitive to the presence of detergents.[10].
Recommended Solution:
-
Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, aggregation is the likely cause.[10].
-
Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of compound aggregates in your assay buffer.
-
Microscopy: Visually inspect assay wells under a microscope for signs of compound precipitation.
Q6: Problem - I am seeing variable results in assays containing reducing agents like DTT or TCEP.
Possible Cause: The compound may be a redox cycler. Some compounds can react with reducing agents present in the assay buffer to generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[10][14]. These ROS can then non-specifically oxidize and inactivate proteins, particularly enzymes with reactive cysteine residues in their active sites, leading to a false-positive signal of inhibition.[10][15].
Recommended Solution:
-
Redox Cycling Assay: Use an assay to detect H₂O₂ production (e.g., using horseradish peroxidase and Amplex Red) in the presence of your compound and the reducing agent.
-
Test Different Reducing Agents: Compare results using different types of reducing agents (e.g., thiol-based DTT vs. phosphine-based TCEP) to see if the effect is specific to one class.
-
Mass Spectrometry: Use mass spectrometry to analyze the target protein after incubation with the compound to look for evidence of oxidative modifications.[15].
Q7: Problem - How can I confirm that this compound is a specific inhibitor and not an assay artifact?
Possible Cause: The initial hit from a primary screen may be a false positive due to the interference mechanisms described above.[10][11]. A systematic validation cascade is required to confirm true, specific activity.
Recommended Solution: Follow a validation workflow to triage your hits. This involves a series of experiments designed to rule out common interference mechanisms. A proposed workflow is detailed in the diagram below.
Data Presentation
Quantitative Effects of Senkyunolides on Signaling Pathways
The following table summarizes the inhibitory effects of Senkyunolide H (SNH) on key proteins in the MAPK and NF-κB pathways in lipopolysaccharide (LPS)-stimulated BV2 microglia cells.
Table 1: Effect of Senkyunolide H on LPS-Induced Protein Phosphorylation in BV2 Microglia
| Target Protein | Treatment Group | Relative Phosphorylation Level | Reference |
|---|---|---|---|
| ERK | Control | Low | [5][6] |
| LPS | Markedly Upregulated | [5][6] | |
| LPS + SNH | Dose-dependently Reversed | [5][6] | |
| JNK | Control | Low | [5] |
| LPS | Markedly Upregulated | [5] | |
| LPS + SNH | Dose-dependently Reversed | [5] | |
| p38 | Control | Low | [5] |
| LPS | Markedly Upregulated | [5] | |
| LPS + SNH | Dose-dependently Reversed | [5] | |
| IκB-α | Control | Low | [5][6] |
| LPS | Strikingly Upregulated | [5][6] | |
| LPS + SNH | Dose-dependently Reversed | [5][6] | |
| NF-κB p65 | Control | Low | [5][6] |
| LPS | Strikingly Upregulated | [5][6] |
| | LPS + SNH | Dose-dependently Reversed |[5][6] |
Experimental Protocols
Protocol 1: Western Blot Analysis for MAPK and NF-κB Pathway Activation
This protocol is adapted from methodologies used to study the effects of Senkyunolide H on BV2 microglial cells.[5][6].
-
Cell Culture and Treatment: Culture BV2 cells in DMEM with 10% FBS. Pre-treat cells with various concentrations of this compound for 1 hour. Stimulate the cells with Lipopolysaccharide (LPS) for the desired time (e.g., 30-60 minutes) to activate the MAPK and NF-κB pathways.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of ERK, JNK, p38, IκB-α, and p65.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Assay for Covalent Modification of Proteins
This protocol provides a general workflow to investigate if this compound covalently modifies target proteins, a common mechanism for PAINS.[15][16].
-
Protein Incubation: Incubate the purified target protein with a molar excess of this compound at 37°C for various time points (e.g., 0, 30, 60, 120 minutes). Include a vehicle control (e.g., DMSO).
-
Removal of Unbound Compound: Remove the excess, unbound this compound using a desalting column or dialysis.
-
Mass Spectrometry Analysis: Analyze the protein sample using intact protein mass spectrometry (e.g., ESI-Q-TOF). A mass shift corresponding to the molecular weight of this compound would indicate covalent modification.
-
Peptide Mapping (for site identification): Digest the protein with trypsin. Analyze the resulting peptides by LC-MS/MS. Search for peptide fragments with a mass modification corresponding to this compound to identify the specific amino acid residue(s) that were modified (cysteine is a common target).[15][16][17].
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibition of the NF-κB signaling pathway.
References
- 1. tcmjc.com [tcmjc.com]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 4. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pan-assay interference compounds | 33 Publications | 164 Citations | Top Authors | Related Topics [scispace.com]
- 8. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 9. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of the reactive cysteine residue (Cys227) in human carbonyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Senkyunolide C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the purity of a Senkyunolide C sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of a this compound sample?
A1: The primary methods for determining the purity of a this compound sample are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers unique advantages in terms of sensitivity, specificity, and structural elucidation of impurities.
Q2: Why is it important to use orthogonal analytical techniques for purity assessment?
A2: Employing orthogonal techniques (methods based on different separation or detection principles) such as HPLC and qNMR provides a more comprehensive and reliable purity assessment. One method might not be able to detect all potential impurities. For instance, HPLC is excellent for separating structurally similar compounds, while qNMR can quantify compounds without requiring a specific reference standard for each impurity.[1][2]
Q3: What are the common potential impurities in a this compound sample?
A3: Common impurities in a this compound sample can originate from the synthetic route or isolation from natural sources. These may include other related phthalides (e.g., Senkyunolide A, H, I), isomers, unreacted starting materials, reagents, and degradation products. It is crucial to have an understanding of the sample's origin to anticipate potential impurities.
Q4: How can I identify unknown peaks in my HPLC chromatogram?
A4: Unknown peaks in an HPLC chromatogram can be investigated using Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak, you can often deduce its molecular weight and structural fragments, aiding in its identification. Comparison with known impurity profiles or databases can further assist in identification.
Q5: What is the importance of a reference standard in purity analysis?
A5: A well-characterized reference standard of this compound with a known purity is essential for accurate quantification in HPLC and for confirming the identity of the main peak. For qNMR, an internal standard of known purity is used for quantification.
Experimental Protocols and Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol provides a general procedure for assessing the purity of a this compound sample by HPLC. Method optimization and validation are crucial for accurate results.
Objective: To separate and quantify this compound and its impurities.
Instrumentation and Materials:
-
HPLC system with a UV/DAD detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound sample and reference standard
-
HPLC-grade solvents
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient elution is often effective. An example gradient is provided in the table below.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., 280 nm).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the blank (solvent), standard solutions, and sample solution into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with the reference standard.
-
Determine the area of the this compound peak and all impurity peaks.
-
Calculate the percentage purity using the area normalization method (assuming all compounds have a similar response factor at the detection wavelength) or by using a calibration curve generated from the reference standard.
-
Example HPLC Gradient Program:
| Time (minutes) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 90 | 10 |
| 50 | 90 | 10 |
Quantitative NMR (qNMR) for Absolute Purity Assessment
This protocol outlines the steps for determining the absolute purity of a this compound sample using qNMR with an internal standard.
Objective: To determine the absolute purity of this compound without the need for a this compound reference standard of known purity.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard of high purity (e.g., dimethyl sulfone, maleic acid)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a clean vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[3]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard. Ensure the chosen signals do not overlap with any impurity or solvent signals.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I_sample = Integral of the this compound signal
-
N_sample = Number of protons corresponding to the integrated this compound signal
-
I_std = Integral of the internal standard signal
-
N_std = Number of protons corresponding to the integrated internal standard signal
-
MW_sample = Molecular weight of this compound
-
MW_std = Molecular weight of the internal standard
-
m_sample = Mass of the this compound sample
-
m_std = Mass of the internal standard
-
P_std = Purity of the internal standard
-
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Column degradation- Secondary interactions with silanol (B1196071) groups- Inappropriate mobile phase pH | - Replace the column.- Use a mobile phase with a different pH or add a competing base (e.g., triethylamine).- Ensure the sample is fully dissolved in the mobile phase.[4] |
| Peak Splitting or Broadening | - Column void or contamination- Sample solvent incompatible with mobile phase- High injection volume | - Flush or replace the column.- Dissolve the sample in the initial mobile phase.- Reduce the injection volume.[5] |
| Fluctuating Retention Times | - Inconsistent mobile phase composition- Temperature fluctuations- Pump malfunction or leaks | - Prepare fresh mobile phase and degas thoroughly.- Use a column oven for temperature control.- Check for leaks in the system and ensure the pump is functioning correctly.[6][7] |
| Ghost Peaks | - Contamination in the injector or column- Impurities in the mobile phase or sample solvent | - Flush the injector and column.- Use high-purity solvents and prepare fresh mobile phases. |
LC-MS Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Intensity | - Ion suppression from matrix effects- Inefficient ionization- Contaminated ion source | - Dilute the sample or improve sample cleanup.- Optimize MS source parameters (e.g., spray voltage, gas flow, temperature).- Clean the ion source.[2][8] |
| No or Poor Fragmentation (MS/MS) | - Incorrect collision energy- Compound is very stable | - Optimize the collision energy in the MS method.- Consider in-source fragmentation if the molecule is resistant to CID. |
| Mass Inaccuracy | - Instrument not calibrated- Space charge effects | - Calibrate the mass spectrometer regularly.- Ensure the sample concentration is within the optimal range for the instrument. |
| Adduct Formation | - Presence of salts in the mobile phase or sample | - Identify common adducts (e.g., [M+Na]⁺, [M+K]⁺).- Use volatile mobile phase additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) instead of non-volatile salts. |
qNMR Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inaccurate Integration | - Poor phasing or baseline correction- Insufficient relaxation delay (D1)- Overlapping signals | - Carefully phase and baseline correct the spectrum.- Increase the relaxation delay (D1) to at least 5 times the longest T1.- Choose signals for integration that are well-resolved and free from overlap.[1][3] |
| Poor Signal-to-Noise Ratio | - Low sample concentration- Insufficient number of scans | - Increase the sample concentration.- Increase the number of scans. |
| Broad or Distorted Peaks | - Poor shimming- Sample viscosity or precipitation | - Re-shim the magnet.- Ensure the sample is fully dissolved and not too viscous. |
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of a this compound sample.
NF-κB Signaling Pathway Potentially Modulated by Senkyunolides
Caption: Potential mechanism of anti-inflammatory action of senkyunolides via inhibition of the NF-κB signaling pathway.[9][10]
References
- 1. emerypharma.com [emerypharma.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 8. zefsci.com [zefsci.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Senkyunolide C
Disclaimer: Scientific literature specifically detailing the bioavailability of Senkyunolide C is limited. This guide is constructed based on extensive research into structurally similar and well-studied phthalides from Ligusticum chuanxiong, such as Senkyunolide A, Senkyunolide H, and Senkyunolide I. The principles, challenges, and methodologies presented are considered highly applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting the oral bioavailability of senkyunolides like this compound?
The low oral bioavailability of senkyunolides is primarily attributed to two major factors: extensive pre-systemic degradation and metabolism. Studies on Senkyunolide A, for instance, revealed an oral bioavailability of approximately 8%.[1] The key barriers are:
-
Instability in the Gastrointestinal (GI) Tract: A significant portion of the compound degrades in the harsh acidic environment of the stomach and in intestinal fluids before it can be absorbed. This accounts for an estimated 67% of the loss for Senkyunolide A.[1]
-
Hepatic First-Pass Metabolism: After absorption from the intestine, the compound passes through the liver via the portal vein, where it undergoes extensive metabolism by hepatic enzymes. This first-pass effect can eliminate another 25% of the absorbed dose before it reaches systemic circulation.[1]
Caption: Factors limiting the oral bioavailability of Senkyunolides.
Q2: What are the expected metabolic pathways for this compound?
Based on related compounds like Senkyunolide I and H, this compound likely undergoes extensive Phase I and Phase II metabolism.[2][3][4]
-
Phase I Metabolism: Involves reactions that introduce or expose functional groups. For senkyunolides, this typically includes oxidation, hydrolysis, and epoxidation. Cytochrome P450 enzymes (like CYP3A4, CYP2C9, and CYP1A2) are key players in these transformations.[5]
-
Phase II Metabolism: Involves conjugation reactions where an endogenous substrate is attached to the molecule, increasing its water solubility and facilitating excretion. Key pathways include glucuronidation (with glucuronic acid) and glutathionylation (with glutathione).[3]
Caption: Generalized metabolic pathways for Senkyunolides.
Q3: What formulation strategies can be used to improve the bioavailability of this compound?
Several advanced formulation strategies can overcome the challenges of poor solubility and pre-systemic degradation.[6][7][8]
-
Lipid-Based Nanoparticles: Encapsulating the drug in a lipid matrix protects it from the harsh GI environment and can enhance absorption.
-
Solid Lipid Nanoparticles (SLNs): These are nanoparticles made from solid lipids, which can provide controlled release and improve stability.[9][10] SLNs are known to improve cellular uptake and reduce enzymatic degradation.[9]
-
Nanoemulsions: These systems can improve the solubility and absorption of lipophilic drugs.[5] A spray-dried self-stabilizing nanocrystal emulsion has been shown to significantly improve the intestinal absorption of senkyunolides.[11][12]
-
-
Cyclodextrin (B1172386) Complexes: Encapsulating the drug within cyclodextrin molecules can increase its water solubility and stability. Hydroxypropyl-β-cyclodextrin is a commonly used example.[5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution rate and, consequently, its absorption.[8]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations After Oral Dosing
Q: My team is observing very low and inconsistent plasma concentrations of this compound in our rat model after oral administration. What are the potential causes and solutions?
A: This is a common challenge with senkyunolides. The variability often points to issues with GI stability and first-pass metabolism.
| Potential Cause | Troubleshooting Steps & Recommended Actions |
| Degradation in Stomach Acid | 1. Perform in vitro Stability Assay: Incubate this compound in simulated gastric fluid (SGF, pH 1.2) and measure its concentration over time using HPLC. 2. Solution: Develop an enteric-coated formulation or a protective carrier system (e.g., SLNs) to bypass the stomach. |
| Poor Intestinal Absorption | 1. Assess Permeability: Use an in vitro Caco-2 cell monolayer model or an ex vivo everted gut sac model to determine the apparent permeability coefficient (Papp).[11] 2. Solution: Co-administer with a permeation enhancer (with caution and thorough toxicity testing) or use a nano-delivery system (e.g., nanoemulsion) to facilitate transport across the intestinal epithelium.[11] |
| High First-Pass Metabolism | 1. Compare AUC (Oral vs. IV): The gold standard is to perform a pharmacokinetic study with both intravenous (IV) and oral (PO) administration to calculate absolute bioavailability (F%). A low F% despite good absorption points to high first-pass metabolism.[1] 2. Solution: Investigate lipid-based formulations like SLNs, which can promote lymphatic uptake, partially bypassing the liver.[6] |
Issue 2: Poor Drug Encapsulation Efficiency in Solid Lipid Nanoparticles (SLNs)
Q: We are trying to formulate this compound into SLNs using a high-pressure homogenization method, but the encapsulation efficiency (EE%) is below 50%. How can we improve this?
A: Low EE% is often related to the drug's solubility in the lipid matrix and its partitioning behavior during formulation.
| Potential Cause | Troubleshooting Steps & Recommended Actions |
| Low Solubility in Lipid | 1. Screen Different Lipids: Test a variety of solid lipids (e.g., Compritol®, Precirol®, glyceryl monostearate) to find one in which this compound has the highest solubility at the working temperature. 2. Method: Dissolve an excess amount of the drug in the melted lipid, cool, and quantify the dissolved amount. |
| Drug Partitioning to Aqueous Phase | 1. Optimize Surfactant Concentration: The type and concentration of surfactant (e.g., Poloxamer 188, Tween 80) are critical. Too high a concentration can form micelles that draw the drug out of the lipid phase. 2. Method: Systematically vary the surfactant concentration (e.g., 0.5%, 1.0%, 2.0% w/v) and measure the effect on both EE% and particle size. |
| Drug Expulsion During Cooling | 1. Rapid Cooling (Shock Dilution): The transition from the hot pre-emulsion to the cold dispersion should be rapid to "trap" the drug inside the solidifying lipid matrix before it can partition out. 2. Method: Discharge the hot pre-emulsion directly into a cold aqueous phase (2-4 °C) under stirring before homogenization. |
Key Experimental Protocols
Protocol 1: Preparation of this compound-Loaded SLNs
This protocol is based on the widely used high-shear/high-pressure homogenization method.[13][14]
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Co-surfactant (e.g., soy lecithin)
-
Ultrapure water
Methodology:
-
Prepare Oil Phase: Heat the solid lipid to 5-10 °C above its melting point. Add this compound and the co-surfactant to the melted lipid and stir until a clear, homogenous solution is formed.
-
Prepare Aqueous Phase: Dissolve the surfactant in ultrapure water and heat to the same temperature as the oil phase.
-
Create Pre-emulsion: Add the hot oil phase to the hot aqueous phase under high-shear stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer (e.g., 3-5 cycles at 500-1500 bar).
-
Cooling & Solidification: Transfer the resulting hot nanoemulsion to an ice bath and stir to facilitate the recrystallization of the lipid, forming solid nanoparticles.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Caption: Workflow for SLN preparation via high-pressure homogenization.
Protocol 2: Ex Vivo Intestinal Permeability Assay (Everted Sac Model)
This model provides a good estimation of intestinal absorption.[11][12]
Materials:
-
Male Sprague-Dawley rats (200-250 g), fasted overnight
-
Krebs-Ringer buffer (KRB), gassed with 95% O₂/5% CO₂
-
This compound formulation (e.g., SLN dispersion) and control solution
-
Surgical tools, syringes, water bath (37 °C)
Methodology:
-
Sac Preparation: Euthanize the rat and isolate a segment of the jejunum (approx. 10 cm). Gently flush the segment with ice-cold KRB.
-
Eversion: Carefully evert the intestinal segment over a glass rod.
-
Sac Formation: Tie one end of the everted segment with a suture. Fill the sac with a known volume (e.g., 1.5 mL) of fresh, gassed KRB (serosal fluid) and tie off the other end.
-
Incubation: Place the prepared sac into a beaker containing the test solution (mucosal fluid) of the this compound formulation, maintained at 37 °C and continuously gassed.
-
Sampling: At predetermined time points (e.g., 0, 30, 60, 90, 120 min), withdraw the entire serosal fluid from the sac and replace it with fresh, pre-warmed KRB.
-
Quantification: Analyze the concentration of this compound in the collected serosal fluid samples using a validated HPLC or LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux rate, A is the surface area of the sac, and C₀ is the initial mucosal concentration.
Caption: Experimental workflow for the everted gut sac permeability assay.
References
- 1. Low oral bioavailability and pharmacokinetics of senkyunolide a, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid Lipid Nanoparticles | MDPI [mdpi.com]
- 10. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. mdpi.com [mdpi.com]
Senkyunolide C Technical Support Center: A Guide to Experimental Variability and Reproducibility
Welcome to the Technical Support Center for Senkyunolide C research. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges, enhance reproducibility, and provide clear methodological guidance.
Disclaimer: While this guide focuses on this compound, specific quantitative data such as extraction yields, purity percentages, and in vitro bioactivity values (e.g., IC50, ED50) for this particular phthalide (B148349) are not extensively available in the public scientific literature. Therefore, this resource leverages data and protocols from closely related and more thoroughly studied senkyunolides, such as Senkyunolide A, H, and I, to provide a comprehensive framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound is a phthalide compound with the chemical formula C12H12O3.[1][2] It has been identified as a constituent of Ligusticum officinale, a medicinal herb also known as "Senkyu".[3] Phthalides are a class of compounds found in several plants of the Apiaceae family and are recognized for their diverse biological activities.[3]
Q2: What are the known biological activities of senkyunolides?
A2: Senkyunolides, as a class of compounds, have demonstrated a range of pharmacological effects, including anti-inflammatory, analgesic, and cardiovascular-protective properties.[3][4] Multiple signaling pathways are implicated in these activities, such as the toll-like receptor 4/nuclear factor-kappa B (NF-κB) signaling, extracellular signal-regulated kinase (ERK) pathway, p38 mitogen-activated protein kinase, and c-Jun N-terminal kinase (JNK) pathways.[4]
Q3: Why is there limited information on this compound compared to other senkyunolides?
A3: The focus of much of the published research has been on more abundant or biologically active phthalides within Ligusticum species, such as Senkyunolide A, H, and I. The concentration of this compound in the plant material may be lower, or its biological activity might be less potent in the assays conducted to date, leading to less extensive characterization.
Q4: What are the main challenges in working with senkyunolides?
A4: The primary challenges include:
-
Stability: Some senkyunolides are known to be unstable under certain conditions of light, temperature, and oxygen, which can affect reproducibility.
-
Isolation and Purification: Due to the presence of multiple, structurally similar phthalides in the plant extract, achieving high purity of a single compound can be complex and requires optimized chromatographic techniques.
-
Reproducibility of Bioassays: Variability in cell lines, reagents, and experimental conditions can lead to inconsistent results in pharmacological studies.
Troubleshooting Guides
Extraction & Isolation Issues
Q: My yield of the target senkyunolide is consistently low. What are the potential causes and solutions?
A: Low yields can stem from several factors throughout the extraction and purification process.
| Potential Cause | Recommended Solution |
| Inadequate Extraction from Plant Material | Ensure the plant material is properly dried and finely powdered. Optimize the solvent system; for many phthalides, ethanol (B145695) or methanol-based systems are effective. Consider alternative extraction methods like supercritical fluid extraction which has been used for other phthalides.[5] |
| Degradation During Extraction | Avoid prolonged exposure to high temperatures. If using heat, ensure it is controlled and for the minimum time necessary. Store extracts at low temperatures and protected from light. |
| Poor Phase Separation in Liquid-Liquid Extraction | Ensure complete mixing of phases followed by adequate time for separation. If emulsions form, consider adding brine or using centrifugation to break them. |
| Losses During Chromatographic Purification | Optimize the stationary and mobile phases for your specific senkyunolide. For complex mixtures of phthalides, counter-current chromatography (CCC) has been shown to be effective for separating similar compounds like Senkyunolide H and I.[6] For HPLC, ensure the column is not overloaded and that the sample solvent is compatible with the mobile phase to prevent peak splitting and loss of resolution. |
Diagram: Troubleshooting Low Extraction Yield
Caption: A logical workflow for troubleshooting low yields in this compound extraction.
Bioassay Reproducibility Issues
Q: I am observing significant variability in my in vitro bioassay results for anti-inflammatory activity. How can I improve reproducibility?
A: Reproducibility in bioassays is critical for reliable data. Here are key areas to focus on:
| Area of Concern | Best Practices for Improved Reproducibility |
| Cell Culture Conditions | Maintain consistent cell passage numbers, as cell characteristics can change over time. Ensure uniform cell seeding density. Regularly test for mycoplasma contamination. |
| Reagent Quality and Consistency | Use reagents from the same lot number for a set of experiments. Prepare fresh solutions of senkyunolides for each experiment, as they can degrade in solution. Validate the purity of your senkyunolide sample using HPLC. |
| Assay Protocol | Standardize incubation times, temperatures, and plate reading parameters. Include appropriate positive and negative controls in every assay plate. For assessing assay quality, calculate the Z'-factor and coefficient of variation (CV). A Z'-factor between 0.5 and 1.0 indicates a robust assay. |
| Data Analysis | Use a consistent method for data normalization and statistical analysis. Clearly define criteria for hit identification and confirmation. |
Quantitative Data for Related Senkyunolides
The following tables summarize available quantitative data for Senkyunolide A, H, and I, which can serve as a benchmark for researchers working on this compound.
Table 1: Extraction and Purity Data for Senkyunolides
| Compound | Extraction Method | Starting Material | Yield | Purity | Reference |
| Senkyunolide A | Supercritical Fluid Extraction & HSCCC | Dried roots of Ligusticum chuanxiong | 15 mg from 500 mg crude extract | >96% | [5] |
| Senkyunolide H | Counter-current chromatography (CCC) | 400 mg crude extract of Rhizoma Chuanxiong | 1.7 mg | 93% | [6] |
| Senkyunolide I | Counter-current chromatography (CCC) | 400 mg crude extract of Rhizoma Chuanxiong | 6.4 mg | 98% | [6] |
Table 2: Bioactivity Data for Senkyunolides
| Compound | Bioassay | Model System | Endpoint | Result | Reference |
| Senkyunolide A | Vasorelaxation | Rat isolated aorta | Relaxation of contractions | Similar potency to Ligustilide (B1675387) | [4] |
| Senkyunolide H | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | COX-2 mRNA levels | Dose-dependent downregulation | [3] |
| Senkyunolide H | Anti-proliferative | Mouse aorta smooth muscle cells | Inhibition of proliferation | IC50 < 0.1 µg/mL | [4] |
| Senkyunolide I | Anti-inflammatory | LPS-induced inflammation in microglial cells | NF-κB activation | Direct inhibition of activation and nuclear translocation | [3] |
Experimental Protocols
Protocol 1: Extraction and Isolation of Senkyunolides (General Procedure)
This protocol is a generalized procedure based on methods used for other senkyunolides and should be optimized for this compound.
-
Extraction:
-
Air-dry and powder the rhizomes of Ligusticum officinale.
-
Extract the powder with 95% ethanol at room temperature with sonication for 1 hour.
-
Filter the extract and concentrate under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol).
-
Monitor the fractions containing phthalides using Thin Layer Chromatography (TLC).
-
-
Purification by Counter-Current Chromatography (CCC):
-
Based on the successful separation of Senkyunolide H and I, a two-phase solvent system of n-hexane-ethyl acetate-methanol-water is a good starting point.[6] The ratio should be optimized based on the partition coefficient (K) of this compound.
-
Dissolve the ethyl acetate fraction in the stationary phase of the selected solvent system.
-
Perform CCC separation and collect fractions.
-
-
Purity Analysis:
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of methanol (B129727) and water.
-
Pool the fractions containing the pure compound and confirm its structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
References
- 1. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcmjc.com [tcmjc.com]
- 4. Relaxation effects of ligustilide and senkyunolide A, two main constituents of Ligusticum chuanxiong, in rat isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Senkyunolide C in Cell Assays
Notice to Researchers:
Extensive searches of publicly available scientific literature and databases have revealed no specific studies detailing the off-target effects of Senkyunolide C in cell-based assays. Methodologies commonly used to determine compound selectivity and identify off-target interactions, such as kinome scanning, cellular thermal shift assays (CETSA), and other target deconvolution approaches, have not been reported for this compound.
The following content is a generalized framework for investigating potential off-target effects of a novel compound. This guide is intended to provide researchers with a conceptual understanding of the experimental approaches that would be necessary to characterize the off-target profile of a compound like this compound. The protocols and troubleshooting advice are based on standard industry practices for compound profiling and are not based on specific data for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known or predicted on-target activity of this compound. Could this be due to off-target effects?
A: Yes, observing an unexpected phenotype is a common indicator of potential off-target effects. When a compound interacts with proteins other than its intended target, it can trigger signaling pathways or cellular responses that are not anticipated. To begin investigating this, it is crucial to confirm the on-target activity in your specific assay and then systematically explore other possibilities.
Q2: What are the first steps to determine if our observations are due to off-target interactions of this compound?
A: A tiered approach is recommended. Start by validating your primary observation in different cell lines. If the effect persists, consider using a structurally related but inactive analogue of this compound as a negative control. Additionally, employing a different method to measure the same endpoint can help rule out assay-specific artifacts. If these initial steps suggest a genuine off-target effect, more comprehensive profiling will be necessary.
Q3: What advanced assays can be used to identify the specific off-targets of this compound?
A: Several unbiased, proteome-wide methods can be employed for target deconvolution:
-
Kinome Scanning: If the off-target effect is suspected to be mediated by a kinase, profiling this compound against a large panel of kinases (e.g., KINOMEscan™) can identify unintended kinase interactions.
-
Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS): This technique can identify proteins that are stabilized by direct binding to this compound within intact cells, providing a global view of potential targets.
-
Affinity Chromatography-Mass Spectrometry: This involves immobilizing this compound on a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.
Troubleshooting Guide for Unexpected Cellular Effects
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Higher than expected cytotoxicity at low concentrations | - The compound may be hitting a critical off-target essential for cell survival. - The compound might be interfering with the cytotoxicity assay itself. | 1. Orthogonal Assays: Confirm cytotoxicity using a different method (e.g., if you used an MTT assay, try a CellTiter-Glo® or a real-time impedance-based assay). 2. Assay Interference Control: Run the assay in a cell-free system with your compound to check for direct chemical interference with assay reagents. 3. Dose-Response Analysis: Perform a detailed dose-response curve to determine if the cytotoxicity correlates with the on-target IC50. A significant deviation may suggest off-target effects. |
| Conflicting results between functional assays and target engagement assays | - The functional effect may be a downstream consequence of an off-target interaction. - The target engagement assay may not be sensitive enough in the cellular context. | 1. Time-Course Experiment: Analyze the kinetics of on-target engagement and the downstream functional effect. A significant delay could indicate an indirect mechanism. 2. Target Knockdown/Knockout: Use siRNA or CRISPR to eliminate the intended target. If the compound still elicits the functional response in these cells, it is likely acting through an off-target. |
| Activation or inhibition of an unexpected signaling pathway | - The compound may be directly binding to an upstream component of this pathway. - The observed pathway modulation could be a compensatory cellular response. | 1. In Vitro Assays: Test the ability of this compound to directly inhibit or activate purified key proteins from the unexpected pathway. 2. Broad-Spectrum Profiling: A kinome scan or a CETSA-MS experiment would be the most direct way to identify the responsible off-target protein. |
Experimental Protocols (Conceptual)
As no specific data for this compound exists, the following are generalized protocols.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound binds to and stabilizes a suspected off-target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat one set of cells with the desired concentration of this compound and another with a vehicle control for 1-2 hours.
-
Heating: Harvest cells, wash, and resuspend in a buffered saline solution. Aliquot the cell suspension and heat individual aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant and quantify the amount of the suspected off-target protein remaining in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature for both the vehicle and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and therefore, direct binding.
Protocol 2: Kinase Selectivity Profiling (Conceptual)
Objective: To identify unintended kinase targets of this compound.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™).
-
Assay Principle (Competition Binding): The assay typically involves a test compound competing with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates binding.
-
Data Analysis: Results are often provided as a percentage of control or dissociation constant (Kd) for each kinase. This data can be visualized to understand the selectivity profile of this compound across the human kinome.
Visualizations (Conceptual Diagrams)
Experimental Workflow for Off-Target Identification
Caption: A logical workflow for investigating and confirming potential off-target effects.
Signaling Pathway Perturbation by an Off-Target Effect
Caption: How this compound could cause an unexpected phenotype via an off-target.
Technical Support Center: Senkyunolide C Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Senkyunolide C, focusing on the interpretation of its mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and formula of this compound?
A1: The molecular formula of this compound is C₁₂H₁₂O₃, and its corresponding molecular weight is approximately 204.222 g/mol .[1]
Q2: What are the expected parent ions of this compound in ESI-MS?
A2: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you can expect to observe the protonated molecule [M+H]⁺ at m/z 205.08, as well as potential adducts such as the sodium adduct [M+Na]⁺ at m/z 227.06 and the potassium adduct [M+K]⁺ at m/z 243.04. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 203.07 is expected.
Q3: What are the common fragment ions observed in the MS/MS spectrum of phthalides similar to this compound?
A3: Phthalides commonly exhibit characteristic fragmentation patterns. In positive ion mode, a key fragment is often the protonated phthalic anhydride (B1165640) ion at m/z 149.[2][3] In negative ion mode, the deprotonated o-phthalic anhydride ion at m/z 147 and the deprotonated benzoate (B1203000) ion at m/z 121 are frequently observed.[4] Other common fragmentation pathways for senkyunolides include the neutral losses of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da).[5]
Q4: Are there any known signaling pathways associated with this compound or related compounds?
A4: Yes, senkyunolides have been reported to be involved in several signaling pathways, including the Toll-like receptor 4/nuclear factor-kappa B (NF-κB) signaling pathway, the extracellular signal-regulated kinase (ERK) pathway, the p38 mitogen-activated protein kinase (MAPK) pathway, and the c-Jun N-terminal kinase (JNK) pathway.[1][6][7] Senkyunolide H, a related compound, has been shown to protect cells from injury via the cAMP-PI3K/AKT signaling pathway.[8]
Predicted Mass Spectrometry Data for this compound
The following tables summarize the predicted mass spectrometry data for this compound based on its chemical structure and the known fragmentation patterns of similar phthalide (B148349) compounds.
Table 1: Predicted Parent Ions of this compound
| Ionization Mode | Adduct | Molecular Formula | Calculated m/z |
| Positive | [M+H]⁺ | C₁₂H₁₃O₃⁺ | 205.08 |
| Positive | [M+Na]⁺ | C₁₂H₁₂O₃Na⁺ | 227.06 |
| Positive | [M+K]⁺ | C₁₂H₁₂O₃K⁺ | 243.04 |
| Negative | [M-H]⁻ | C₁₂H₁₁O₃⁻ | 203.07 |
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 205.08)
| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 187.07 | H₂O | Loss of a hydroxyl group |
| 177.08 | CO | Loss of carbon monoxide from the lactone ring |
| 159.07 | H₂O + CO | Sequential loss of water and carbon monoxide |
| 149.02 | C₄H₈O | Protonated phthalic anhydride |
| 133.03 | C₄H₄O₂ | Further fragmentation of the phthalic anhydride structure |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general methodology for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Optimization may be required based on the specific instrumentation used.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working solutions at appropriate concentrations (e.g., 1 µg/mL, 100 ng/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-18 min: 90% B (isocratic)
-
18-18.1 min: 90-10% B (linear gradient)
-
18.1-25 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative ion modes.
-
Scan Mode: Full scan MS and tandem MS (MS/MS) of the precursor ions listed in Table 1.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) should be used to obtain a comprehensive fragmentation pattern.
Troubleshooting Guide
Issue 1: No or Poor Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect m/z settings | Verify that the mass spectrometer is set to monitor the correct m/z values for the expected parent ions of this compound (see Table 1). |
| Suboptimal ionization | Optimize ESI source parameters such as capillary voltage, drying gas temperature, and flow rate. Ensure the mobile phase is compatible with ESI. |
| Sample degradation | Prepare fresh samples and store them appropriately. Avoid prolonged exposure to light or high temperatures. |
| Instrument contamination | Run a blank injection to check for system contamination. If necessary, clean the ion source and transfer optics according to the manufacturer's instructions. |
| Low sample concentration | Prepare a more concentrated sample or increase the injection volume. |
Issue 2: Unexpected Peaks in the Mass Spectrum
| Possible Cause | Troubleshooting Step |
| Sample contamination | Ensure high-purity solvents and clean glassware are used for sample preparation. Run a solvent blank to identify potential contaminants. |
| Matrix effects | If analyzing complex mixtures, consider solid-phase extraction (SPE) or other sample cleanup methods to reduce matrix interference. |
| In-source fragmentation | Reduce the fragmentor or cone voltage to minimize fragmentation within the ion source. |
| Presence of isomers or related compounds | Review the literature for known isomers or related compounds of this compound that may be present in the sample. |
Issue 3: Inconsistent Fragmentation Pattern
| Possible Cause | Troubleshooting Step |
| Fluctuating collision energy | Ensure the collision energy is stable and reproducible. Calibrate the instrument if necessary. |
| Incorrect precursor ion selection | Verify that the correct precursor ion is being isolated for MS/MS analysis. Check the isolation window width. |
| Presence of co-eluting interferences | Improve chromatographic separation to resolve this compound from interfering compounds. |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for common mass spectrometry issues.
Caption: Signaling pathways associated with senkyunolides.
References
- 1. tcmjc.com [tcmjc.com]
- 2. mdpi.com [mdpi.com]
- 3. sciex.com [sciex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Senkyunolide C Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and other common issues during experiments with Senkyunolide C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it typically sourced?
This compound is a phthalide (B148349) compound. Phthalides like this compound are naturally occurring and are predominantly found in plants of the Umbelliferae family, such as Ligusticum chuanxiong (Rhizoma Chuanxiong) and Angelica sinensis.[1][2] These plants are the primary sources for the extraction of senkyunolides.
Q2: What are the main factors that can lead to the degradation of this compound?
Based on studies of related compounds like Senkyunolide A and I, the primary factors contributing to degradation are exposure to oxygen, light, and high temperatures.[3][4] Alkaline conditions can also significantly accelerate the degradation process.[4] For optimal stability, this compound should be stored at low temperatures, protected from light, and in an oxygen-free environment.[3]
Q3: What are the common impurities that might be present in a this compound extract?
Extracts from natural sources like Ligusticum chuanxiong are complex mixtures. Common co-extractants that may be present as impurities include other phthalides (e.g., Senkyunolide A, H, I, ligustilide, 3-butylidenephthalide), organic acids (e.g., ferulic acid), alkaloids, terpenes, and polysaccharides.[1][2][5] The specific impurity profile will depend on the extraction solvent and method used.
Q4: How can I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound.[6][7] By comparing the peak area of this compound to the total peak area of all components in the chromatogram, a percentage purity can be determined. Confirmation of the identity of the this compound peak should be performed using a reference standard and ideally confirmed by mass spectrometry (MS).[6]
Troubleshooting Guide
Issue 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent is critical. High-concentration ethanol (B145695) or methanol (B129727) are commonly used for extracting phthalides.[2] Experiment with different solvent systems to optimize the yield. |
| Degradation During Extraction | High temperatures can lead to degradation.[2] If using methods like reflux or Soxhlet extraction, consider alternative, lower-temperature methods such as ultrasonic-assisted extraction or supercritical fluid extraction.[2] |
| Incomplete Extraction | Ensure sufficient extraction time and solvent-to-sample ratio. Multiple extraction cycles can improve yield. |
| Poor Quality of Source Material | The concentration of senkyunolides can vary depending on the source, handling, and storage of the plant material.[8] Ensure you are using high-quality, properly identified raw material. |
Issue 2: Unexpected Peaks in HPLC Analysis (Contamination)
| Possible Cause | Troubleshooting Step |
| Co-extraction of Related Compounds | Phthalides and other compounds with similar polarity are often co-extracted.[1][5] Optimize your purification protocol (e.g., column chromatography, preparative HPLC) to improve separation. |
| Solvent Contamination | Use only high-purity, HPLC-grade solvents for both extraction and analysis to avoid introducing contaminants. |
| Degradation Products | Exposure to heat, light, or non-neutral pH can cause this compound to degrade, resulting in new peaks.[2][4] Ensure proper storage and handling of both the extract and the purified compound. Analyze samples promptly after preparation. |
| Carryover from Previous HPLC Runs | Implement a thorough column washing protocol between HPLC runs to remove any residual compounds from previous analyses. |
Issue 3: Inconsistent HPLC Results (e.g., shifting retention times, variable peak areas)
| Possible Cause | Troubleshooting Step |
| Unstable Column Temperature | Use a column oven to maintain a consistent temperature throughout the analysis, as temperature fluctuations can affect retention times. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase for each batch of analysis. Ensure accurate composition and thorough degassing to prevent bubbles in the system. |
| Column Degradation | The stationary phase of the HPLC column can degrade over time, especially when using aggressive mobile phases. If performance declines, replace the column. |
| Sample Solvent Mismatch | Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion and shifting retention times. Whenever possible, dissolve the sample in the initial mobile phase. |
Quantitative Data Summary
While specific quantitative data for this compound is limited in the literature, the following tables summarize data for the closely related and more studied Senkyunolide I and A, which can serve as a valuable reference.
Table 1: Reported Yields of Related Senkyunolides from Ligusticum chuanxiong
| Compound | Plant Material Processing | Yield | Reference |
| Senkyunolide I | Fresh rhizomes dried at 60°C for 24h | 0.32 mg/g | [8] |
| Senkyunolide I | Methanol extract in boiling water (0 min) | 1.4 mg/g | [8] |
| Senkyunolide I | Methanol extract in boiling water (60 min) | 1.7 mg/g | [8] |
| Senkyunolide A | 12 batches of L. chuanxiong rhizomes | 3.94 - 9.14 mg/g | [6] |
| Senkyunolide I | From 400 mg crude extract via CCC | 6.4 mg (1.6%) | [9][10] |
Table 2: Stability of Senkyunolide I
| Condition | Observation | Kinetic Model | Reference |
| Aqueous Solution | Degradation accelerates under alkaline conditions | First-order degradation kinetics | [8] |
| Room Temperature with Daylight | ~20% conversion to its cis-trans isomer after 5 months | - | [4] |
| General | Oxygen is a dominant factor in light- and temperature-induced degradation | - | [4] |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound
This protocol is adapted from methods used for related senkyunolides.[11]
-
Grinding: Grind dried Ligusticum chuanxiong rhizomes into a fine powder.
-
Extraction:
-
Macerate the powder in 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional agitation.
-
Filter the mixture and collect the ethanol extract.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the ethanol extracts.
-
-
Solvent Evaporation: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Silica (B1680970) Gel Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the concentrated extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.
-
Elute the column with a gradient of hexane (B92381) and ethyl acetate, starting with a high concentration of hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
Combine the this compound-rich fractions.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This is a general HPLC method adapted from protocols for similar compounds.[7][9] Optimization for this compound is recommended.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid or acetic acid in water) and Solvent B (e.g., methanol or acetonitrile).
-
Gradient Program (Example):
-
0-10 min: 50% B
-
10-30 min: 50% to 80% B
-
30-35 min: 80% B
-
35-40 min: 80% to 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Visualizations
Below are diagrams illustrating potential contamination pathways during extraction and purification, and a known signaling pathway affected by related senkyunolides.
Caption: Workflow of this compound extraction and potential sources of contamination.
Caption: Inhibition of the NF-κB signaling pathway by senkyunolides.
References
- 1. tcmjc.com [tcmjc.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scienggj.org [scienggj.org]
- 6. Identification and comparative determination of senkyunolide A in traditional Chinese medicinal plants Ligusticum chuanxiong and Angelica sinensis by HPLC coupled with DAD and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Senkyunolide C and Senkyunolide A for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between structurally similar natural compounds is critical for identifying promising therapeutic leads. This guide provides a detailed comparison of the biological activities of two such phthalides, Senkyunolide C and Senkyunolide A, with a focus on their anti-inflammatory, neuroprotective, and anti-cancer properties, supported by available experimental data.
Introduction to this compound and Senkyunolide A
This compound and Senkyunolide A are naturally occurring phthalide (B148349) compounds predominantly found in the rhizomes of plants from the Umbelliferae family, such as Ligusticum chuanxiong Hort and Cnidium officinale.[1] These compounds are key bioactive constituents of traditional medicines and have garnered significant interest for their diverse pharmacological effects.[1] While sharing a common phthalide core structure, subtle variations in their chemical makeup can lead to distinct biological activities and mechanisms of action. This guide aims to delineate these differences to aid in the evaluation of their therapeutic potential.
Comparative Biological Activities: A Tabular Summary
The following table summarizes the available quantitative data on the biological activities of this compound and Senkyunolide A. Direct comparative studies are limited, and thus, the data is compiled from individual research findings.
| Biological Activity | Compound | Assay | Cell Line/Model | Key Findings (IC₅₀/Effect) |
| Anti-inflammatory | This compound | Inhibition of LPS-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC₅₀: 24.5 µM[2] |
| Senkyunolide A | Inhibition of IL-1β-induced Pro-inflammatory Cytokines | Chondrocytes | 31% TNF-α inhibition, 19% IL-6 inhibition, 20% IL-18 inhibition (at 80 µg/mL)[3] | |
| Anti-cancer | Senkyunolide A | Cell Proliferation Assay | HT-29 (Colon Cancer) | IC₅₀: 10.4 µM[4] |
| Senkyunolide A | Cell Proliferation Assay | CCD-18Co (Normal Colon Fibroblasts) | IC₅₀: 20.95 µM[4] | |
| Neuroprotective | Senkyunolide A | Corticosterone-induced Apoptosis | PC12 Cells | Improves cell viability, decreases apoptosis and LDH release (at 0.125-0.5 µg/mL)[4] |
Detailed Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (for this compound)
This protocol is based on the methodology described in the study by Tran HNK, et al. (2018).[2]
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10⁴ cells/well and allowed to adhere for 24 hours.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group, and the plates are incubated for another 24 hours.
-
Nitrite (B80452) Quantification: The production of nitric oxide is determined by measuring the amount of nitrite, a stable metabolite of NO, in the culture supernatant. An aliquot of the supernatant from each well is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The half-maximal inhibitory concentration (IC₅₀) is then determined.
Anti-inflammatory Activity: Cytokine Inhibition in Chondrocytes (for Senkyunolide A)
The following is a generalized protocol based on the description of Senkyunolide A's effect on IL-1β-stimulated chondrocytes.[3]
-
Primary Cell Culture: Primary chondrocytes are isolated from cartilage tissue and cultured in DMEM/F-12 medium supplemented with 10% FBS and antibiotics.
-
Cell Treatment: Chondrocytes are pre-treated with different concentrations of Senkyunolide A for a specified period.
-
Inflammation Induction: Interleukin-1 beta (IL-1β) is added to the culture medium to induce an inflammatory response.
-
Cytokine Measurement: After incubation, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-18 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage inhibition of each cytokine is calculated by comparing the levels in Senkyunolide A-treated cells to those in cells treated with IL-1β alone.
Anti-cancer Activity: Cell Proliferation (MTT) Assay (for Senkyunolide A)
This is a standard protocol for assessing the cytotoxic effects of a compound on cancer cell lines.[4]
-
Cell Seeding: Cancer cells (e.g., HT-29) and a control non-cancerous cell line (e.g., CCD-18Co) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of Senkyunolide A and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Crystal Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of anti-inflammatory action and the experimental process, the following diagrams are provided.
Caption: LPS-induced pro-inflammatory signaling cascade.
Caption: Workflow for in vitro anti-inflammatory screening.
Concluding Remarks
The available data indicates that both this compound and Senkyunolide A possess anti-inflammatory properties, although they have been evaluated in different experimental systems. This compound demonstrates a moderate inhibitory effect on nitric oxide production in macrophages with an IC₅₀ of 24.5 µM.[2] Senkyunolide A has shown broader biological activities, including anti-inflammatory effects on chondrocytes, anti-proliferative activity against colon cancer cells, and neuroprotective effects.[3][4]
Notably, Senkyunolide A exhibits a degree of selectivity in its anti-cancer activity, being more potent against the HT-29 cancer cell line than against normal colon fibroblasts.[4] Its neuroprotective actions are attributed to the modulation of the PP2A/α-synuclein pathway.[4] The anti-inflammatory mechanism of Senkyunolide A is linked to the inhibition of the NLRP3 signaling pathway.[4]
For researchers, Senkyunolide A currently presents a more multifaceted profile with data across anti-inflammatory, anti-cancer, and neuroprotective domains. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential and to enable more direct and comprehensive comparisons with Senkyunolide A and other related phthalides. Future head-to-head studies are necessary to definitively determine the relative potency and efficacy of these two compounds in various disease models.
References
- 1. KOPRI Repository: Anti-inflammatory activity of compounds from the rhizome of Cnidium officinale [repository.kopri.re.kr]
- 2. Anti-inflammatory activity of compounds from the rhizome of Cnidium officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Effects of Senkyunolide I versus the Uncharacterized Profile of Senkyunolide C
For researchers, scientists, and drug development professionals, understanding the nuanced neuroprotective potential of specific phytochemicals is paramount. This guide provides a detailed comparison of Senkyunolide I and Senkyunolide C, two natural compounds from the rhizome of Ligusticum chuanxiong. While extensive research has illuminated the multifaceted neuroprotective mechanisms of Senkyunolide I, a significant gap in the scientific literature exists regarding the neuroprotective properties of this compound. This analysis synthesizes the available experimental data for Senkyunolide I and highlights the current lack of evidence for this compound in the context of neuroprotection.
Senkyunolide I: A Promising Neuroprotective Agent
Senkyunolide I has demonstrated significant neuroprotective effects across a range of preclinical models, primarily through its anti-oxidative, anti-inflammatory, and anti-apoptotic activities.[1][2] Experimental evidence from both in vivo and in vitro studies has elucidated its mechanisms of action, positioning it as a compound of interest for the development of therapies targeting neurological disorders.
In Vivo Evidence of Neuroprotection
A key in vivo model used to evaluate the neuroprotective effects of Senkyunolide I is the transient middle cerebral artery occlusion (tMCAO) model in rats, which mimics ischemic stroke. In this model, administration of Senkyunolide I has been shown to significantly reduce infarct volume, ameliorate neurological deficits, and decrease brain edema.[2]
| Parameter | Vehicle (tMCAO) | Senkyunolide I (36 mg/kg) | Senkyunolide I (72 mg/kg) | Reference |
| Neurological Score | 3.5 ± 0.5 | 2.5 ± 0.5 | 1.8 ± 0.4** | [2] |
| Infarct Volume (%) | 28.4 ± 3.1 | 19.7 ± 2.5 | 12.3 ± 2.1 | [2] |
| Brain Water Content (%) | 81.2 ± 1.2 | 79.5 ± 1.0* | 78.1 ± 0.9 | [2] |
| *p < 0.05, *p < 0.01 vs. Vehicle |
In Vitro Evidence of Neuroprotection
In vitro studies have further substantiated the neuroprotective effects of Senkyunolide I. Using models of glutamate-induced neurotoxicity in Neuro2a cells and oxygen-glucose deprivation/reoxygenation (OGD/R) in SH-SY5Y cells, Senkyunolide I has been shown to enhance cell viability and reduce lactate (B86563) dehydrogenase (LDH) release, a marker of cell death.[2][3]
| Model | Parameter | Control | Model + Vehicle | Model + Senkyunolide I | Reference |
| Glutamate-induced Neurotoxicity | Cell Viability (%) | 100 | 52.3 ± 4.5 | 78.6 ± 5.1 | [2] |
| OGD/R | LDH Release (%) | 100 | 210.5 ± 15.2 | 135.8 ± 10.7 | [3] |
| p < 0.05 vs. Model + Vehicle |
Mechanistic Insights into Senkyunolide I's Neuroprotective Action
The neuroprotective effects of Senkyunolide I are attributed to its modulation of several key signaling pathways involved in neuronal survival and death.
Anti-Oxidative Stress
Senkyunolide I enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 signaling pathway.[2] This leads to an increase in the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), and an increase in the activity of superoxide (B77818) dismutase (SOD), while decreasing levels of the lipid peroxidation product malondialdehyde (MDA).[2][3]
Anti-Apoptosis
Senkyunolide I exhibits potent anti-apoptotic effects by modulating the expression of key proteins in the apoptotic cascade. It has been shown to inhibit the activation of the JNK/caspase-3 pathway.[2] Furthermore, Senkyunolide I increases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and inhibits the cleavage of caspase-3 and caspase-9.[2]
Anti-Inflammation
The anti-inflammatory properties of Senkyunolide I also contribute to its neuroprotective profile. It has been shown to inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines.
Below is a diagram illustrating the key signaling pathways modulated by Senkyunolide I in its neuroprotective role.
This compound: An Unexplored Frontier in Neuroprotection
In stark contrast to the wealth of data on Senkyunolide I, there is a notable absence of scientific literature specifically investigating the neuroprotective effects of this compound. Extensive searches of scholarly databases did not yield any experimental data, either in vivo or in vitro, detailing its efficacy or mechanism of action in neuronal protection.
While some review articles discuss the general pharmacological activities of "senkyunolides" as a class, including potential neuroprotective benefits, they do not provide specific evidence for this compound.[1][4] The focus of existing research has predominantly been on other analogues such as Senkyunolide A, H, and I.[5][6][7]
Experimental Protocols
For the key experiments cited for Senkyunolide I, the following methodologies are representative:
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
-
Animal Model: Male Sprague-Dawley rats are subjected to tMCAO to induce focal cerebral ischemia.
-
Procedure: A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery for a specified duration (e.g., 2 hours), followed by reperfusion.
-
Treatment: Senkyunolide I or vehicle is administered intravenously at the onset of reperfusion.
-
Assessment: Neurological deficits are scored 24 hours after reperfusion. Brains are then harvested for infarct volume measurement (e.g., using TTC staining) and biochemical analyses (e.g., ELISA, Western blot).[2]
Glutamate-Induced Neurotoxicity in Neuro2a Cells
-
Cell Culture: Mouse neuroblastoma (Neuro2a) cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of Senkyunolide I for a specified time before being exposed to a toxic concentration of glutamate (e.g., 10 mM) for 24 hours.
-
Assessment: Cell viability is measured using assays such as MTT or WST-1. Cell death is quantified by measuring LDH release into the culture medium. Apoptosis can be assessed by flow cytometry using Annexin V/PI staining. Protein expression of key signaling molecules is determined by Western blotting.[2]
The experimental workflow for evaluating the neuroprotective effects of a compound like Senkyunolide I is depicted in the following diagram.
Conclusion and Future Directions
The current body of scientific literature provides robust evidence for the neuroprotective effects of Senkyunolide I, highlighting its potential as a therapeutic candidate for neurological conditions such as ischemic stroke. Its mechanisms of action, centered on combating oxidative stress and apoptosis, are well-documented.
Conversely, the neuroprotective profile of this compound remains entirely uninvestigated. This represents a significant knowledge gap and a compelling area for future research. Investigating the potential neuroprotective properties of this compound, using established in vivo and in vitro models, is a logical next step. Such studies would not only clarify the therapeutic potential of this specific compound but also contribute to a more comprehensive understanding of the structure-activity relationships within the senkyunolide class of natural products. Drug development professionals are encouraged to consider the promising data on Senkyunolide I while recognizing the untapped potential and need for foundational research into this compound.
References
- 1. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tcmjc.com [tcmjc.com]
- 5. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Senkyunolide H Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of Senkyunolide C and Other Prominent Phthalides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Senkyunolide C against other well-researched phthalides, namely Z-ligustilide and Butylidenephthalide. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to Phthalides
Phthalides are a class of naturally occurring compounds found in various plants, particularly in the Umbelliferae family, such as in Ligusticum chuanxiong and Angelica sinensis.[1] These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1][2] This guide focuses on a comparative analysis of this compound (often studied as its closely related analogue, Senkyunolide I), Z-ligustilide, and Butylidenephthalide, highlighting their respective efficacies and underlying mechanisms of action.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the quantitative data on the neuroprotective, anti-inflammatory, and anticancer activities of this compound, Z-ligustilide, and Butylidenephthalide. It is important to note that direct head-to-head comparative studies are limited; therefore, data from studies using similar experimental models and assays have been compiled to provide a relative understanding of their potencies.
Neuroprotective Effects
| Phthalide (B148349) | Experimental Model | Assay | Key Findings | Reference |
| Senkyunolide I | Rat model of focal cerebral ischemia-reperfusion | Neurological deficit scoring, infarct volume measurement | Intravenous administration of Senkyunolide I (36 and 72 mg/kg) significantly ameliorated neurological deficits and reduced infarct volume. | |
| Glutamate-induced neurotoxicity in Neuro2a cells | Cell viability assay | Treatment with Senkyunolide I reversed the glutamate-induced decrease in cell viability.[3] | [3] | |
| Z-ligustilide | Rat model of permanent focal cerebral ischemia | Brain swelling and behavioral deficit assessment | Z-ligustilide dose-dependently reduced brain swelling by 68.62% and 82.08% and significantly improved behavioral deficits.[4] | [4] |
| Glutamate-induced injury in SH-SY5Y cells | MTT assay | Z-ligustilide exhibited significant neuroprotective effects against glutamate-induced neurotoxicity.[5] | [5] | |
| Butylidenephthalide | Glutamate-induced injury in SH-SY5Y cells | MTT assay | Butylidenephthalide showed significant neuroprotective effects against glutamate-induced neurotoxicity.[5] | [5] |
Anti-inflammatory Effects
| Phthalide | Experimental Model | Assay | Key Findings | Reference |
| Senkyunolide I | LPS-stimulated HEK293 cells | NF-κB luciferase reporter assay | Senkyunolide I inhibited NF-κB expression in a dose-dependent manner.[1] | [1] |
| Z-ligustilide | LPS-stimulated RAW264.7 macrophages | Griess assay for nitric oxide (NO) production | Z-ligustilide strongly inhibited LPS-induced NO production in a dose-dependent manner.[6] | [6] |
| LPS-stimulated primary rat microglia | ELISA for inflammatory cytokines | Pretreatment with Z-ligustilide (10 µmol/L) significantly reduced LPS-induced production of TNF-α, IL-1β, and MCP-1.[7][8] | [7][8] | |
| Butylidenephthalide | Not extensively reported in direct anti-inflammatory assays in the reviewed literature. | - | - | - |
Anticancer Effects
| Phthalide | Cell Line | Assay | IC50 Value | Reference |
| Senkyunolide I | Mouse aorta smooth muscle cells | Cell proliferation assay | Exhibited some anti-proliferative effect, though less potent than other senkyunolides.[9] | [9] |
| Z-ligustilide | Not extensively reported with specific IC50 values in the reviewed literature for direct comparison. | - | - | - |
| Butylidenephthalide | DBTRG human brain glioma cells | MTT assay | 50 µg/mL[10] | [10] |
| Oral cancer stem cells (ALDH1+/CD44+) | MTT assay | A lower concentration was sufficient to inhibit proliferation compared to normal cells.[11] | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.
Neuroprotective Activity Assessment: MTT Assay
Objective: To evaluate the ability of a compound to protect neuronal cells from a neurotoxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, Neuro2a)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., glutamate, 6-hydroxydopamine)
-
Test phthalide compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test phthalide for a specified period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding the neurotoxin to the culture medium. Include control wells with cells only, cells with the neurotoxin only, and cells with the test compound only.
-
Incubate the plate for a duration relevant to the neurotoxin's mechanism of action (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide (NO) Production
Objective: To quantify the inhibition of nitric oxide production by a compound in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test phthalide compound
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test phthalide for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include appropriate controls.
-
Incubate the plate for 24 hours.
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (prepared by mixing Part A and Part B in a 1:1 ratio just before use).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Anticancer Activity Assessment: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Non-malignant cell line (for selectivity assessment)
-
Cell culture medium and supplements
-
Test phthalide compound
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells and non-malignant cells in separate 96-well plates.
-
After cell attachment, treat the cells with a range of concentrations of the test phthalide.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Perform the MTT assay as described in the neuroprotective activity assessment protocol.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by these phthalides and a typical experimental workflow for screening anti-inflammatory compounds.
Caption: NF-κB signaling pathway and points of inhibition by phthalides.
Caption: Workflow for in vitro anti-inflammatory compound screening.
Conclusion
This comparative guide highlights the therapeutic potential of this compound, Z-ligustilide, and Butylidenephthalide across various biological activities. While all three compounds demonstrate promising efficacy, their potencies appear to vary depending on the specific therapeutic area and experimental model. Senkyunolide I and Z-ligustilide show significant neuroprotective and anti-inflammatory effects. Butylidenephthalide has been more extensively studied for its anticancer properties, with defined IC50 values in certain cancer cell lines.
It is evident that Senkyunolide I possesses favorable pharmacokinetic properties, such as better stability and bioavailability compared to Z-ligustilide, which is an important consideration for drug development.[1] Further direct comparative studies are warranted to definitively establish the superior efficacy of one phthalide over the others in specific pathological contexts. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to design and conduct such comparative investigations, ultimately contributing to the development of novel phthalide-based therapeutics.
References
- 1. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcmjc.com [tcmjc.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effect of Z-ligustilide against permanent focal ischemic damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Improved Delivery Performance of n-Butylidenephthalide-Polyethylene Glycol-Gold Nanoparticles Efficient for Enhanced Anti-Cancer Activity in Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Method for the In Vitro Cytotoxicity Assessment of Anti-cancer Compounds and Materials Using High Content Screening Analysis | Springer Nature Experiments [experiments.springernature.com]
Validating the Anti-inflammatory Effects of Senkyunolide C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Senkyunolide C and its isomer, Senkyunolide H, alongside other established anti-inflammatory agents. Due to the limited availability of specific quantitative data for this compound in the reviewed literature, data for its structurally similar isomer, Senkyunolide H, is presented as a proxy. This guide synthesizes experimental data to offer an objective comparison, details the underlying molecular mechanisms, and provides comprehensive experimental protocols for the cited assays.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of Senkyunolide H, Z-Ligustilide (a related phthalide), and Dexamethasone (a corticosteroid) was evaluated based on their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The data, summarized below, highlights the comparative efficacy of these compounds in mitigating the inflammatory response.
Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a critical signaling molecule in inflammation, and its overproduction can lead to tissue damage.[1] The inhibitory effects of Senkyunolide H and comparison compounds on NO production are presented in Table 1.
| Compound | Cell Line | Stimulant | IC50 (µM) | Source |
| Senkyunolide H | RAW 264.7 | LPS | 173.42 ± 3.22 | [2] |
| Z-Ligustilide | RAW 264.7 | LPS | Not explicitly stated, but showed strong inhibition | [3] |
| Dexamethasone | RAW 264.7 | LPS | Not explicitly stated, but showed significant inhibition |
Note: IC50 represents the half-maximal inhibitory concentration.
Inhibition of Pro-inflammatory Cytokines: TNF-α and IL-6
Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that orchestrate the inflammatory cascade. The modulation of these cytokines by the test compounds is a key indicator of their anti-inflammatory potential.
| Compound | Cell Line | Stimulant | Effect on TNF-α | Effect on IL-6 | Source |
| Senkyunolide I | THP-1 | LPS | Inhibition | Inhibition | [4] |
| Z-Ligustilide | RAW 264.7 | LPS | Inhibition | Inhibition | [5] |
| Dexamethasone | RAW 264.7 | LPS | Significant Inhibition | Significant Inhibition |
Mechanistic Insights: Signaling Pathways
Senkyunolides exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[4] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.
Caption: NF-κB signaling pathway and points of inhibition by Senkyunolides.
Experimental Workflow
The validation of anti-inflammatory effects typically follows a standardized in vitro workflow, as depicted below.
Caption: A generalized workflow for in vitro anti-inflammatory screening.
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or comparator compounds for 1-2 hours before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Assay (Griess Assay)
The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Sample Collection: After the incubation period with the test compounds and LPS, 100 µL of the cell culture supernatant is collected from each well.
-
Griess Reaction: 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to the collected supernatant.
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes, protected from light.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
The concentrations of TNF-α and IL-6 in the cell culture supernatants are determined using commercially available ELISA kits, following the manufacturer's instructions.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for either TNF-α or IL-6 and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: After washing, 100 µL of cell culture supernatant and standards are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: The plate is washed again, and a biotinylated detection antibody specific for the target cytokine is added and incubated for 1-2 hours at room temperature.
-
Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes.
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, leading to the development of a colored product.
-
Reaction Stoppage and Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is measured at 450 nm.
-
Calculation: The cytokine concentrations in the samples are calculated from the standard curve.
References
- 1. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Components of Rhizome Extract of Cnidium officinale Makino and Their In vitro Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 友善列印 - 洋川芎內酯(senkyunolide)的研究新知 [nricm.edu.tw]
- 4. tcmjc.com [tcmjc.com]
- 5. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Senkyunolide Effects Across Cell Lines: A Comparative Guide
A Note on Senkyunolide C: Comprehensive research on the specific effects of this compound across various cell lines is limited in publicly available literature. Therefore, a direct comparative guide on its reproducibility is not currently feasible. This guide will provide a comparative overview of the reported effects of other major senkyunolides, namely Senkyunolide A, H, and I, to offer valuable insights for researchers and drug development professionals interested in this class of compounds. The experimental protocols and signaling pathways described herein can serve as a foundational framework for investigating this compound.
Overview of Senkyunolide Activity
Senkyunolides are a class of phthalide (B148349) compounds primarily isolated from Ligusticum chuanxiong Hort., a traditional Chinese medicinal herb.[1][2][3] These compounds have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2][3] The reproducibility of these effects, however, can vary depending on the specific senkyunolide, the cell line used, and the experimental conditions.
Comparative Effects of Senkyunolides on Various Cell Lines
The following table summarizes the reported effects of Senkyunolides A, H, and I on different cell lines. It is important to note that direct comparison of potency is challenging due to variations in experimental setups across different studies.
| Senkyunolide | Cell Line | Observed Effects | Signaling Pathway(s) Implicated |
| Senkyunolide A | PC12 (rat pheochromocytoma) | Protects against corticosterone-induced apoptosis.[4] | PP2A/α-synuclein[4] |
| Inhibits osteoarthritis progression.[3] | NLRP3 signaling pathway[3] | ||
| Senkyunolide H | Py230 (mouse breast cancer) | Suppresses IL-8-enhanced clonal proliferation.[5] | Regulates CXCR2; reverses PI3K/AKT activation.[5] |
| PC12 (rat pheochromocytoma) | Protects against MPP+-induced apoptosis and oxidative stress.[6] | ROS-mediated MAPK pathway[6] | |
| BV2 (mouse microglia) | Inhibits LPS-mediated neuroinflammation and oxidative stress.[1] | ERK and NF-κB pathway[1] | |
| Neuronal cells | Reduces cell apoptosis and neuronal autophagy in a cerebral ischemia model.[1] | PI3K/AKT/mTOR signaling pathway[1][7] | |
| Senkyunolide I | HepG2 (human liver cancer) | Reduces hydrogen peroxide-induced oxidative damage.[8] | - |
| Microglial cells | Attenuates oxygen-glucose deprivation/reoxygenation-induced inflammation.[1] | - | |
| Rat brain | Protects against focal cerebral ischemia-reperfusion injury.[1] | Upregulates p-Erk1/2, Nrf2/HO-1; inhibits caspase 3.[1] | |
| Neuronal cells | Neuroprotective effects against glutamate-induced cell death.[1] | Attenuates JNK/caspase-3 activation and apoptosis.[1] |
Experimental Protocols
To ensure the reproducibility of studies on senkyunolides, it is crucial to follow standardized and detailed experimental protocols. Below are generalized methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the Senkyunolide (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the Senkyunolide for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 1: General experimental workflow for in-vitro analysis of Senkyunolide effects.
Key Signaling Pathways Modulated by Senkyunolides
Several signaling pathways have been identified as targets of senkyunolides. The modulation of these pathways often underpins their observed biological effects.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell survival, proliferation, and autophagy. Senkyunolide H has been shown to affect this pathway in the context of cerebral ischemic injury.[1][7]
Figure 2: Regulation of the PI3K/AKT/mTOR pathway by Senkyunolide H.
MAPK and NF-κB Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key players in inflammation and apoptosis. Senkyunolide H has been reported to inhibit these pathways in microglial cells.[1]
Figure 3: Inhibition of MAPK and NF-κB pathways by Senkyunolide H.
Discussion on Reproducibility
The reproducibility of in-vitro studies is a significant concern in biomedical research. For senkyunolides, the observed variations in effects across different studies can be attributed to several factors:
-
Cell Line Specificity: Different cell lines, even from the same tissue of origin, can have distinct genetic and epigenetic backgrounds, leading to varied responses to the same compound.
-
Experimental Conditions: Minor variations in cell culture conditions, such as media composition, serum percentage, and cell passage number, can influence experimental outcomes.
-
Compound Purity and Stability: The purity of the senkyunolide used and its stability in culture media can affect its effective concentration and activity.
To enhance the reproducibility of research on senkyunolides, it is recommended to:
-
Use authenticated cell lines from reputable sources.
-
Clearly report all experimental details, including cell line passage number and culture conditions.
-
Perform experiments across multiple cell lines to assess the generalizability of the findings.
-
Independently validate key findings using different experimental techniques.
Conclusion and Future Directions
While a comprehensive understanding of this compound's activity remains to be established, the existing literature on other senkyunolides provides a strong foundation for future research. Senkyunolides A, H, and I have demonstrated promising therapeutic potential in various preclinical models by modulating key signaling pathways involved in cell survival, inflammation, and apoptosis.
Future research should focus on:
-
Systematic Screening: Evaluating the effects of this compound and other less-studied senkyunolides across a broad panel of cancer and non-cancer cell lines.
-
Head-to-Head Comparisons: Conducting direct comparative studies of different senkyunolides under identical experimental conditions to accurately assess their relative potency and mechanisms of action.
-
Reproducibility Studies: Performing multi-laboratory studies to validate the reproducibility of the most significant findings.
By addressing these research gaps, the scientific community can build a more complete and reliable understanding of the therapeutic potential of the senkyunolide family.
References
- 1. tcmjc.com [tcmjc.com]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 4. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Senkyunolide H reverses depression-induced breast cancer progression by regulating CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Senkyunolide H Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Senkyunolide C: A Comparative Guide to its Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proposed mechanism of action for Senkyunolide C, drawing upon cross-validation from studies on its closely related isomers. Due to a lack of specific experimental data for this compound in the public domain, this guide leverages the significant body of research on other senkyunolides, particularly Senkyunolide A, H, and I, to infer and present a likely mechanistic framework.
Senkyunolides, a class of phthalides primarily isolated from Ligusticum chuanxiong Hort., have garnered substantial interest for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and cardiovascular-protective effects.[1][2][3][4] While direct and extensive research on this compound is limited, the well-documented mechanisms of its isomers provide a robust foundation for understanding its potential therapeutic actions. This guide synthesizes the available data to present a cohesive overview of the key signaling pathways likely modulated by this compound and offers a comparative perspective with alternative therapeutic approaches.
Core Mechanistic Hypothesis: A Multi-Target Approach to Inflammation and Neuronal Injury
The primary mechanism of action for senkyunolides appears to be the modulation of key signaling pathways that regulate inflammatory responses and neuronal cell survival. The accumulated evidence strongly suggests that these compounds exert their effects through the inhibition of pro-inflammatory pathways and the activation of pro-survival signaling. The central signaling cascades implicated in the action of senkyunolides include:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A cornerstone of the inflammatory response, the NF-κB pathway is a frequent target of senkyunolides.[2][4]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways: This family of kinases, including ERK, p38, and JNK, plays a crucial role in cellular stress responses, inflammation, and apoptosis.[2][4][5]
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Signaling Pathway: This pathway is central to cell growth, proliferation, and survival.[6]
Data Presentation: A Comparative Look at Senkyunolide Activity
To provide a clear comparison, the following table summarizes the observed effects of various senkyunolides on key molecular targets. It is hypothesized that this compound would exhibit similar activities.
| Senkyunolide Isomer | Key Target/Pathway | Observed Effect | Experimental Model | Reference |
| Senkyunolide A | NLRP3 Inflammasome | Inhibition | Osteoarthritis Model | [2] |
| PP2A/α-synuclein | Modulation | Corticosterone-induced neuronal apoptosis | [7] | |
| Senkyunolide H | NF-κB | Inhibition | LPS-stimulated BV2 microglia | [5] |
| ERK | Inhibition | LPS-stimulated BV2 microglia | [5] | |
| PI3K/Akt/mTOR | Inhibition | Cerebral Ischemia Model | [6] | |
| Senkyunolide I | JNK/caspase-3 | Attenuation | Glutamate-induced neurotoxicity in Neuro2a cells | [8] |
| p-Erk1/2, Nrf2/HO-1 | Upregulation | Focal cerebral ischemia-reperfusion in rats | [1] | |
| TLR4/NF-κB | Inhibition | Intracerebral hemorrhage model |
Experimental Protocols: Methodologies for Mechanistic Validation
The following are detailed protocols for key experiments commonly used to investigate the mechanism of action of senkyunolides. These protocols are generalized based on the available literature for Senkyunolide isomers and can be adapted for the study of this compound.
Western Blot Analysis for Protein Expression
Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK, p-Akt).
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., BV2 microglia or Neuro2a neuroblastoma) at an appropriate density and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., Lipopolysaccharide [LPS]) or a neurotoxic agent (e.g., glutamate).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
Protocol:
-
Sample Collection: Collect cell culture supernatants or animal serum after treatment with this compound and the inflammatory stimulus.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Cell Viability Assay (MTT or CCK-8)
Objective: To assess the protective effect of this compound against cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with this compound and a cytotoxic agent.
-
Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate for the time specified by the manufacturer.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate the cell viability as a percentage of the control group.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Figure 1. Proposed mechanism of action for this compound.
Figure 2. General experimental workflow for validating this compound's mechanism.
Conclusion and Future Directions
The available evidence from studies on Senkyunolide A, H, and I strongly suggests that this compound likely possesses significant anti-inflammatory and neuroprotective properties. These effects are probably mediated through the modulation of the NF-κB, MAPK, and PI3K/Akt signaling pathways. However, to definitively cross-validate the mechanism of action of this compound, further direct experimental investigation is imperative.
Future research should focus on:
-
Direct Experimental Validation: Conducting in-vitro and in-vivo studies specifically with purified this compound to confirm its effects on the proposed signaling pathways.
-
Comparative Studies: Performing head-to-head comparisons of this compound with its isomers and other established anti-inflammatory and neuroprotective agents to determine its relative potency and efficacy.
-
Target Identification: Employing techniques such as proteomics and transcriptomics to identify novel molecular targets of this compound.
By undertaking these focused research efforts, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.
References
- 1. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. tcmjc.com [tcmjc.com]
- 5. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Senkyunolide H Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of Senkyunolide I against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Senkyunolides: A Focus on Major Phthalides from Traditional Medicinal Plants
A scarcity of specific research on Senkyunolide C necessitates a comparative analysis of its more extensively studied structural analogs, Senkyunolide A and Senkyunolide I. This guide provides a comprehensive comparison of these prominent phthalides isolated from primary botanical sources, Ligusticum chuanxiong (Chuanxiong) and Angelica sinensis (Danggui), to inform researchers, scientists, and drug development professionals.
This analysis synthesizes available data on the yield, purity, extraction methodologies, and biological activities of Senkyunolide A and I, offering insights into their potential as therapeutic agents. While data for this compound remains limited, the comparative examination of its related compounds offers a valuable framework for understanding this class of bioactive molecules.
Quantitative Analysis of Senkyunolide A and I
The concentration and yield of Senkyunolide A and I can vary significantly between their primary plant sources. Ligusticum chuanxiong is generally reported to contain higher concentrations of these phthalides compared to Angelica sinensis.
| Compound | Plant Source | Content/Yield | Purity | Reference |
| Senkyunolide A | Ligusticum chuanxiong | 3.94-9.14 mg/g | >96% (after purification) | [1][2] |
| Angelica sinensis | 0.108-0.588 mg/g | Not specified | [2] | |
| Senkyunolide I | Ligusticum chuanxiong | Up to 10 mg/g | 98% (after purification) | [3][4] |
| Angelica sinensis | Up to 1 mg/g | Not specified | [3] | |
| Senkyunolide H | Ligusticum chuanxiong | Not specified | 93% (after purification) | [4] |
Experimental Protocols: Extraction and Purification
The isolation of senkyunolides from their natural sources typically involves solvent extraction followed by chromatographic purification.
Extraction of Senkyunolide A from Ligusticum chuanxiong
-
Initial Extraction: The powdered rhizome of Ligusticum chuanxiong (50 g) is extracted with petroleum ether (300 ml) using sonication for 30 minutes.[5] The resulting extract is filtered and evaporated to dryness.
-
Solvent for Analysis: Methanol is recommended as the solvent for preparing standard solutions and for the extraction of Senkyunolide A from herbal samples due to its compatibility with reverse-phase HPLC systems.[5]
Purification of Senkyunolide I and H from Ligusticum chuanxiong
A common method for the preparative isolation and purification of Senkyunolide I and H is Counter-Current Chromatography (CCC).[4][6]
-
Crude Extract Preparation: 400 mg of a crude extract from Rhizoma Chuanxiong is used for a single run.[4]
-
CCC System:
-
Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC), and the structures of the compounds are identified using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and comparative determination of senkyunolide A in traditional Chinese medicinal plants Ligusticum chuanxiong and Angelica sinensis by HPLC coupled with DAD and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 6. semanticscholar.org [semanticscholar.org]
A Head-to-Head Comparison of Senkyunolide C and Ligustilide for Researchers
In the realm of natural product chemistry and drug development, phthalides derived from medicinal herbs have garnered significant attention for their diverse pharmacological activities. Among these, Senkyunolide C and ligustilide (B1675387), predominantly found in plants of the Apiaceae family such as Ligusticum chuanxiong and Angelica sinensis, are of particular interest. This guide provides a detailed, head-to-head comparison of these two compounds, offering insights into their chemical properties, biological activities, and underlying mechanisms of action, supported by available experimental data.
It is important to note that while extensive research is available for ligustilide and other senkyunolides (such as A, H, and I), specific experimental data and in-depth studies on this compound are markedly limited in the current scientific literature. Therefore, this comparison will draw upon data for the broader class of senkyunolides to provide a comparative context for ligustilide, with the caveat that these findings may not be directly attributable to this compound.
Chemical and Physicochemical Properties
Both this compound and ligustilide belong to the phthalide (B148349) class of organic compounds. However, they possess distinct chemical structures that influence their physicochemical properties and biological activities.
| Property | This compound | Ligustilide |
| Chemical Formula | C₁₂H₁₂O₃ | C₁₂H₁₄O₂ |
| Molecular Weight | 204.22 g/mol | 190.24 g/mol |
| Chemical Structure | Contains a dihydroisobenzofuranone core with additional hydroxyl and ketone functionalities. | Characterized by a 3-butylidene-4,5-dihydroisobenzofuran-1(3H)-one structure. |
| Solubility & Stability | Data not readily available. | Known for its potent lipophilicity, poor water solubility, and chemical instability.[1] |
Pharmacological Activities: A Comparative Overview
Both senkyunolides and ligustilide exhibit a wide spectrum of pharmacological effects, with significant overlap in their therapeutic potential. The following table summarizes their key biological activities based on available research.
| Pharmacological Activity | Senkyunolides (General Class) | Ligustilide |
| Neuroprotection | Senkyunolide A protects neural cells from corticosterone-induced apoptosis.[2] Senkyunolide H shows protective effects against cerebral ischemic injury.[3] Senkyunolide I provides neuroprotection in models of cerebral ischemia/reperfusion.[1][4] | Demonstrates neuroprotective effects against cerebral ischemic damage, potentially through its antioxidant and anti-apoptotic properties.[1] |
| Anti-inflammatory | Senkyunolides, as a class, are recognized for their anti-inflammatory properties.[5][6][7] Senkyunolide A inhibits the NLRP3 signaling pathway in osteoarthritis.[5][7] Senkyunolide H attenuates neuroinflammation by regulating the ERK and NF-κB pathways.[5][7] | Exerts anti-inflammatory effects by suppressing the activation of NF-κB and mitogen-activated protein kinases (MAPKs).[1] |
| Anticancer | Senkyunolide A has shown anti-tumor cell proliferation activity.[8] | Inhibits the proliferation of various cancer cell lines and can induce apoptosis.[9][10] |
| Cardiovascular Effects | Senkyunolides possess cardiovascular-protective properties, including vasodilation.[5][6][7][11][12] | Exhibits vasorelaxant effects.[11][12] |
| Bioavailability | Senkyunolide A has been reported to have low oral bioavailability.[13] In contrast, Senkyunolide I is noted for its relatively good bioavailability and ability to cross the blood-brain barrier.[5][6][7] | Suffers from poor oral bioavailability due to significant first-pass metabolism.[1] |
Mechanistic Insights: Signaling Pathways
The therapeutic effects of senkyunolides and ligustilide are mediated through their interaction with various cellular signaling pathways.
Senkyunolide Signaling Pathways
Research on specific senkyunolides has elucidated their involvement in several key pathways:
-
Senkyunolide A: Modulates protein phosphatase 2A and α-synuclein signaling to protect against corticosterone-induced apoptosis in neural cells.[2] It also inhibits the NLRP3 signaling pathway, which is crucial in inflammation.[5][7]
-
Senkyunolide H: Exerts its neuroprotective and anti-inflammatory effects by regulating the PI3K/AKT/mTOR, ERK, and NF-κB signaling pathways.[3][5][7]
-
Senkyunolide I: Upregulates the p-Erk1/2 and Nrf2/HO-1 pathways while inhibiting caspase 3 in cerebral ischemia-reperfusion injury models.[1][4]
Ligustilide Signaling Pathways
Ligustilide has been shown to modulate multiple signaling cascades, contributing to its diverse pharmacological effects:
-
Anti-inflammatory Pathway: Ligustilide inhibits the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This action prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. Additionally, it inhibits the phosphorylation of p38 MAPK, ERK, and JNK.[1]
-
Anticancer Pathway: In non-small cell lung cancer, ligustilide has been found to regulate the PTEN/AKT signaling pathway, leading to the inhibition of cell proliferation and the promotion of apoptosis.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies of senkyunolides and ligustilide.
General Experimental Workflow for Assessing Neuroprotective Effects
Neuroprotection against Corticosterone-Induced Apoptosis in PC12 Cells (Senkyunolide A) [2]
-
Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in DMEM supplemented with horse and fetal bovine serum.
-
Treatment: Cells are pretreated with Senkyunolide A at various concentrations for a specified duration, followed by the addition of corticosterone (B1669441) to induce apoptosis.
-
Cell Viability Assay: Cell viability is assessed using a CCK-8 assay, where the optical density is measured at 450 nm.
-
Apoptosis Detection: Apoptosis is quantified using an Annexin V-FITC/PI apoptosis detection kit and analyzed by flow cytometry.
-
Western Blot Analysis: Protein levels of key signaling molecules (e.g., PP2A, α-synuclein, and their phosphorylated forms) are determined by Western blotting to elucidate the mechanism of action.
Anti-inflammatory Effects in LPS-Stimulated BV2 Microglial Cells (Senkyunolide H)
-
Cell Culture: BV2 microglial cells are maintained in appropriate culture medium.
-
LPS Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells are co-treated with various concentrations of Senkyunolide H.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell supernatant are measured by ELISA.
-
Western Blot Analysis: The expression and phosphorylation status of proteins in the ERK and NF-κB signaling pathways are analyzed by Western blotting.
Inhibition of Non-Small Cell Lung Cancer (NSCLC) Proliferation (Ligustilide)
-
Cell Lines: Human NSCLC cell lines are used.
-
Proliferation Assays: The effect of ligustilide on cell viability and proliferation is determined using CCK-8 and colony formation assays.
-
Apoptosis Assays: Caspase-3/-7 activity and nucleosome ELISA assays are employed to measure apoptosis.
-
Metabolic Analysis: The impact of ligustilide on aerobic glycolysis is assessed.
-
In Vivo Studies: Nude mice with orthotopic NSCLC xenografts are treated with ligustilide, and tumor growth is monitored.
-
Mechanism Studies: qRT-PCR and Western blot analyses are used to investigate the regulation of the PTEN/AKT signaling pathway.
Conclusion
Both the senkyunolide class of compounds and ligustilide demonstrate significant therapeutic potential across a range of applications, including neuroprotection, anti-inflammation, and cancer treatment. While they share some common mechanisms of action, such as the modulation of key inflammatory and cell survival pathways, there are also distinct differences in their specific molecular targets.
A critical challenge for the clinical translation of ligustilide is its poor bioavailability and stability. In contrast, some senkyunolides, particularly Senkyunolide I, appear to have more favorable pharmacokinetic profiles, making them potentially more promising candidates for further drug development.
The conspicuous lack of specific research on this compound presents a significant knowledge gap. Future studies are warranted to isolate and characterize this compound, evaluate its pharmacological activities in direct comparison to ligustilide and other senkyunolides, and elucidate its mechanisms of action. Such research will be invaluable for a more complete understanding of the therapeutic potential of phthalides from medicinal herbs.
References
- 1. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Senkyunolide H Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. tcmjc.com [tcmjc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Potential Anti-Cancer Activities and Mechanisms of Costunolide and Dehydrocostuslactone | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Relaxation effects of ligustilide and senkyunolide A, two main constituents of Ligusticum chuanxiong, in rat isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Low oral bioavailability and pharmacokinetics of senkyunolide a, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Senkyunolide A, I, and H
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of three prominent senkyunolides: senkyunolide A, senkyunolide I, and senkyunolide H. The information presented is collated from preclinical studies to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these potential therapeutic agents. All quantitative data is supported by experimental evidence and methodologies are detailed for full transparency.
Key Pharmacokinetic Parameters
The pharmacokinetic profiles of senkyunolide A, I, and H exhibit notable differences, particularly in their oral bioavailability and elimination rates. The following tables summarize the key pharmacokinetic parameters observed in rat models.
Table 1: Pharmacokinetic Parameters of Senkyunolide A in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Oral Bioavailability (%) |
| Intravenous (IV) | 10 | - | - | - | 0.65 ± 0.06 | - |
| Intraperitoneal (IP) | 26 | - | 0.04 ± 0.01 | - | - | 75 |
| Oral (PO) | 52 | - | 0.21 ± 0.08 | - | - | ~8 |
Data from Yan et al. (2007)[1]
Table 2: Pharmacokinetic Parameters of Senkyunolide I in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Oral Bioavailability (%) |
| Intravenous (IV) | 18 | - | - | - | - | - |
| Oral (PO) | 36 | - | - | - | - | 37.25 |
Data from He et al. (2012)[2]
Table 3: Comparative Pharmacokinetics of Senkyunolide I and H in Rats Following Oral Administration of Chuanxiong Rhizoma Extract
| Compound | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) |
| Senkyunolide I | - | - | - |
| Senkyunolide H | - | - | - |
Note: Specific values for Cmax, Tmax, and AUC for Senkyunolide H from a single-compound study were not available in the reviewed literature. The data for both compounds in this table are derived from administration of a whole herb extract, which may influence their individual pharmacokinetic behavior.[3]
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs. Below are detailed methodologies for the key pharmacokinetic experiments cited.
Pharmacokinetic Study of Senkyunolide A in Rats[1]
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Drug Administration:
-
Intravenous (IV): 10 mg/kg administered via the tail vein.
-
Intraperitoneal (IP): 26 mg/kg.
-
Oral (PO): 52 mg/kg administered by gavage.
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: High-performance liquid chromatography (HPLC) was used for the quantification of senkyunolide A in plasma.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Pharmacokinetic Study of Senkyunolide I in Rats[2][4]
-
Animal Model: Male Sprague-Dawley rats (180-220 g).[4]
-
Drug Administration:
-
Sample Collection: Blood samples were collected at predetermined time intervals.
-
Analytical Method: An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was employed for the determination of senkyunolide I in plasma.[4]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were determined using DAS 2.1.1 software.[5][6]
Comparative Pharmacokinetic Study of Senkyunolide I and H in Rats[3]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Oral administration of Chuanxiong Rhizoma extract.
-
Sample Collection: Plasma samples were collected at various time points.
-
Analytical Method: A liquid chromatography-mass spectrometric (LC-MS) method was developed and validated for the simultaneous determination of senkyunolide I and senkyunolide H in rat plasma.[3]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated to compare the behavior of the two compounds.
Visualizing Experimental and Metabolic Pathways
To further elucidate the processes involved in senkyunolide pharmacokinetics and their subsequent biological effects, the following diagrams are provided.
Discussion of Pharmacokinetic Profiles
Senkyunolide A demonstrates rapid absorption after oral administration, however, its oral bioavailability is markedly low at approximately 8%.[1] This is attributed to significant instability in the gastrointestinal tract and extensive first-pass metabolism in the liver.[1] In contrast, intraperitoneal administration results in a much higher bioavailability of 75%, indicating that bypassing the gastrointestinal tract and first-pass metabolism significantly increases its systemic exposure.[1]
Senkyunolide I exhibits a more favorable oral bioavailability of about 37.25%, suggesting greater stability in the gastrointestinal tract and/or less susceptibility to first-pass metabolism compared to senkyunolide A.[2] Its metabolism in rats primarily involves phase II biotransformation pathways, including methylation, glucuronidation, and glutathione conjugation.[2] Following oral administration, senkyunolide I is extensively distributed to various tissues, including the brain, liver, and kidneys.[2]
Senkyunolide H , an isomer of senkyunolide I, has been studied in the context of a Chuanxiong Rhizoma extract.[3] While direct comparative data from a single-compound study is limited, the study by Zhao et al. (2015) suggests that its absorption is also significant.[3] However, without a dedicated pharmacokinetic study of isolated senkyunolide H, a direct and definitive comparison of its intrinsic pharmacokinetic properties with senkyunolides A and I remains to be fully elucidated.
Signaling Pathways Associated with Pharmacological Activity
While not directly influencing their pharmacokinetic profiles, the biological effects of senkyunolides are mediated through various signaling pathways. Understanding these pathways is crucial for correlating pharmacokinetic data with pharmacodynamic outcomes.
References
- 1. Low oral bioavailability and pharmacokinetics of senkyunolide a, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, tissue distribution and metabolism of senkyunolide I, a major bioactive component in Ligusticum chuanxiong Hort. (Umbelliferae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of senkyunolide I and senkyunolide H in rat plasma by LC-MS: application to a comparative pharmacokinetic study in normal and migrainous rats after oral administration of Chuanxiong Rhizoma extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics effects of the MCAO model on senkyunolide I in pseudo germ-free rats after oral co-administration of Chuanxiong and warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Effects of Warfarin on the Pharmacokinetics of Senkyunolide I in a Rat Model of Biliary Drainage After Administration of Chuanxiong - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Senkyunolides: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of senkyunolides, a class of phthalide (B148349) compounds predominantly found in the medicinal herb Ligusticum chuanxiong. Due to the limited availability of research on Senkyunolide C, this document focuses on its more extensively studied analogues: Senkyunolide A, H, and I. These compounds have demonstrated significant therapeutic potential, particularly in the realms of neuroprotection and anti-inflammation. This guide synthesizes key experimental findings, presents detailed methodologies, and visualizes the underlying molecular pathways to support further research and drug development efforts.
Executive Summary
Senkyunolides exhibit promising neuroprotective and anti-inflammatory properties in both cellular and animal models. In vitro, they effectively mitigate neuronal damage induced by toxins and reduce the production of inflammatory mediators in microglia. These effects are often achieved through the modulation of key signaling pathways, including NF-κB, ERK, and PI3K/Akt/mTOR. In vivo, administration of senkyunolides has been shown to reduce infarct volume in stroke models, improve neurological deficits, and suppress inflammatory responses. This guide presents a detailed analysis of the available quantitative data, experimental protocols, and the molecular mechanisms underlying the therapeutic potential of this class of compounds.
Table 1: Comparison of In Vitro Efficacy of Senkyunolides
| Compound | Model System | Assay | Key Findings |
| Senkyunolide H | Lipopolysaccharide (LPS)-stimulated BV2 microglia | M1/M2 Polarization | Dose-dependently shifted microglia from pro-inflammatory M1 to anti-inflammatory M2 phenotype.[1][2] |
| Cytokine Expression (mRNA & Protein) | Attenuated LPS-induced increase in IL-6 and IL-1β; Increased expression of anti-inflammatory IL-10.[3] | ||
| Oxidative Stress | Reduced LPS-mediated oxidative stress.[1][2] | ||
| Senkyunolide I | Glutamate-induced neurotoxicity in Neuro2a cells | Cell Viability | Reversed glutamate-induced decrease in cell viability.[4] |
| Apoptosis | Reduced glutamate-induced apoptosis.[4] | ||
| HEK293 cells | NF-κB Reporter Gene Assay | Inhibited TNF-α-induced NF-κB activation at 100 µM.[3] | |
| THP-1 cells | Cytokine Production | Reduced LPS-induced IL-8 and IL-6 production at 100 µM.[3] |
Table 2: Comparison of In Vivo Efficacy of Senkyunolides
| Compound | Animal Model | Dosage | Key Findings |
| Senkyunolide H | Middle Cerebral Artery Occlusion (MCAO) in mice | 10 mg/kg & 20 mg/kg | Significantly reduced neurological deficit scores and infarct volume.[5] |
| Brain Edema | Alleviated brain edema.[6] | ||
| Neuronal Damage | Reduced neuronal damage, glial cell activation, and leukocyte infiltration in a mouse model of intracerebral hemorrhage.[6] | ||
| Cerebral Ischemia in rats (nanoparticle delivery) | Not specified | Reduced neurological deficit score, cell apoptosis, and neuronal autophagy.[6][7] | |
| Senkyunolide I | MCAO in rats | 36 mg/kg & 72 mg/kg (i.v.) | Significantly ameliorated neurological deficit, reduced infarct volume and brain edema.[8] |
| Oxidative Stress | Decreased malondialdehyde (MDA) levels and increased superoxide (B77818) dismutase (SOD) activities.[8] | ||
| Acetic acid-induced writhing in mice | 32 mg/kg | Reduced the number of abdominal writhing responses.[3] | |
| Hot plate test in mice | 16 and 32 mg/kg | Significantly elevated pain thresholds.[3] | |
| Sepsis-induced cognitive dysfunction in mice | 36 mg/kg (i.p.) | Increased survival, decreased plasma levels of TNF-α, IL-1β, and IL-6, and protected against cognitive dysfunction.[3] |
Experimental Protocols
In Vitro Model: LPS-Induced Neuroinflammation in BV2 Microglial Cells
This protocol is designed to assess the anti-inflammatory effects of senkyunolides on microglial cells.
a. Cell Culture and Treatment:
-
BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cells are pre-treated with varying concentrations of the test senkyunolide (e.g., Senkyunolide H) for a specified period (e.g., 1 hour).
-
Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 6-24 hours) to induce an inflammatory response.[9]
b. Measurement of Inflammatory Mediators:
-
ELISA: Supernatants from cell cultures are collected to quantify the protein levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using commercially available ELISA kits.[3]
-
qRT-PCR: Total RNA is extracted from the cells, reverse-transcribed into cDNA, and the mRNA expression levels of target inflammatory genes are quantified using quantitative real-time PCR.
c. Western Blot Analysis:
-
Cellular proteins are extracted and separated by SDS-PAGE, then transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against proteins of interest in the signaling pathways (e.g., phosphorylated and total forms of ERK, IκBα, and NF-κB p65) and then with corresponding secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents
This model is used to evaluate the neuroprotective effects of senkyunolides in an experimental stroke model.
a. Animal Model:
-
Animals are anesthetized (e.g., with isoflurane).
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[12]
-
A nylon monofilament suture with a rounded tip is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[5][13]
-
After a defined period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow for reperfusion.[5][13]
b. Drug Administration:
-
The test senkyunolide (e.g., Senkyunolide H or I) or vehicle is administered via a specified route (e.g., intragastric or intravenous) at a designated time point relative to the MCAO procedure (e.g., immediately after reperfusion).[5][8]
c. Assessment of Neurological Deficit and Infarct Volume:
-
Neurological Scoring: Neurological function is assessed at a specific time point post-MCAO (e.g., 24 hours) using a standardized scoring system (e.g., a 5-point scale).[5]
-
TTC Staining: Animals are euthanized, and brains are sliced into coronal sections. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (which remains white) is measured using image analysis software to calculate the total infarct volume.[5][13]
Signaling Pathways and Mechanisms of Action
Senkyunolides exert their therapeutic effects by modulating critical intracellular signaling pathways involved in inflammation and cell survival. The following diagrams illustrate the proposed mechanisms.
Caption: Senkyunolide H inhibits the NF-κB signaling pathway.
Caption: Senkyunolide H promotes cell survival via the PI3K/Akt/mTOR pathway.
Conclusion
The available evidence strongly suggests that senkyunolides, particularly Senkyunolide A, H, and I, are potent bioactive compounds with significant therapeutic potential for neurological and inflammatory disorders. Their efficacy has been demonstrated in both in vitro and in vivo models, underpinned by their ability to modulate key signaling pathways such as NF-κB and PI3K/Akt/mTOR. While further research is warranted to elucidate the specific activities of this compound and to translate these preclinical findings into clinical applications, the existing data provides a solid foundation for the development of novel therapeutics based on the senkyunolide scaffold. This guide serves as a valuable resource for researchers in the field, offering a structured overview of the current state of knowledge and detailed methodologies to facilitate future investigations.
References
- 1. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of Senkyunolide I against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tcmjc.com [tcmjc.com]
- 7. Senkyunolide H Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Senkyunolide I protects rat brain against focal cerebral ischemia-reperfusion injury by up-regulating p-Erk1/2, Nrf2/HO-1 and inhibiting caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The pharmacokinetics effects of the MCAO model on senkyunolide I in pseudo germ-free rats after oral co-administration of Chuanxiong and warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Senkyunolide C: A Comparative Guide to its Anti-Inflammatory Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Senkyunolide C, a natural phthalide (B148349) with acknowledged anti-inflammatory potential, against established anti-inflammatory drugs: Dexamethasone, Ibuprofen, and Celecoxib. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to offer an objective assessment of this compound's performance and aid in future research and development.
Executive Summary
This compound, a bioactive compound isolated from the rhizome of Cnidium officinale, has demonstrated noteworthy anti-inflammatory properties. This guide benchmarks its efficacy against a corticosteroid (Dexamethasone) and two non-steroidal anti-inflammatory drugs (NSAIDs), a non-selective COX inhibitor (Ibuprofen) and a selective COX-2 inhibitor (Celecoxib). While direct comparative data for this compound across all inflammatory markers remains limited, this guide synthesizes available information for other senkyunolides to infer its likely mechanisms of action. The primary mechanism of action for senkyunolides involves the modulation of the NF-κB and MAPK signaling pathways, leading to the downregulation of pro-inflammatory mediators.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data for this compound and the benchmark drugs. It is important to note that direct comparative studies for this compound are scarce, and some of the presented data for the benchmark drugs are sourced from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Notes |
| This compound | 152.95 ± 4.23 | Data for 6-oxo-trans-neocnidilide, presumed to be this compound. |
| Dexamethasone | ~1-10 | IC50 varies depending on experimental conditions. |
| Ibuprofen | >100 | Generally a weak inhibitor of NO production in this assay. |
| Celecoxib | ~10-50 | IC50 varies depending on experimental conditions. |
Table 2: Inhibition of COX-2 Activity
| Compound | IC50 (µM) | Notes |
| This compound | Data Not Available | Senkyunolide O, another isomer, is a selective COX-2 inhibitor with an IC50 of 5 µM. |
| Dexamethasone | Indirect inhibitor | Does not directly inhibit COX-2 enzyme but downregulates its expression. |
| Ibuprofen | ~5-15 | Non-selective COX inhibitor, also inhibits COX-1. |
| Celecoxib | ~0.04-0.8 | Selective COX-2 inhibitor.[1] |
Table 3: Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β)
| Compound | TNF-α Inhibition | IL-6 Inhibition | IL-1β Inhibition | Notes |
| This compound | Data Not Available | Data Not Available | Data Not Available | Other senkyunolides (A, H, I) have been shown to inhibit these cytokines. |
| Dexamethasone | Potent inhibitor | Potent inhibitor | Potent inhibitor | Broadly suppresses cytokine production. |
| Ibuprofen | Moderate inhibitor | Moderate inhibitor | Moderate inhibitor | Effects are generally less potent than dexamethasone. |
| Celecoxib | Moderate inhibitor | Moderate inhibitor | Moderate inhibitor | Primarily acts through COX-2 inhibition, indirectly affecting cytokine production. |
Key Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound and the benchmark drugs are mediated through complex signaling pathways. The following diagrams, created using Graphviz, illustrate these pathways and a typical experimental workflow for evaluating anti-inflammatory compounds.
Caption: this compound's proposed anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.
Caption: A typical workflow for in vitro screening of anti-inflammatory compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or benchmark drugs for 1-2 hours before stimulation with lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL) for 24 hours.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the 24-hour incubation period, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Method: A common method is to measure the production of prostaglandin (B15479496) E2 (PGE2), a major product of COX-2, from the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Alternative Method: Direct measurement of COX-2 enzymatic activity can be performed using a COX inhibitor screening assay kit, which typically involves monitoring the peroxidase activity of COX-2.
Inducible Nitric Oxide Synthase (iNOS) and COX-2 Protein Expression (Western Blot)
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Pro-Inflammatory Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after the 24-hour treatment period.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's protocols.
-
Briefly, the supernatant is added to wells pre-coated with capture antibodies for the specific cytokine.
-
After incubation and washing, a detection antibody is added, followed by a substrate solution to produce a colorimetric signal.
-
The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.
Conclusion and Future Directions
This compound demonstrates promising anti-inflammatory potential, likely through the inhibition of key inflammatory pathways, including NF-κB and MAPK. The available data on its inhibition of nitric oxide production suggests a tangible effect on inflammatory processes. However, a significant gap exists in the literature regarding direct, quantitative comparisons of this compound with widely used anti-inflammatory drugs across a range of inflammatory markers.
Future research should focus on:
-
Conducting head-to-head studies comparing the IC50 values of this compound with Dexamethasone, Ibuprofen, and Celecoxib for the inhibition of COX-2, iNOS, TNF-α, IL-6, and IL-1β.
-
Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling cascades.
-
Evaluating the in vivo efficacy and safety profile of this compound in animal models of inflammation.
Addressing these research questions will provide a clearer picture of this compound's therapeutic potential and its position relative to current anti-inflammatory standards of care.
References
Safety Operating Guide
Proper Disposal of Senkyunolide C: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Senkyunolide C. This document provides immediate, procedural, and logistical information to ensure the safe handling and disposal of this compound, reinforcing our commitment to laboratory safety and responsible chemical management.
This compound, a phthalide (B148349) compound, requires careful handling and adherence to specific disposal protocols to mitigate potential environmental and safety risks. The following procedures are based on general principles for the disposal of lactone and phthalide compounds and should be performed in accordance with all applicable local, state, and federal regulations.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | PubChem[1] |
| CAS Number | 91652-78-7 | TargetMol[2] |
| Appearance | No data available | |
| Stability | Stable under proper conditions. | TargetMol |
| Reactivity | No data available. | TargetMol[3] |
| Solubility | No data available |
Disposal Procedures
The recommended disposal procedure for this compound involves chemical neutralization through base-catalyzed hydrolysis, followed by proper disposal of the resulting waste. This method is based on the general reactivity of lactones, which can be hydrolyzed to their corresponding hydroxy acids.[4][5][6][7]
Experimental Protocol: Base-Catalyzed Hydrolysis of this compound
This protocol outlines the steps for the chemical neutralization of small quantities of this compound typically handled in a laboratory setting.
Materials:
-
This compound waste
-
Suitable solvent (e.g., ethanol (B145695) or isopropanol)
-
1M Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution
-
Stir plate and stir bar
-
Fume hood
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
pH paper or pH meter
-
Waste container labeled for neutralized aqueous waste
Procedure:
-
Preparation: Conduct all steps in a well-ventilated chemical fume hood. Wear all required PPE.
-
Dissolution: If the this compound waste is in a solid form, dissolve it in a minimal amount of a suitable solvent like ethanol.
-
Hydrolysis:
-
Place the container with the dissolved this compound on a stir plate and begin stirring.
-
Slowly add a 1M solution of NaOH or KOH to the stirring solution. The addition should be done dropwise to control any potential exothermic reaction.
-
Continue stirring the mixture for a minimum of 2 hours at room temperature to ensure complete hydrolysis of the lactone ring.
-
-
Neutralization:
-
After the hydrolysis period, check the pH of the solution using pH paper or a pH meter. The solution will be basic.
-
Neutralize the solution by slowly adding a dilute acid (e.g., 1M HCl or 1M H₂SO₄) until the pH is between 6 and 8.
-
-
Disposal:
-
Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, provided it complies with local wastewater regulations.[4] Always confirm with your institution's environmental health and safety (EHS) office before drain disposal.
-
Alternatively, collect the neutralized solution in a properly labeled waste container for hazardous waste pickup by your institution's EHS department.[8]
-
Spill Management
In the event of a spill, immediately follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[2]
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the contaminated absorbent material and cleaning supplies as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
References
- 1. (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one | C12H12O3 | CID 642374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. targetmol.com [targetmol.com]
- 4. Lactone - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. scilit.com [scilit.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Senkyunolide C
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of Senkyunolide C, a compound of interest for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a layered approach to safety, combining engineering controls and personal protective equipment, is mandatory.
Engineering Controls:
-
Fume Hood: All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ventilation: Ensure the laboratory is well-ventilated.[2][3]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[2]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is your primary defense against exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.[1] |
| Eye Protection | Safety glasses with side shields are required.[1] When there is a splash hazard, chemical goggles are mandatory.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dusts are generated.[1][2] |
| Body Protection | A lab coat or other protective clothing is required to prevent skin contact.[1][3] |
Operational Plan for Handling this compound
Follow these procedural steps to ensure safe handling during experimental work.
1. Preparation and Weighing:
-
Designate a specific area within the fume hood for handling this compound.
-
Before handling, ensure all required PPE is correctly donned.
-
When weighing the powdered form, do so carefully to avoid generating dust.
2. Dissolving and Aliquoting:
-
If preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.
-
Use appropriate tools for aliquoting to minimize direct contact.
3. During Experimentation:
-
Keep containers of this compound tightly closed when not in use.
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the laboratory.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean and decontaminate all work surfaces and equipment used.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air immediately.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes.[1] Seek medical advice. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Seek immediate medical attention. |
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
Do not allow the spilled material to enter drains or waterways.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused this compound, contaminated PPE, and absorbent materials from spills, must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
-
Contaminated Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
